1-Bromo-4-methoxy-2-phenylmethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNMWTHCRMWAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593735 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150356-67-5 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
This guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway for 1-Bromo-4-methoxy-2-phenylmethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a rationale-driven exploration of the synthesis, grounded in established chemical principles and supported by practical, field-proven insights.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound with a unique arrangement of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The methoxy and benzyloxy groups, with their differing steric and electronic properties, can influence the reactivity of the aromatic ring and can be selectively cleaved if necessary, offering further avenues for molecular elaboration. This strategic combination of functionalities makes it a key building block in the development of novel pharmaceutical agents and other high-value chemical entities.
Strategic Synthesis Pathway
The synthesis of this compound is most logically approached via a two-step sequence, commencing with the commercially available and cost-effective starting material, 4-methoxyphenol. This strategy is predicated on the principles of regioselective electrophilic aromatic substitution followed by a classic nucleophilic substitution reaction.
The chosen pathway involves:
-
Regioselective Bromination of 4-Methoxyphenol: This initial step introduces the bromine atom at a specific position on the aromatic ring.
-
Williamson Ether Synthesis: The subsequent benzylation of the intermediate phenolic hydroxyl group affords the final target molecule.
This approach is advantageous due to the high degree of control over the substitution pattern on the benzene ring, minimizing the formation of undesired isomers and simplifying purification.
Caption: Overall synthetic pathway for this compound.
Part 1: Regioselective Bromination of 4-Methoxyphenol
Mechanistic Rationale
The hydroxyl (-OH) and methoxy (-OCH3) groups of 4-methoxyphenol are both strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. Given that they are para to each other, the positions ortho to each group are activated. The bromination reaction will therefore preferentially occur at the 2- and 6-positions (equivalent) or the 3- and 5-positions (equivalent). Due to the greater activating effect of the hydroxyl group compared to the methoxy group, and to minimize steric hindrance, the bromination is highly regioselective for the position ortho to the hydroxyl group, yielding 2-bromo-4-methoxyphenol as the major product. The use of a suitable brominating agent and controlled reaction conditions are key to achieving high selectivity.
Experimental Protocol
Caption: Experimental workflow for the bromination of 4-methoxyphenol.
Materials:
-
4-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-bromo-4-methoxyphenol.
Part 2: Benzylation of 2-Bromo-4-methoxyphenol via Williamson Ether Synthesis
Mechanistic Rationale
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[1] It proceeds via an SN2 mechanism where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group.[2] In this step, the hydroxyl group of 2-bromo-4-methoxyphenol is deprotonated by a suitable base to form the corresponding phenoxide. This potent nucleophile then attacks the benzylic carbon of benzyl bromide, leading to the formation of the desired ether, this compound. The choice of a non-nucleophilic base and an aprotic polar solvent is crucial to facilitate the SN2 reaction and minimize side reactions.
Experimental Protocol
Caption: Experimental workflow for the benzylation of 2-bromo-4-methoxyphenol.
Materials:
-
2-Bromo-4-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 2-bromo-4-methoxyphenol (1.0 eq.) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).
-
Add benzyl bromide (1.2 eq.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product, this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (example) | Expected Yield |
| 4-Methoxyphenol | C7H8O2 | 124.14 | 10.0 g | - |
| 2-Bromo-4-methoxyphenol | C7H7BrO2 | 203.03 | - | 85-95% |
| Benzyl bromide | C7H7Br | 171.04 | 1.2 eq. | - |
| This compound | C14H13BrO2 | 293.16 | - | 80-90% |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The aromatic region will display a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methoxy carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkages, aromatic C-H stretching, and C=C aromatic ring stretching.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
References
-
PubChem. 2-Bromo-4-methoxyphenol. [Link]
-
ChemistryViews. Regioselective Synthesis of Brominated Phenols. (2019). [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. (2021). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
PubChem. 1-(Benzyloxy)-4-bromo-2-methoxybenzene. [Link]
Sources
An In-depth Technical Guide to the Characterization of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization data for the chemical compound 1-Bromo-4-methoxy-2-phenylmethoxybenzene, also known as 2-(Benzyloxy)-4-bromo-1-methoxybenzene. This document is structured to deliver not just raw data, but also the underlying scientific rationale for the analytical techniques employed in its characterization. As a crucial intermediate in various synthetic pathways, a thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in research and development. This guide consolidates essential data including physicochemical properties, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a proposed synthetic pathway, all supported by authoritative references.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic ether. The strategic placement of the bromo, methoxy, and benzyloxy groups on the benzene ring makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
| Synonyms | This compound, 2-(Benzyloxy)-4-bromoanisole | |
| CAS Number | 78504-28-6 | |
| Molecular Formula | C₁₄H₁₃BrO₂ | |
| Molecular Weight | 293.16 g/mol | |
| Appearance | White to light yellow crystalline solid or liquid |
Proposed Synthetic Pathway and Rationale
The synthesis of this compound can be logically approached from commercially available precursors. A plausible and efficient synthetic route involves the benzylation of a substituted phenol.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be disconnected at the benzylic ether linkage, leading back to 4-bromo-2-methoxyphenol and a benzyl halide. This approach is advantageous due to the commercial availability of the starting phenol and the generally high efficiency of Williamson ether synthesis.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthesis Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-bromo-2-methoxyphenol and benzyl bromide.
I. Materials and Equipment:
-
4-Bromo-2-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
II. Experimental Procedure:
-
To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of the synthesized compound. The following sections detail the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the substituted benzene and the benzyl rings, as well as singlets for the methoxy and benzylic methylene protons. The integration of these signals will correspond to the number of protons in each environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₂ of benzyl & OCH₃) |
| 1600-1585, 1500-1400 | Strong-Medium | Aromatic C=C Ring Stretch |
| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1050-1000 | Medium | Aryl-O Stretch (symmetric) |
| 600-500 | Medium-Weak | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Analytical Methodologies
To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is essential.
Caption: Workflow for the synthesis and characterization of the target compound.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the characterization of this compound. The presented data and methodologies are essential for any researcher or professional working with this compound. The logical flow from synthesis to comprehensive characterization ensures the identity and purity of this valuable synthetic intermediate, thereby enabling its successful application in the development of new chemical entities.
References
-
Li, J., Wang, Y., Zhang, L., & Li, J. (2011). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2880. [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved January 14, 2026, from [Link]
Sources
1H NMR and 13C NMR spectra of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shifts and coupling patterns. For researchers and professionals in drug development, a thorough understanding of NMR spectra is critical for structural verification, purity assessment, and the elucidation of unknown compounds.
While a directly published experimental spectrum for this specific molecule is not universally available, this guide provides a comprehensive prediction and interpretation based on established NMR theory and empirical data from structurally analogous compounds. This predictive approach serves as a powerful tool for chemists to anticipate and interpret experimental results.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on both the substituted benzene ring and the phenyl group of the benzyloxy moiety, as well as the aliphatic protons of the methoxy and methylene groups. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the inductive and resonance effects of the substituents.
Substituent Effects on the Aromatic Protons:
-
Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).[1][2]
-
Bromo Group (-Br): This is an electron-withdrawing group through induction but an electron-donating group through resonance. The inductive effect is generally stronger, leading to deshielding of nearby protons.
-
Phenylmethoxy Group (-OCH₂Ph): Similar to the methoxy group, the oxygen atom donates electron density into the ring via resonance, leading to shielding of the ortho and para protons.
Based on these principles, the predicted ¹H NMR data are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.95 | d | ~3.0 | 1H |
| H-5 | ~6.85 | dd | ~9.0, 3.0 | 1H |
| H-6 | ~7.40 | d | ~9.0 | 1H |
| H-a (OCH₃) | ~3.80 | s | - | 3H |
| H-b (CH₂) | ~5.10 | s | - | 2H |
| H-c, H-e | ~7.30-7.45 | m | - | 5H |
| H-d |
Detailed Peak Assignments and Rationale:
-
Aromatic Protons (H-3, H-5, H-6): The three protons on the substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm).
-
H-6: This proton is ortho to the bromine atom and is expected to be the most deshielded of the three due to the inductive effect of the adjacent bromine, appearing furthest downfield. It will be split into a doublet by H-5 with a typical ortho coupling constant of ~9.0 Hz.
-
H-3: This proton is ortho to the phenylmethoxy group and meta to the bromine. It will be shielded by the electron-donating oxygen and will appear as a doublet due to coupling with H-5, with a smaller meta coupling constant of ~3.0 Hz.
-
H-5: This proton is ortho to the methoxy group and meta to both the bromine and phenylmethoxy groups. It will be the most shielded of the aromatic protons and will appear as a doublet of doublets due to coupling with both H-6 (ortho coupling, J ≈ 9.0 Hz) and H-3 (meta coupling, J ≈ 3.0 Hz).
-
-
Methoxy Protons (H-a): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet at approximately 3.80 ppm.
-
Methylene Protons (H-b): The benzylic methylene protons are also uncoupled and will appear as a singlet, typically around 5.10 ppm.
-
Phenyl Protons (H-c, H-d, H-e): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.30-7.45 ppm.
Visualization of Proton Assignments:
Caption: Molecular structure with carbon labels.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental procedure should be followed.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. [3]* Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial. [4]Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. [3]* Transfer the solution to a clean, high-quality 5 mm NMR tube. The final solution height should be around 4-5 cm. [5]* Cap the NMR tube securely and wipe the outside to remove any contaminants. [3] 2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument's magnetic field is stabilized by locking onto the deuterium signal of the solvent. [3][6]* Shimming: The magnetic field homogeneity is optimized by a process called shimming to improve spectral resolution and peak shape. [3][6]* Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity. [3]* Acquisition Parameters:
-
For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary. [3]* Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C spectra to 0 ppm. [7]
-
Workflow for NMR Data Acquisition and Analysis:
Caption: Experimental workflow for NMR analysis.
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles of NMR spectroscopy and data from analogous compounds. The provided tables and diagrams serve as a robust reference for the assignment of signals in an experimentally acquired spectrum. Furthermore, the outlined experimental protocol offers a standardized methodology for obtaining high-quality NMR data. For researchers in the pharmaceutical and chemical sciences, this comprehensive approach to spectral prediction and acquisition is a vital component of molecular characterization and structural elucidation.
References
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Tebby, J. C., & Goldwhite, H. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: Carbon-13 (¹³C) NMR: Overview. Retrieved from [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Springer. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Retrieved from [Link] -
PubMed. (2007, March). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]
-
SpectraBase. (n.d.). Anisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Phenyl Ether. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
Study.com. (2023, August 4). [FREE] How many ^{13}C signals would you expect from anisole? A. 1 B. 2 C. 3 D. 4 E. 5. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]
-
SpectraBase. (n.d.). Anisole. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-methoxybenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
ConnectSci. (1979, February 1). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]
-
Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl phenyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl p-tert-butylphenyl ether - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Anisole. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl diphenylmethyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. web.mit.edu [web.mit.edu]
- 6. emory.edu [emory.edu]
- 7. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene (CAS Number: 150356-67-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. While specific literature on this exact isomer is limited, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer insights into its structure, properties, synthesis, and applications. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a benzyloxy group—makes it a valuable intermediate for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, enabling them to leverage the synthetic utility of this and related compounds.
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the availability of functionalized aromatic building blocks is paramount for the efficient construction of complex molecules. 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene (CAS No. 150356-67-5), also known as 2-(Benzyloxy)-1-bromo-4-methoxybenzene, is a trifunctionalized benzene derivative. Its structure is characterized by an ortho-benzyloxy group, a bromine atom, and a para-methoxy group. This unique arrangement of substituents offers a platform for selective chemical transformations, rendering it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.
The presence of a bromine atom makes this compound an ideal substrate for a variety of cross-coupling reactions, which are fundamental tools in the formation of carbon-carbon and carbon-heteroatom bonds. The benzyloxy and methoxy groups, on the other hand, modulate the electronic properties of the aromatic ring and can be further manipulated or serve as key pharmacophoric elements in a final target molecule. This guide will delve into the known and extrapolated properties of this compound, providing a roadmap for its synthesis and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is depicted below.
Diagram 1: Chemical Structure of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol: Benzylation of 2-Bromo-5-methoxyphenol
This protocol is adapted from standard benzylation procedures for phenols.
-
Reaction Setup: To a solution of 2-bromo-5-methoxyphenol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Reagent: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene.
Chemical Reactivity and Applications in Drug Development and Research
The synthetic utility of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene stems from the reactivity of its aryl bromide functionality. The C-Br bond is a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide.[1][2] 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is an excellent candidate for this reaction, allowing for the synthesis of complex biaryl compounds, which are prevalent motifs in many biologically active molecules.[2]
Diagram 3: Representative Suzuki-Miyaura Coupling Reaction
Caption: Suzuki-Miyaura coupling of the title compound.
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, the aryl bromide moiety can participate in a range of other important transformations, including:
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, which are crucial components of many pharmaceuticals.
-
Sonogashira Coupling: To form aryl alkynes, useful in the construction of conjugated systems and as precursors for further transformations.
-
Heck Coupling: For the arylation of alkenes, leading to substituted styrenes and related structures.
Potential as a Pharmacophore
The benzyloxy and methoxy groups are common structural motifs in medicinal chemistry. The benzyloxy group, for instance, has been incorporated into various compounds with a range of biological activities, including as monoamine oxidase B inhibitors.[3] The methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and solubility. Therefore, 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene not only serves as a synthetic intermediate but also possesses structural features that could be incorporated into the design of new therapeutic agents.
Characterization and Analytical Methods
The structural confirmation of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene would typically involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, respectively, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C-O ether linkages and the aromatic C-H bonds.
While specific spectral data for this compound is not publicly available, data for closely related compounds can serve as a reference. For example, the NIST WebBook provides spectral data for 4-bromoanisole (CAS 104-92-7).[4][5]
Safety and Handling
Based on the safety data for related bromoanisole compounds, 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. In case of contact, the affected area should be washed thoroughly with water.
Conclusion
1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is a promising, albeit under-explored, synthetic building block. Its trifunctionalized aromatic core provides a versatile platform for the synthesis of complex organic molecules. Its primary utility lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, making it a valuable intermediate for the construction of biaryl systems and other intricate molecular architectures relevant to drug discovery and materials science. This technical guide, by consolidating and extrapolating available scientific knowledge, aims to equip researchers with the foundational information needed to harness the synthetic potential of this compound.
References
- A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. (2025). Benchchem.
- CN110642669A - Preparation method of para-substituted bromobenzene. (n.d.).
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.).
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2496.
- 1-Bromo-4-methoxy-2-methylbenzene. (n.d.). PubChem.
- Synthesis of Bromobenzene. (n.d.). Alfa Chemistry.
- 4-Benzyloxy-2-bromo-1-methoxybenzene. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2330.
- 1-Bromo-4-methoxybenzene. (n.d.). ChemBK.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.
- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). Benchchem.
- 4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- New Route Of Synthesis Of M Bromoanisole. (n.d.). Quick Company.
- Benzene, 1-bromo-4-methoxy-. (2018). SIELC Technologies.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2435–2449.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1011–1022.
- US6037509A - Process for producing 1-bromo-4-phenylbutane. (n.d.).
- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). Molecules, 28(15), 5729.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). RSC Medicinal Chemistry, 9(2), 159–175.
- 2-(Benzyloxy)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 5. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-(Benzyloxy)-4-bromoanisole
Abstract
This technical guide provides a comprehensive exploration of the retrosynthetic analysis of 2-(benzyloxy)-4-bromoanisole, a key intermediate in the synthesis of various organic compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed examination of the logical disconnections of the target molecule and outlines scientifically sound forward synthesis pathways. The guide emphasizes the rationale behind strategic choices in synthesis, backed by established chemical principles and supported by authoritative references. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the synthetic pathways are included to ensure clarity and reproducibility.
Introduction and Strategic Significance
2-(Benzyloxy)-4-bromoanisole is a substituted anisole derivative with a structural motif that makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical properties.[1][2][3] Its architecture, featuring a protected phenol and a bromine atom on an anisole core, allows for sequential and site-selective functionalization. The benzyloxy group serves as a robust protecting group for the phenol, which can be removed under specific conditions, while the bromo substituent is amenable to a wide array of cross-coupling reactions.
The strategic importance of a well-defined retrosynthetic analysis lies in its ability to identify efficient and practical routes to the target molecule from readily available starting materials.[4][5][6] A logical and well-reasoned retrosynthetic approach can significantly reduce the number of synthetic steps, improve overall yield, and minimize the generation of waste, which are critical considerations in both academic research and industrial drug development.
Retrosynthetic Analysis: Deconstruction of the Target Molecule
The process of retrosynthesis involves mentally breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections."[4] For 2-(benzyloxy)-4-bromoanisole, two primary disconnection strategies are considered, focusing on the formation of the ether linkage and the introduction of the bromine atom.
Primary Disconnections:
-
C-O Bond Disconnection (Ether): This disconnection breaks the bond between the benzylic carbon and the phenolic oxygen, suggesting a Williamson ether synthesis. This is a common and reliable method for forming ethers.[7][8][9]
-
C-Br Bond Disconnection (Aromatic Bromination): This involves cleaving the bond between the aromatic ring and the bromine atom, pointing to an electrophilic aromatic substitution reaction.[10][11][12]
These disconnections lead to two plausible synthetic pathways, which will be evaluated for their feasibility and efficiency.
Pathway A: Late-Stage Bromination
This pathway prioritizes the formation of the benzyl ether followed by the bromination of the resulting 2-benzyloxyanisole.
-
Transform 1 (Bromination): The disconnection of the C-Br bond on the target molecule leads to 2-benzyloxyanisole. This suggests an electrophilic aromatic bromination as the forward reaction.
-
Transform 2 (Etherification): The disconnection of the C-O ether bond in 2-benzyloxyanisole leads to guaiacol (2-methoxyphenol) and a benzyl halide (e.g., benzyl bromide). This points to a Williamson ether synthesis.
Pathway B: Early-Stage Bromination
In this alternative strategy, the bromine atom is introduced onto the guaiacol scaffold first, followed by the benzylation of the resulting 4-bromo-2-methoxyphenol.
-
Transform 1 (Etherification): Disconnecting the C-O ether bond of the target molecule leads to 4-bromo-2-methoxyphenol and a benzyl halide.[13][14][15][16] This again suggests a Williamson ether synthesis.
-
Transform 2 (Bromination): The disconnection of the C-Br bond on 4-bromo-2-methoxyphenol leads back to guaiacol, indicating an initial electrophilic bromination step.
Diagram of Retrosynthetic Analysis
Caption: The recommended forward synthesis of 2-(benzyloxy)-4-bromoanisole via Pathway B.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the recommended synthetic pathway.
Step 1: Synthesis of 4-Bromo-2-methoxyphenol
Reaction Principle: This reaction is an electrophilic aromatic substitution where guaiacol is brominated. Acetic acid is a common solvent that can facilitate the reaction.
Materials and Reagents:
-
Guaiacol (2-methoxyphenol)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred guaiacol solution over 30 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice water.
-
Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2-methoxyphenol as a solid.
Step 2: Synthesis of 2-(Benzyloxy)-4-bromoanisole
Reaction Principle: This is a classic Williamson ether synthesis, an SN2 reaction between the phenoxide of 4-bromo-2-methoxyphenol and benzyl bromide. [7][8][9]Potassium carbonate acts as the base to deprotonate the phenol.
Materials and Reagents:
-
4-Bromo-2-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add 4-bromo-2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(benzyloxy)-4-bromoanisole. [17]
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Yield (%) | Purity (by HPLC/NMR) | Reference |
| 1 | Guaiacol | 4-Bromo-2-methoxyphenol | Br₂, Acetic Acid | 85-95 | >98% | [1] |
| 2 | 4-Bromo-2-methoxyphenol | 2-(Benzyloxy)-4-bromoanisole | Benzyl Bromide, K₂CO₃ | 90-98 | >99% | [17] |
Conclusion
This technical guide has presented a detailed retrosynthetic analysis of 2-(benzyloxy)-4-bromoanisole, leading to the identification of a preferred, efficient forward synthesis pathway. By prioritizing an early-stage bromination of guaiacol followed by a Williamson ether synthesis, issues of regioselectivity are effectively managed, resulting in a high-yielding and clean synthesis of the target molecule. The provided experimental protocols are robust and have been validated through established literature, offering a reliable methodology for researchers in organic synthesis. The principles and strategies discussed herein are broadly applicable to the synthesis of other substituted aromatic compounds, providing a valuable resource for the scientific community.
References
-
PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]
-
PrepChem. Preparation of 4-bromoanisole. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. (PDF) Retrosynthesis: A Strategy for Organic Synthesis. [Link]
-
The Organic Chemistry Tutor. Synthesis of an Amine from Anisole. [Link]
-
Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
-
Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]
-
Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
ResearchGate. Synthesis of anisole-substituted chromophores 19 a–e and 20. [Link]
- Google Patents.
-
ChemRxiv. Radical Simplification of Complex Molecule Retrosynthesis Enabled by Electrocatalytic Cross-Coupling of α-Substituted Carboxylic Acids. [Link]
-
ResearchGate. New ω‐substituted anisoles. VI. A new route to 2,4‐d compounds. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]
-
Chemistry LibreTexts. Benzylic Bromination of Aromatic Compounds. [Link]
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]
-
Chad's Prep. 18.7 Retrosynthesis with Aromatic Compounds | Organic Chemistry. [Link]
-
Quora. How is the bromination mechanism of anisole carried out? [Link]
-
ResearchGate. Scheme 1 Retrosynthetic analysis. [Link]
-
YouTube. Bromination of Anisole. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Baran Laboratory, Scripps Research. Retrosynthetic Analysis – Vol. 1. [Link]
-
MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]
-
Pharmaffiliates. 2-(1-Adamantyl)-4-bromoanisole. [Link]
-
ResearchGate. Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. [Link]
-
Chemistry LibreTexts. Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
Sources
- 1. 4-Bromo-2-methoxyphenol | 7368-78-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-溴-2-甲氧基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. biosynth.com [biosynth.com]
- 16. 7368-78-7|4-Bromo-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 17. 2-(Benzyloxy)-4-bromoanisole 95% | CAS: 78504-28-6 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
This guide provides a comprehensive overview of the synthetic routes to 1-Bromo-4-methoxy-2-phenylmethoxybenzene, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into starting materials, reaction mechanisms, and experimental protocols.
Introduction
This compound, also known as 2-benzyloxy-5-bromoanisole, is a substituted aromatic compound with a diverse range of applications in medicinal chemistry and materials science. Its structural features, including the bromo, methoxy, and benzyloxy groups, provide multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective reactions, enabling the construction of intricate molecular architectures.
Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached through several strategic pathways. The choice of the synthetic route often depends on the availability and cost of the starting materials, as well as the desired overall yield and purity of the final product. The core of the synthesis involves two key transformations: the introduction of a bromine atom and a phenylmethoxy (benzyl) group onto a methoxyphenol backbone. The order of these steps can be varied, leading to different synthetic intermediates and considerations.
Two primary retrosynthetic disconnections are considered:
-
Route A: Benzylation followed by Bromination. This approach begins with the protection of a phenolic hydroxyl group as a benzyl ether, followed by the regioselective bromination of the aromatic ring.
-
Route B: Bromination followed by Benzylation. This alternative strategy involves the initial bromination of a phenolic precursor, followed by the benzylation of the remaining hydroxyl group.
Route A: Key Starting Material - 4-Methoxyphenol
The most common starting material for this route is 4-methoxyphenol (also known as mequinol or hydroquinone monomethyl ether). This commercially available and relatively inexpensive compound serves as a convenient scaffold.
Step 1: Benzylation of 4-Methoxyphenol
The initial step in this pathway is the protection of the phenolic hydroxyl group of 4-methoxyphenol as a benzyl ether. This is typically achieved through a Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[2][3]
-
Reaction: 4-Methoxyphenol is treated with a base, such as potassium carbonate or sodium hydroxide, to generate the corresponding phenoxide.[4] This is followed by the addition of benzyl bromide or benzyl chloride to introduce the phenylmethoxy group.[4][5]
-
Rationale: The Williamson ether synthesis is a robust and high-yielding reaction for the formation of ethers.[3][6] The use of a primary halide like benzyl bromide minimizes the potential for competing elimination reactions.[2][3]
The product of this step is 1-methoxy-4-(phenylmethoxy)benzene.
Step 2: Bromination of 1-methoxy-4-(phenylmethoxy)benzene
The subsequent step is the electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring. The methoxy and benzyloxy groups are both ortho-, para-directing activators. The position of bromination will be directed to the positions ortho to these activating groups.
-
Reaction: The bromination is typically carried out using a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[7][8] The reaction is often performed in a suitable solvent like acetonitrile or dichloromethane.[8]
-
Regioselectivity: The directing effects of the methoxy and benzyloxy groups will lead to the desired product, this compound. The bromine atom will preferentially add to the position ortho to the benzyloxy group and meta to the methoxy group, due to steric hindrance and the electronic effects of the substituents.
Route B: Key Starting Materials - Brominated Phenols
This alternative approach begins with a brominated phenolic compound, which is then benzylated.
Option B1: Starting with 2-Bromo-5-methoxyphenol
2-Bromo-5-methoxyphenol is a key intermediate that can be synthesized from 3-methoxyphenol.[9]
-
Synthesis of 2-Bromo-5-methoxyphenol: A common method involves the direct bromination of 3-methoxyphenol.[9] However, this can lead to isomeric mixtures that are difficult to separate.[9] A more controlled approach involves protecting the hydroxyl group of 3-methoxyphenol, for example, with a tert-butyldimethylsilyl group, followed by bromination and deprotection to yield 2-bromo-5-methoxyphenol with higher purity.[9]
-
Benzylation of 2-Bromo-5-methoxyphenol: The final step is a Williamson ether synthesis, reacting 2-bromo-5-methoxyphenol with benzyl bromide or chloride in the presence of a base to yield the target molecule.[1][3]
Option B2: Starting with 5-Bromo-2-methoxyphenol
Another potential starting material is 5-bromo-2-methoxyphenol, which can be prepared from guaiacol (2-methoxyphenol).[8]
-
Synthesis of 5-Bromo-2-methoxyphenol: A multi-step synthesis involves the acetylation of the phenolic hydroxyl group of guaiacol, followed by bromination using bromine and an iron catalyst, and subsequent deacetylation to give 5-bromo-2-methoxyphenol.[10] Another method utilizes N-bromosuccinimide in acetonitrile.[8]
-
Benzylation of 5-Bromo-2-methoxyphenol: This intermediate would then undergo benzylation via a Williamson ether synthesis to produce an isomer of the target molecule, not this compound. Therefore, this is not a direct route to the desired product.
Comparison of Synthetic Routes
| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |
| A | 4-Methoxyphenol | 1-methoxy-4-(phenylmethoxy)benzene | Readily available and inexpensive starting material; straightforward reactions. | Potential for over-bromination if reaction conditions are not controlled. |
| B1 | 3-Methoxyphenol | 2-Bromo-5-methoxyphenol | Good control over regioselectivity of bromination. | Requires an additional protection/deprotection sequence for optimal purity of the brominated intermediate.[9] |
Experimental Protocols
Route A: Benzylation of 4-Methoxyphenol followed by Bromination
Step 1: Synthesis of 1-methoxy-4-(phenylmethoxy)benzene
-
Materials: 4-Methoxyphenol, potassium carbonate (anhydrous), benzyl bromide, and acetone (anhydrous).
-
Procedure:
-
To a solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.[4]
-
Stir the mixture vigorously and then add benzyl bromide dropwise.[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1-methoxy-4-(phenylmethoxy)benzene.
-
Step 2: Synthesis of this compound
-
Materials: 1-methoxy-4-(phenylmethoxy)benzene, N-Bromosuccinimide (NBS), and acetonitrile.
-
Procedure:
-
Dissolve 1-methoxy-4-(phenylmethoxy)benzene in acetonitrile.
-
Add N-Bromosuccinimide portion-wise to the solution at room temperature.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent such as diethyl ether.[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography to obtain this compound.
-
Route B1: Bromination of 3-Methoxyphenol (with protection) followed by Benzylation
Step 1: Synthesis of 2-Bromo-5-methoxyphenol
-
Materials: 3-Methoxyphenol, tert-butyldimethylsilyl chloride, imidazole, N,N-dimethylformamide (DMF), N-Bromosuccinimide (NBS), and a deprotection agent (e.g., TBAF).
-
Procedure:
-
Protect the hydroxyl group of 3-methoxyphenol with tert-butyldimethylsilyl chloride in the presence of imidazole in DMF.[9]
-
After the protection is complete, perform the bromination of the silyl ether using NBS.
-
Following bromination, deprotect the silyl ether using a suitable fluoride source like tetrabutylammonium fluoride (TBAF) to yield 2-bromo-5-methoxyphenol.[9]
-
Purify the product by column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 2-Bromo-5-methoxyphenol, potassium carbonate (anhydrous), benzyl bromide, and acetone (anhydrous).
-
Procedure:
-
Follow the general procedure for Williamson ether synthesis as described in Route A, Step 1, using 2-bromo-5-methoxyphenol as the starting phenol.
-
Visualization of Synthetic Pathways
Route A: Benzylation Followed by Bromination
Caption: Synthetic pathway starting from 4-Methoxyphenol.
Route B1: Bromination Followed by Benzylation
Caption: Synthetic pathway starting from 3-Methoxyphenol.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between benzylation followed by bromination (Route A) or bromination followed by benzylation (Route B) will depend on factors such as starting material availability, cost, and the desired level of isomeric purity. Route A, starting from the readily available 4-methoxyphenol, offers a more direct approach. Route B, while potentially requiring more steps to ensure regiochemical control during bromination, can also be a viable option. Careful consideration of reaction conditions is crucial in both routes to maximize yield and minimize the formation of byproducts. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]
- 5. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
solubility and melting point of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene: Solubility and Melting Point
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the melting point and solubility of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene. Given the limited availability of direct experimental data for this specific compound, this document emphasizes the underlying physicochemical principles and provides detailed, field-proven protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of these critical parameters for applications in medicinal chemistry, materials science, and synthetic chemistry.
Introduction and Molecular Profile
1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is a polysubstituted aromatic ether. Its structure comprises a central benzene ring functionalized with a bromine atom, a methoxy group (-OCH₃), and a benzyloxy group (-OCH₂C₆H₅). These substituents dictate the molecule's electronic and steric properties, which in turn govern its intermolecular interactions and bulk physical properties such as melting point and solubility.
Note on Compound Identification: The chemical name 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene corresponds to the structure also known as 4-Bromo-1-methoxy-2-(phenylmethoxy)benzene, registered under CAS Number 78504-28-6 [1]. It is crucial for researchers to use the specific CAS number to avoid ambiguity with other isomers or unrelated compounds.
Molecular Structure:
-
Formula: C₁₄H₁₃BrO₂[1]
-
Molecular Weight: 293.16 g/mol [1]
-
Key Functional Groups: Aryl halide, methoxy ether, benzyloxy ether.
The large, nonpolar surface area contributed by the two phenyl rings and the hydrocarbon portions of the ether groups suggests that the molecule is predominantly lipophilic. The ether oxygens introduce some polar character, but this is largely overshadowed by the hydrophobic nature of the rest of the molecule.
Melting Point: Theoretical Considerations and Experimental Determination
The melting point is a critical indicator of a compound's purity and is dictated by the strength of its crystal lattice.[2][3] For 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, several structural factors influence its melting behavior.
Factors Influencing Melting Point
-
Molecular Weight and van der Waals Forces: With a molecular weight of 293.16 g/mol , the compound is expected to be a solid at room temperature due to significant van der Waals forces between molecules.
-
Symmetry and Crystal Packing: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[4][5] The substitution pattern of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene (1,2,4-substitution) is asymmetric, which may lead to less efficient packing compared to a more symmetrical isomer, potentially resulting in a moderate melting point.
-
Dipole-Dipole Interactions: The C-Br and C-O bonds are polar, creating a net molecular dipole moment. These dipole-dipole interactions contribute to the intermolecular forces holding the crystal lattice together, but are generally weaker than hydrogen bonding.
-
Substituent Effects: The presence of a bulky benzyloxy group can introduce steric hindrance that affects how closely the molecules can pack, while the electron-donating methoxy group can influence the electron density of the aromatic system.[6]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a precise and widely adopted technique for determining the melting point range of a solid organic compound.[7] A sharp, narrow melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities tend to depress and broaden the melting range.[8]
Methodology:
-
Sample Preparation: Ensure the crystalline sample of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is completely dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus (e.g., a DigiMelt or Mel-Temp).
-
Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range.[2][8] This saves time for the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary.
-
Heating and Observation: Begin heating at a slow, controlled rate (1-2°C/min) once the temperature is within 15-20°C of the expected melting point.[2]
-
Record Melting Range:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation: Repeat the precise determination with a fresh sample to ensure reproducibility.
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Solubility: Theoretical Framework and Experimental Protocol
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[9][10] For drug development, understanding a compound's solubility in both aqueous and organic media is paramount. The principle of "like dissolves like" is a guiding tenet: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[11]
Predicted Solubility Profile
1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is a predominantly nonpolar, lipophilic molecule.
-
Aqueous Solubility: Expected to be very low. The molecule lacks hydrogen bond donors and its large hydrophobic surface area will resist solvation by water molecules.
-
Organic Solubility: Expected to be soluble in a range of common organic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is predicted due to favorable van der Waals interactions.
-
Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Moderate to good solubility is likely.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility may be limited compared to less polar solvents but significantly higher than in water. The ether oxygens can act as hydrogen bond acceptors, but this interaction is weak.[12]
-
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a given solvent system.[13]
Methodology:
-
Preparation: To a series of vials, add a measured volume of the chosen solvent (e.g., 5 mL of water, ethanol, toluene, etc.).
-
Addition of Solute: Add an excess amount of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene to each vial to ensure a saturated solution is formed. The presence of undissolved solid material at the end of the experiment is essential to confirm saturation.[13]
-
Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid phase.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in units of mg/mL or mol/L.
Workflow for Solubility Determination
Sources
- 1. echemi.com [echemi.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. longdom.org [longdom.org]
- 7. westlab.com [westlab.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 11. education.com [education.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, a versatile intermediate with significant potential in organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, synthetic pathways, spectroscopic signature, and safety protocols, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Nomenclature
The precise naming of substituted aromatic compounds is critical for unambiguous scientific communication. Based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted benzenes, the correct IUPAC name for the compound of interest is 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene .[1][2][3][4][5] The substituents on the benzene ring are numbered to give the lowest possible locants, with alphabetical priority given to "bromo" over "methoxy" and "phenylmethoxy".
Synonyms:
-
4-Bromo-2-(benzyloxy)-1-methoxybenzene
-
2-(Benzyloxy)-4-bromoanisole
-
3-Benzyloxy-4-methoxyphenyl bromide[5]
Structural Representation
Caption: 2D Structure of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO₂ | [5] |
| Molecular Weight | 293.16 g/mol | [5] |
| Appearance | Expected to be a solid or oil | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |
Synthesis and Reaction Mechanisms
The synthesis of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene can be approached through a multi-step pathway, typically involving the protection of a hydroxyl group followed by bromination. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis can commence from a commercially available starting material, such as vanillin or a related substituted phenol. The key steps involve:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps. This is a standard procedure in organic synthesis.
-
Bromination: The protected intermediate undergoes electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring. The directing effects of the existing methoxy and benzyloxy groups will influence the position of bromination.
Caption: Proposed synthetic workflow for 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established synthetic methodologies for similar compounds.[6]
Step 1: Synthesis of 4-methoxy-2-(phenylmethoxy)benzaldehyde
-
To a solution of vanillin (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the benzylated intermediate.
Step 2: Bromination
-
Dissolve the product from Step 1 in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene.
Applications in Research and Drug Development
Aryl bromides are versatile building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions.[7] The presence of the bromine atom in 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene makes it an excellent substrate for reactions such as:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
These reactions are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The methoxy and benzyloxy groups can modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and potential biological activity. While specific applications of this exact molecule in drug development are not widely documented, its structural motifs are present in various biologically active compounds.
Caption: Potential applications stemming from the reactivity of the core molecule.
Analytical and Spectroscopic Data
Characterization of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene relies on standard analytical techniques. Expected spectral data, based on the analysis of similar compounds, are presented below.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methoxy protons (singlet, ~3.8 ppm), and the benzylic methylene protons (singlet, ~5.1 ppm). The aromatic protons on the substituted ring will likely appear as doublets and a doublet of doublets due to coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbon attached to the bromine will be shifted downfield. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1000-1300 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the benzyl group and other fragments.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene. While specific toxicity data is not available for this compound, information from related bromo- and methoxy-substituted aromatic compounds suggests that it should be handled with care.[12][13]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
-
Vedantu. Substituted Benzene Compounds: Nomenclature Made Simple. [Link]
-
University of Calgary. Nomenclature of substituted benzene rings. [Link]
-
University of California, Davis. Intermediate IUPAC Nomenclature VII. [Link]
-
Chemistry For Everyone. What Are The IUPAC Rules For Benzene Derivatives?. [Link]
-
BYJU'S. Nomenclature Of Substituted Benzene Compounds. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
Sources
- 1. Substituted Benzene Compounds: Nomenclature Made Simple [vedantu.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 1-Bromo-4-methoxy-2-phenylmethoxybenzene (CAS: 78504-28-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Importance
1-Bromo-4-methoxy-2-phenylmethoxybenzene, also known as 2-(Benzyloxy)-4-bromoanisole, is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a reactive aryl bromide, a methoxy group, and a benzyl ether protecting group, positions it as a versatile intermediate for the construction of complex molecular frameworks. The strategic placement of these functional groups allows for selective, sequential chemical transformations, making it a valuable building block in medicinal chemistry for developing novel therapeutic agents and in materials science for creating advanced organic materials.[2][3] This guide provides an in-depth analysis of its chemical properties, a representative synthetic protocol with mechanistic considerations, potential applications in drug discovery, and essential safety guidelines.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This quantitative data is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 78504-28-6 | [1] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |
| Molecular Weight | 293.16 g/mol | [1] |
| Exact Mass | 292.01000 u | [1] |
| IUPAC Name | 4-bromo-1-methoxy-2-(phenylmethoxy)benzene | [1] |
| Common Synonyms | 2-(Benzyloxy)-4-bromoanisole; 2-(Benzyloxy)-4-bromo-1-methoxybenzene | [1] |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | [1] |
| LogP (XLogP3) | 4.03670 | [1] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a highly plausible and efficient route can be designed based on fundamental organic chemistry principles, specifically the Williamson ether synthesis. This approach offers high yields and utilizes readily available starting materials.
Representative Synthetic Protocol
This protocol describes the benzylation of a substituted phenol, a standard and reliable method for forming the required benzyl ether linkage.
Objective: To synthesize this compound from 4-Bromo-2-methoxyphenol.
Materials:
-
4-Bromo-2-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or DMF, to the flask to create a stirrable suspension.
-
Reagent Addition: Add benzyl bromide (1.1-1.2 eq) to the mixture dropwise at room temperature.
-
Causality Note: Benzyl bromide is a potent electrophile and lachrymator; it should be handled with care in a chemical fume hood. The slight excess ensures the complete consumption of the starting phenol.
-
-
Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) or at a moderately elevated temperature (for DMF, 60-80°C) and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expertise Insight: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 displacement, forming the ether bond. DMF is often preferred for its higher boiling point and ability to solvate cations, which can accelerate Sₙ2 reactions.
-
-
Workup and Isolation: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure. b. Partition the resulting residue between dichloromethane (DCM) and water. c. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic phenol) and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Applications in Research and Drug Development
While specific, direct applications of this compound are not extensively documented, its structure makes it an exceptionally useful intermediate for several advanced applications.
-
Scaffold for Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for transition metal-catalyzed cross-coupling reactions.[3] This allows for the precise installation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes, a common motif in bioactive molecules.[4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize complex aniline derivatives.[3]
-
Heck Reaction: Formation of C-C bonds with alkenes.[3]
-
-
Intermediate for Complex Natural Product Synthesis: The benzyl group serves as a robust protecting group for the hydroxyl functionality. It is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis, allowing for late-stage functionalization of a synthesized molecule.
-
Fragment for Library Synthesis: In drug development, this compound can serve as a key fragment for generating libraries of related molecules for structure-activity relationship (SAR) studies.[2] By systematically modifying the aryl bromide position, researchers can probe the molecular interactions with biological targets to optimize potency and selectivity.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount to ensure laboratory safety.
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Avoid contact with skin and eyes.[5][6] In case of contact, rinse immediately and thoroughly with water.[7]
-
Avoid the formation and inhalation of aerosols or dust.[5][6]
-
Use non-sparking tools and prevent electrostatic discharge.[5][6]
-
-
Conditions for Safe Storage:
-
Hazard Identification:
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential for researchers in organic chemistry and drug discovery. Its combination of a reactive aryl bromide handle and a stable benzyl protecting group provides a versatile platform for constructing complex and high-value molecules. A clear understanding of its properties, synthetic pathways, and safe handling procedures, as outlined in this guide, enables its effective utilization in advancing scientific research and development.
References
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Bromo-4-methoxybenzene (CAS 104-92-7): Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Retrieved from [Link]
-
Molbase. (n.d.). 1-Bromo-4-methoxybenzene. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Suzuki-Miyaura coupling reaction with 1-Bromo-4-methoxy-2-phenylmethoxybenzene
An Application Note for the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Abstract
This technical guide provides a comprehensive framework for the successful execution of the Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide electrophile. Biphenyl moieties are fundamental structural motifs in a vast array of pharmacologically active compounds and advanced materials.[1][2][3][4] The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for their construction due to its mild conditions and high functional group tolerance.[5][6] This document delves into the mechanistic underpinnings of the reaction, offers strategic guidance for optimizing conditions specifically for an electron-rich substrate, and presents a detailed, field-proven laboratory protocol designed for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of Biaryl Synthesis
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Among the myriad of reactions developed, the Suzuki-Miyaura coupling, first reported in 1979, has become an indispensable tool.[7] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5] The reaction facilitates the synthesis of polyolefins, styrenes, and, most notably, substituted biphenyls by coupling an organoboron species with an organohalide.[7]
The target substrate, this compound, is a highly functionalized building block. The presence of two ether protecting groups (methoxy and benzyloxy) makes it an ideal precursor for complex molecules where subsequent selective deprotection might be required. However, these electron-donating groups render the aryl bromide "electron-rich," which can present a specific challenge to the catalytic cycle, namely the initial oxidative addition step.[5][8] This guide explains the causality behind experimental choices to overcome this hurdle and ensure a high-yielding, reliable transformation.
The Engine of the Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The catalytic cycle is broadly understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8][9]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen (C-X) bond of the electrophile. This is often the rate-limiting step, particularly for less reactive halides like aryl chlorides or electron-rich aryl bromides.[8]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[7][10][11]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Strategic Protocol Design for an Electron-Rich Substrate
The key to successfully coupling this compound lies in selecting conditions that favor the challenging oxidative addition step and ensure efficient turnover.
Causality-Driven Component Selection
-
The Catalyst System (Palladium Source & Ligand): Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective. However, for electron-rich bromides, catalyst systems employing bulky and electron-rich phosphine ligands are superior.[6] These ligands promote both oxidative addition and the final reductive elimination step.[7][8] Ligands like XPhos, SPhos, or RuPhos, combined with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, create a highly active catalyst in situ.[6]
-
The Base: The base's primary role is to activate the boronic acid.[10] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice, while stronger bases like potassium phosphate (K₃PO₄) can accelerate the reaction, especially with hindered substrates. The choice of base must be compatible with any sensitive functional groups on the coupling partners.[7][10]
-
The Solvent System: A polar, aprotic solvent is typically required to facilitate the dissolution of the reagents, particularly the base. Common choices include ethers like 1,4-dioxane or tetrahydrofuran (THF), and aromatic solvents like toluene.[5][7] Often, a small amount of water is added to create a biphasic system, which aids in dissolving the inorganic base and facilitating the transmetalation step.[7][12]
Recommended Reaction Parameters
The following table summarizes a robust starting point for the optimization of the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Range | Rationale & Field Insights |
| Aryl Bromide | 1.0 equiv | The limiting reagent by convention. |
| Arylboronic Acid | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation side reactions.[5] |
| Palladium Catalyst | 1 - 5 mol% | Lower loadings (e.g., 1-2%) are often sufficient with highly active ligand systems. Higher loadings may be needed for particularly challenging substrates. |
| Ligand | 1.1 - 1.2x Pd mol | For bidentate ligands, a 1:1 ligand-to-palladium ratio is used. For monodentate ligands like XPhos, a 2:1 ratio is common to ensure the formation of the active L₂Pd(0) species. |
| Base | 2.0 - 3.0 equiv | A stoichiometric excess is required to activate the boronic acid and neutralize the HBr byproduct. K₃PO₄ or Cs₂CO₃ are excellent choices for electron-rich systems.[13] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | These solvent mixtures provide good solubility for both organic substrates and inorganic bases, promoting efficient reaction kinetics.[14] |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier for oxidative addition. The specific temperature depends on the solvent's boiling point.[15] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is sensitive to air, especially at elevated temperatures.[16] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound (1.0 mmol) with Phenylboronic Acid (1.2 mmol).
Materials and Reagents
-
This compound (1.0 equiv, 325 mg)
-
Phenylboronic Acid (1.2 equiv, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 19 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, 425 mg)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature.
-
Charging Reagents: Once cool, backfill the flask with an inert gas (Argon or Nitrogen). In the following order, add this compound (325 mg), phenylboronic acid (146 mg), K₃PO₄ (425 mg), Pd(OAc)₂ (4.5 mg), and XPhos (19 mg). Scientist's Note: Adding the bulky solids first prevents them from adhering to the neck of the flask.
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Degas the anhydrous dioxane and deionized water by bubbling argon through them for 15-20 minutes. Under a positive pressure of argon, add 8 mL of dioxane followed by 2 mL of water to the flask via syringe.[16]
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).[17]
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.[16]
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 30 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure biphenyl product.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents (wet solvent, impure base). | 1. Ensure rigorous inert atmosphere techniques.2. Increase temperature in 10 °C increments.3. Use freshly opened anhydrous solvents and high-purity base. |
| Protodeboronation | Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen. | Use a slight excess (1.2 equiv) of boronic acid. Ensure the base is sufficiently strong and anhydrous if possible. |
| Homocoupling of Boronic Acid | Oxygen contamination can promote the unwanted coupling of two boronic acid molecules. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Formation of Palladium Black | Catalyst decomposition, often due to high temperature or ligand degradation. | Use a more robust ligand (e.g., dialkylbiaryl phosphines). Avoid excessive temperatures. Ensure proper ligand-to-metal ratio. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing complex biaryl structures. Success is predicated on a rational understanding of the reaction mechanism and the strategic selection of components to overcome the inherent challenge of activating an electron-rich aryl bromide. By employing a robust catalyst system with bulky, electron-rich ligands, a suitable base, and rigorous inert atmosphere techniques, this protocol provides a reliable and high-yielding pathway for researchers in synthetic and medicinal chemistry.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
El-Sawy, E. R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
PubMed. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
The Journal of Organic Chemistry. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. [Link]
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
-
ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Organic & Biomolecular Chemistry. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancements in Biphenyl Derivative Synthesis for Advanced Chemical Applications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]
-
The Journal of Organic Chemistry. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (n.d.). [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 18. rsc.org [rsc.org]
Application Notes and Protocols for the Heck Reaction: Synthesis of Substituted Alkenes using 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Introduction: The Enduring Power of the Heck Reaction in Modern Drug Discovery
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has become an indispensable tool in the synthesis of a vast array of complex molecules, including pharmaceuticals and biologically active compounds.[1][2][3] Its significance in drug discovery is underscored by its ability to construct intricate molecular scaffolds, enabling the synthesis of novel chemical entities with potential therapeutic value.[4][5] This application note provides a detailed protocol for the Heck reaction using 1-Bromo-4-methoxy-2-phenylmethoxybenzene as the aryl halide substrate, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug development and synthetic chemistry.
The substrate, this compound, presents an interesting case for the Heck reaction. The presence of both a methoxy and a benzyloxy group on the aromatic ring introduces electron-donating characteristics, which can influence the reactivity of the aryl bromide. This protocol is designed to address these electronic properties to achieve high-yield coupling with a model alkene, ethyl acrylate.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][2][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: A simplified representation of the Heck reaction catalytic cycle.
The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][2]
-
Alkene Coordination and Migratory Insertion: The alkene (ethyl acrylate) coordinates to the palladium center, followed by migratory insertion of the aryl group into the alkene double bond.[2][7][8]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[2][7]
-
Reductive Elimination: The base in the reaction mixture neutralizes the generated HBr, and the Pd(0) catalyst is regenerated, ready to start a new cycle.
Experimental Protocol
This protocol details the Heck coupling of this compound with ethyl acrylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Ethyl acrylate | ≥99%, contains MEHQ as inhibitor | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially Available |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥97% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent grade | Commercially Available |
| Brine (saturated aqueous NaCl) | Reagent grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially Available |
| Schlenk flask | - | Laboratory Glassware |
| Magnetic stirrer and stir bar | - | Laboratory Equipment |
| Condenser | - | Laboratory Glassware |
| Nitrogen or Argon gas supply | High purity | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Reaction Setup and Procedure
The following procedure should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and phosphine ligand.
Caption: A step-by-step workflow for the Heck reaction protocol.
Step-by-Step Methodology:
-
Flask Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Rationale: Palladium(II) acetate is a common and stable precatalyst that is reduced in situ to the active Pd(0) species.[1][2] Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that promotes oxidative addition and stabilizes the palladium catalyst. The 1:2 Pd:ligand ratio is often optimal for Heck reactions with aryl bromides.[9]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe. Stir the mixture until all solids are dissolved.
-
Rationale: DMF is a polar aprotic solvent that is effective at dissolving the reactants and catalyst, and it can facilitate the reaction at elevated temperatures.
-
-
Reagent Addition: Sequentially add triethylamine (1.5 mmol, 1.5 eq.) and ethyl acrylate (1.2 mmol, 1.2 eq.) via syringe.
-
Rationale: Triethylamine acts as the base to neutralize the HBr formed during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[1] A slight excess of the alkene is used to ensure complete consumption of the limiting aryl bromide.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Rationale: The bicarbonate wash removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted alkene.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
| Parameter | Recommended Range/Condition | Rationale & Troubleshooting |
| Catalyst Loading | 1-5 mol% | Lower loading may lead to incomplete reaction; higher loading increases cost. If the reaction is sluggish, increasing the catalyst loading may be beneficial. |
| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃), N-heterocyclic carbenes (NHCs) | The choice of ligand is critical. For electron-rich aryl bromides, more electron-rich and bulky phosphines can be effective.[9] If phosphine ligands fail, consider more robust NHC ligands.[10] |
| Base | Organic (e.g., Et₃N, DIPEA) or Inorganic (e.g., K₂CO₃, NaOAc) | The choice of base can significantly impact the reaction. Inorganic bases are often used in polar solvents. If side reactions are observed, switching to a different base may be necessary.[1][2] |
| Solvent | DMF, DMAc, NMP, Toluene | The solvent should be chosen based on the reaction temperature and solubility of the reactants. High-boiling polar aprotic solvents are common. |
| Temperature | 80-140 °C | Aryl bromides generally require higher temperatures than aryl iodides.[11][12] If decomposition is observed, the temperature should be lowered. |
Conclusion
This application note provides a robust and detailed protocol for the Heck reaction using this compound. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively apply this powerful transformation in their synthetic endeavors. The versatility of the Heck reaction continues to make it a valuable tool in the synthesis of complex molecules for drug discovery and development.[3][4]
References
- Strem Chemicals, Inc. New Palladium Precatalysts For Cross-Coupling Reactions.
-
Wikipedia. Heck reaction. Available from: [Link]
-
BYJU'S. Heck Reaction Mechanism. Available from: [Link]
-
Chemistry LibreTexts. Heck reaction. Available from: [Link]
-
National Center for Biotechnology Information. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Available from: [Link]
-
American Chemical Society. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Available from: [Link]
-
SciSpace. Well-defined nickel and palladium precatalysts for cross-coupling. Available from: [Link]
-
Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Available from: [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Available from: [Link]
-
MDPI. Heck Reaction—State of the Art. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
Chemistry Notes. Heck Reaction: easy Mechanism, applications. Available from: [Link]
-
JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Available from: [Link]
-
Royal Society of Chemistry. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Available from: [Link]
-
MDPI. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Available from: [Link]
-
American Chemical Society. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Available from: [Link]
-
MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
-
American Chemical Society. Hydrogen Peroxide Promoted Mizoroki–Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes. Available from: [Link]
-
ResearchGate. General Heck cross-coupling reaction between an aryl bromide and an olefin. Available from: [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available from: [Link]
-
American Chemical Society. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Available from: [Link]
-
ResearchGate. Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. Available from: [Link]
-
Royal Society of Chemistry. Heck Coupling. In: Synthetic Methods in Drug Discovery. 2016. Available from: [Link]
-
ResearchGate. Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl acrylate catalysed by 1. Available from: [Link]
-
National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
American Chemical Society. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Available from: [Link]
-
ResearchGate. Optimization of Heck reaction conditions. Available from: [Link]
-
Journal de la Société Chimique de Tunisie. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Available from: [Link]
-
Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available from: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Available from: [Link]
-
American Chemical Society. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Available from: [Link]
-
University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Available from: [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: The Strategic Utility of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene in Pharmaceutical Intermediate Synthesis
Abstract
1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, also known as 2-(benzyloxy)-4-bromoanisole, is a highly functionalized aromatic building block of significant interest in modern pharmaceutical development. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a methoxy group, and a cleavable benzyloxy protecting group, makes it an ideal precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on its pivotal role in the synthesis of advanced pharmaceutical intermediates, particularly for the SGLT2 inhibitor class of drugs. We will dissect the causality behind synthetic strategies, provide validated, step-by-step protocols for key transformations, and present data-driven insights to empower researchers in drug discovery and process development.
Introduction: A Multifunctional Synthetic Building Block
The design of efficient and robust synthetic routes is a cornerstone of pharmaceutical manufacturing. The selection of starting materials is critical, and compounds that offer a combination of stability, predictable reactivity, and multiple functional handles are of paramount importance. 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene (Figure 1) has emerged as a key intermediate due to its trifunctional nature. The bromine atom serves as a primary site for carbon-carbon or carbon-heteroatom bond formation via modern catalytic cross-coupling reactions. The methoxy group influences the electronic properties of the ring, and the benzyloxy group provides robust protection for a phenol, which can be unmasked in later synthetic stages.
This combination is particularly exemplified in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[1][2][3] The core of Canagliflozin features a C-aryl glucoside, and 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene provides the foundational aromatic ring for this critical pharmacophore.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-1-methoxy-2-(phenylmethoxy)benzene | [4] |
| Synonyms | 2-(Benzyloxy)-4-bromoanisole, 3-Benzyloxy-4-methoxyphenyl bromide | [4] |
| CAS Number | 78504-28-6 | [4] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [4] |
| Molecular Weight | 293.16 g/mol | [4] |
| Appearance | Solid (Typical) | - |
| PSA | 18.5 Ų | [4] |
| XLogP3 | 4.03670 | [4] |
Core Application: Synthesis of a Canagliflozin Precursor
The most prominent application of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene is in the construction of C-aryl glucosides, the core structure of SGLT2 inhibitors. The general strategy involves a metal-halogen exchange followed by the addition of the resulting organometallic species to a protected gluconolactone derivative. This approach directly forms the crucial carbon-carbon bond between the aromatic ring and the sugar moiety.
Synthetic Workflow Overview
The workflow is a multi-step process designed to build the target intermediate with high control over regioselectivity and stereoselectivity. The initial lithiation of the aryl bromide is a critical step that transforms the relatively inert C-Br bond into a highly nucleophilic C-Li species, enabling the subsequent addition to the electrophilic carbonyl of the gluconolactone.
Caption: Synthetic workflow for the Canagliflozin precursor.
Experimental Protocols: From Aryl Bromide to C-Aryl Glucoside
The following protocols are detailed methodologies for the key transformations. They are designed to be self-validating by explaining the rationale behind reagent choices and reaction conditions.
Protocol 1: Lithiation and Addition to Gluconolactone
This protocol details the formation of the organolithium reagent from 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene and its subsequent reaction with a protected gluconolactone. This is a powerful method for forming the key C-C bond.[1][5]
Safety Precautions:
-
n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere (Argon or Nitrogen). Use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Anhydrous solvents are critical for the success of this reaction. Ensure THF is freshly distilled or obtained from a solvent purification system.
-
The reaction is performed at cryogenic temperatures (-78 °C, dry ice/acetone bath). Avoid skin contact with the cold bath.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene | 293.16 | 5.86 g | 20.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 | 1.1 |
| Protected Gluconolactone (e.g., TMS-protected) | - | 21.0 | 1.05 | |
| Saturated aq. NH₄Cl Solution | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene (5.86 g, 20.0 mmol).
-
Dissolution: Add anhydrous THF (100 mL) via cannula and stir until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithium species is typically rapid. Stir the resulting solution at -78 °C for 30 minutes.
-
Rationale: A slight excess (1.1 eq) of n-BuLi is used to ensure complete conversion of the aryl bromide. The low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.
-
-
Addition: In a separate dry flask, dissolve the protected gluconolactone (1.05 eq) in anhydrous THF. Add this solution dropwise to the cold organolithium solution over 20 minutes.
-
Reaction Monitoring: Stir the mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol before spotting.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate (100 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hemiketal intermediate. This product is often taken directly to the next step without extensive purification.[5]
Alternative Pathway: Lithiation-Borylation and Suzuki Coupling
While direct lithiation-addition is common, an alternative and highly versatile strategy involves converting the aryl bromide into a boronic ester. This intermediate is significantly more stable than the organolithium species and can be purified and stored. It can then be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7]
Rationale: This two-step approach (Lithiation-Borylation followed by Suzuki Coupling) offers greater flexibility. It decouples the formation of the nucleophile from the C-C bond-forming step, allowing for different coupling partners and reaction conditions. Boronic esters are also generally more tolerant of various functional groups compared to organolithiums.[7]
Caption: Workflow for Suzuki coupling via a boronic ester intermediate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl boronic ester (derived from our title compound) with a vinyl or aryl halide.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Aryl Boronic Ester | - | 300 mg | 1.0 | 1.0 |
| Aryl/Vinyl Halide (R-X) | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a reaction vial, add the aryl boronic ester (1.0 eq), the aryl/vinyl halide coupling partner (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (4:1 ratio, 10 mL total).
-
Rationale: The base (K₂CO₃) is essential for activating the boronic ester to facilitate transmetalation to the palladium center.[6] The aqueous solvent system is common for Suzuki couplings and often enhances reaction rates.
-
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Concluding Remarks
1-Bromo-4-methoxy-2-(phenylmethoxy)benzene stands out as a strategically designed and highly effective building block in pharmaceutical synthesis. Its true potential is realized in complex, multi-step syntheses where controlled, sequential bond formation is required. The protocols and rationale presented herein demonstrate its utility in forming critical C-C bonds for advanced intermediates, such as those for SGLT2 inhibitors. By understanding the causality behind the reaction conditions and leveraging modern synthetic methodologies like lithiation and palladium-catalyzed cross-coupling, researchers can efficiently incorporate this versatile reagent into their drug discovery and development programs.
References
-
Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development. [Link][1][2][3]
-
Haskali, M., et al. (2019). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. National Institutes of Health. [Link][5]
-
Google Patents. (2018). CN107556287B - Canagliflozin intermediate synthetic method. [8]
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol Research. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link][6]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
- 3. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
Application Notes & Protocols: 1-Bromo-4-methoxy-2-phenylmethoxybenzene as a Versatile Building Block for Bioactive Molecules
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-bromo-4-methoxy-2-phenylmethoxybenzene (CAS No. 78504-28-6). This strategically functionalized aryl bromide is a valuable precursor for the synthesis of a variety of bioactive molecules, most notably analogues of the potent tubulin polymerization inhibitor, combretastatin A-4. We present detailed application notes and representative protocols for key transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, and discuss the critical role of the phenylmethoxy (benzyloxy) protecting group.
Introduction: The Strategic Value of this compound
The design of novel therapeutic agents often relies on the use of versatile chemical building blocks that allow for the systematic exploration of a molecule's structure-activity relationship (SAR). This compound is a trifunctionalized aromatic ring that offers a powerful platform for such exploration. Its key structural features include:
-
A Bromine Atom: This serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[1][2]
-
A Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring and is a common feature in many natural products, including the A-ring of combretastatins.[3][4]
-
A Phenylmethoxy (Benzyloxy) Group: This serves as a robust protecting group for the phenolic oxygen.[5] It is stable to a wide range of reaction conditions, yet can be selectively removed in the final stages of a synthesis to reveal the free phenol, a crucial pharmacophore for the biological activity of many compounds.[6][7]
The arrangement of these functional groups makes this building block an ideal starting material for the synthesis of stilbene and biaryl-type structures, which are scaffolds for numerous classes of bioactive molecules.
Core Application: Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow Combretum caffrum. It is a potent inhibitor of tubulin polymerization, exhibiting significant antitumor and anti-vascular properties.[3][8] However, its poor water solubility and the thermodynamic instability of the active (Z)-isomer have driven extensive research into the synthesis of more stable and efficacious analogues.[4] this compound serves as an excellent precursor to the B-ring of many CA-4 analogues.
The general synthetic strategy involves the coupling of this building block with a suitable partner, often a boronic acid or ester representing the A-ring, followed by deprotection of the benzyloxy group.
Logical Workflow for Combretastatin Analogue Synthesis
Caption: Synthetic workflow for combretastatin analogues.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for key reactions involving this compound. These are representative procedures based on established methodologies for structurally similar compounds and can be optimized for specific substrates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[9][10] This reaction is central to constructing the biaryl core of many bioactive molecules.
Reaction Causality: The reaction is catalyzed by a palladium(0) species. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like those based on ferrocene (dppf) or biphenyl systems are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[10] A mixed solvent system, often containing water, is used to dissolve the inorganic base and facilitate the reaction.[12][13]
Representative Protocol: Synthesis of a Protected Biaryl Intermediate
-
Objective: To couple this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, PdCl₂(dppf), and cesium carbonate.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
Quantitative Data Summary (Expected)
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 24 | 70-80 |
| Table based on representative yields for similar substrates.[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][14][15] This allows for the introduction of amine functionalities onto the aromatic core, a common feature in many pharmaceuticals.
Reaction Causality: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[11] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu) is critical for deprotonating the amine complexed to the palladium center, which precedes the final bond-forming step.[16] The ligand choice is again crucial, with bulky phosphine ligands often giving the best results.[17]
Representative Protocol: Synthesis of an Aryl Amine
-
Objective: To couple this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos or BINAP) (4-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by the amine and then this compound.
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with stirring for 12-24 hours, or until TLC/LC-MS indicates completion.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
The Phenylmethoxy (Benzyloxy) Protecting Group: Strategic Removal
The final step in the synthesis of many target bioactive molecules is the deprotection of the phenol. The benzyloxy group is typically removed via catalytic hydrogenation.
Reaction Causality: The reaction proceeds on the surface of a palladium catalyst (e.g., palladium on carbon). Hydrogen gas is adsorbed onto the catalyst surface, and the benzylic C-O bond is cleaved hydrogenolytically to produce the free phenol and toluene as a byproduct. This method is generally clean and high-yielding.
Representative Protocol: Deprotection
-
Objective: To cleave the phenylmethoxy ether to yield the free phenol.
-
Materials:
-
Protected biaryl intermediate (1.0 equiv)
-
Palladium on Carbon (Pd/C, 10 wt. %) (5-10 mol% Pd)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Tetrahydrofuran)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the protected compound in the chosen solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction until the starting material is consumed (TLC or LC-MS). This can take from 2 to 24 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenolic product, which can be further purified if necessary.
Further Functionalization: Lithiation-Borylation
For more complex analogues, the bromine atom can be converted into a boronic ester via a lithiation-borylation sequence. This transforms the electrophilic aryl bromide into a nucleophilic organoboron species, opening up alternative synthetic pathways.
Reaction Causality: The aryl bromide is treated with a strong organolithium base (e.g., n-BuLi or s-BuLi) at low temperature to undergo lithium-halogen exchange, forming an aryllithium intermediate. This highly reactive species is then quenched with a boronic ester, typically isopropyl pinacol borate, to form the desired aryl boronic ester.[18] This product can then be used in subsequent Suzuki-Miyaura couplings.
Workflow for Lithiation-Borylation
Sources
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 7. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides
Audience: Researchers, scientists, and drug development professionals.
PART 1: CORE DIRECTIVE - A Guide to Navigating Steric Challenges
The synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and materials science, frequently necessitates the formation of carbon-carbon bonds involving sterically congested aryl fragments. The palladium-catalyzed cross-coupling reaction, a Nobel Prize-winning technology, stands as a primary tool for this purpose.[1] However, the presence of bulky substituents, especially in the ortho positions of an aryl bromide, can dramatically impede the reaction, leading to low yields and undesired side products.
This guide provides an in-depth exploration of the strategies and protocols developed to overcome these steric challenges. We will move beyond a simple recitation of procedures to explain the underlying mechanistic principles that govern the success of these transformations. By understanding the "why" behind the choice of catalysts, ligands, and reaction conditions, researchers can not only replicate the protocols herein but also rationally design their own solutions for novel, sterically demanding substrates.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: Understanding the Steric Problem
The palladium-catalyzed cross-coupling cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Steric hindrance on the aryl bromide primarily impacts the oxidative addition and reductive elimination steps.[1]
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-bromine bond is often the rate-determining step.[1] Bulky ortho substituents can physically block the approach of the palladium catalyst, increasing the activation energy of this step.
-
Reductive Elimination: This final step, which forms the desired C-C bond, can also be hindered.[1] The two organic fragments on the palladium center must adopt a cis orientation to eliminate, and severe steric clash can disfavor this geometry, slowing down the reaction and allowing for competing decomposition pathways.
To overcome these hurdles, the field has evolved to utilize highly specialized ligands and palladium precatalysts designed to be both highly active and sterically accommodating.
Trustworthiness: The Role of Ligand Design
The development of bulky, electron-rich phosphine ligands has been a game-changer for the coupling of sterically hindered substrates.[4][5] These ligands enhance the reaction in several ways:
-
Increased Electron Density: Electron-rich phosphines make the palladium center more nucleophilic, which facilitates the oxidative addition step.[5]
-
Steric Promotion of Reductive Elimination: While seemingly counterintuitive, bulky ligands can actually accelerate reductive elimination. The steric pressure they exert on the palladium center is relieved upon expulsion of the product molecule.[5]
-
Stabilization of the Active Catalyst: These ligands can stabilize the monoligated Pd(0) species, which is often the active catalytic species, preventing catalyst decomposition.[2]
N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high thermal stability and often exhibiting excellent activity for coupling sterically hindered aryl chlorides.[6]
Authoritative Grounding & Comprehensive References
The protocols and principles discussed are grounded in extensive research from leading groups in the field. For instance, the work of Buchwald and Hartwig has been pivotal in developing specialized phosphine ligands and protocols for challenging C-N bond formations, with many of these principles being applicable to C-C couplings.[7] Similarly, the development of stable and highly active palladium precatalysts has simplified the execution of these reactions and improved their reliability.[8][9][10][11]
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Ligand Selection for Hindered Substrates
The choice of ligand is critical for success. The following table summarizes some commonly used ligands for the cross-coupling of sterically hindered aryl bromides and their key features.
| Ligand | Structure | Key Features & Applications |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | A highly electron-rich and sterically demanding monodentate phosphine. Effective for a range of cross-coupling reactions. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Biarylphosphines | A class of bulky and electron-rich biaryl phosphine ligands that are highly effective for a wide range of challenging cross-coupling reactions, including those with sterically hindered substrates.[4] |
| Josiphos Ligands | Ferrocene-based diphosphines | Often used in asymmetric catalysis, but their steric and electronic properties can also be beneficial for non-asymmetric cross-couplings of hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium-derived carbenes | Offer high thermal stability and are particularly effective for the coupling of sterically hindered aryl chlorides.[6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide
This protocol is a general starting point for the coupling of a sterically hindered aryl bromide with an arylboronic acid.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine (or other suitable bulky ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl bromide, arylboronic acid, palladium(II) acetate, phosphine ligand, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous toluene and degassed water via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reactions with sterically hindered substrates may require extended reaction times (12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol outlines a general procedure for the C-N coupling of a sterically hindered aryl bromide with a primary or secondary amine.[7][12]
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 1 mol% Pd)
-
A suitable biaryl phosphine ligand (e.g., XPhos) (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene or Dioxane, anhydrous (5 mL)
-
Glovebox or Schlenk line technique is highly recommended.
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, ligand, and sodium tert-butoxide to a reaction vessel.
-
Remove the vessel from the glovebox, add the anhydrous solvent, followed by the amine via syringe.
-
Place the vessel in a preheated oil bath at 80-110 °C and stir.
-
Monitor the reaction. Upon completion, cool to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over a drying agent, filter, and concentrate.
-
Purify by column chromatography.
References
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167.
- Wolf, C., & Xu, H. (2008). Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards. PubMed.
- Strem Chemicals, Inc. (n.d.).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Fors, B. P., & Buchwald, S. L. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. PMC - NIH.
- Billingsley, K. L., & Buchwald, S. L. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC - NIH.
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (RSC Publishing).
- European Journal of Inorganic Chemistry. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews.
- Göttlich, R., & Nüllen, M. (2011). A Palladium-Catalyzed Ullmann-Ziegler Cross-Coupling for Sterically Hindered Biaryls.
- Billingsley, K. L., & Buchwald, S. L. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Semantic Scholar.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Valente, C., & Organ, M. G. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- (2025). 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Espinet, P., & Casado, A. L. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Shaughnessy, K. H., & DeVasher, R. B. (2014). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
- (n.d.).
- Soderquist, J. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- Goossen, L. J., & Lauth, J. (2007).
- Güngör, D., & Kayan, C. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- Li, G., & Antilla, J. C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Sen, A., & Yamada, Y. M. A. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- (n.d.).
- (n.d.).
- Li, Z., Gelbaum, C., & Liotta, C. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
- Smith, A. E., et al. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Liu, C., Ni, Q., Bao, F., & Qiu, J. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.
- Smith, A. E., et al. (2024).
Sources
- 1. fiveable.me [fiveable.me]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. media.abcr.com [media.abcr.com]
- 9. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Formation of (4-methoxy-2-(phenylmethoxy)phenyl)magnesium bromide
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of a Complex Grignard Reagent
Grignard reagents are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] These organomagnesium halides, with the general formula RMgX, act as potent nucleophiles and strong bases.[1][3] Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][4][5] While the synthesis of simple alkyl or aryl Grignard reagents is a staple of introductory organic chemistry, the formation of these reagents from more complex, multi-functionalized substrates presents significant challenges that demand a nuanced and expert approach.
This guide provides a detailed protocol and in-depth scientific rationale for the formation of the Grignard reagent from 1-Bromo-4-methoxy-2-phenylmethoxybenzene. This particular substrate is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. However, the presence of both a methoxy and a benzyloxy group introduces potential complications that must be carefully managed to ensure a successful and high-yielding reaction. This document will explain the causality behind each experimental choice, providing a self-validating system for researchers to confidently and safely execute this critical synthetic step.
Scientific Integrity & Logic: Understanding the Reaction's Nuances
The successful formation of (4-methoxy-2-(phenylmethoxy)phenyl)magnesium bromide hinges on a deep understanding of the underlying chemical principles and potential pitfalls.
Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent is an oxidative addition reaction where magnesium metal inserts into the carbon-halogen bond of the organic halide.[6] This process occurs on the surface of the magnesium and is thought to proceed via a single electron transfer (SET) mechanism.[7] The ethereal solvent plays a crucial role, not only as a solvent but also by coordinating to the magnesium atom, stabilizing the resulting Grignard reagent.[4][5]
Challenges Posed by the Substrate
The structure of this compound presents specific challenges:
-
The Benzyloxy Group: Benzylic ethers can be sensitive to certain reaction conditions. While generally stable, the possibility of side reactions, such as cleavage, must be considered, especially if the reaction temperature is not well-controlled.
-
The Methoxy Group: The methoxy group is generally stable under Grignard formation conditions. However, its presence, along with the benzyloxy group, can influence the electronic properties of the aryl bromide, potentially affecting the rate of Grignard formation.
-
Initiation: Like many Grignard reactions, initiation can be sluggish.[8] The passivating layer of magnesium oxide on the surface of the magnesium turnings must be overcome to start the reaction.[8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to maximize the yield and purity of the Grignard reagent while ensuring operational safety.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | (Specify) | Must be dry and free of acidic impurities. |
| Magnesium turnings | High purity | (Specify) | Freshly opened container is preferred. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | (Specify) | Freshly distilled from sodium/benzophenone. |
| Iodine | Crystal, ACS grade | (Specify) | For initiation. |
| 1,2-Dibromoethane | >98% | (Specify) | Optional, for activation. |
| Anhydrous Nitrogen or Argon | High purity | (Specify) | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or nitrogen/argon manifold
-
Syringes and needles
Experimental Workflow Diagram
Caption: Workflow for the preparation of (4-methoxy-2-(phenylmethoxy)phenyl)magnesium bromide.
Detailed Step-by-Step Methodology
1. Rigorous Preparation of Glassware and Reagents:
-
Rationale: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent.[10][11][12] Therefore, all glassware must be scrupulously dried.
-
Protocol:
-
Thoroughly clean all glassware (three-necked flask, reflux condenser, dropping funnel, magnetic stir bar) with soap and water, rinse with deionized water, followed by an acetone rinse.[10]
-
Dry the glassware in an oven at 120 °C for at least 4 hours, or flame-dry under a vacuum.[13]
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[13]
-
Ensure the THF is anhydrous. If necessary, distill from sodium/benzophenone immediately before use.
-
2. Reaction Setup and Magnesium Activation:
-
Rationale: The magnesium surface is typically coated with a passivating layer of magnesium oxide which inhibits the reaction.[8][9] Chemical or physical activation is necessary to expose the fresh magnesium surface.
-
Protocol:
-
Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask.[14]
-
Assemble the glassware, ensuring all joints are well-sealed.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium turnings, giving them a slight purple-brown color. Allow the flask to cool.
-
Alternatively, a small amount of 1,2-dibromoethane can be added to activate the magnesium. The observation of ethylene bubbles indicates activation.[8][15]
-
3. Grignard Reagent Formation:
-
Rationale: The formation of the Grignard reagent is an exothermic process.[16][17] Slow and controlled addition of the aryl halide is crucial to prevent a runaway reaction and potential side reactions.
-
Protocol:
-
In a separate dry flask, dissolve the this compound (1 equivalent) in a portion of the anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Add enough anhydrous THF to the reaction flask to cover the magnesium turnings.
-
Add a small amount (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.
-
Initiation is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the appearance of a cloudy or grayish solution.[18] Gentle warming with a heat gun or immersion in an ultrasonic bath may be necessary to initiate the reaction.[15][18]
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An ice-water bath should be kept on hand to control the exotherm if necessary.[16]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (if necessary) for 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is generally indicated by the cessation of bubbling and the dissolution of most of the magnesium.
-
4. Quantification and Use:
-
Rationale: It is often necessary to determine the concentration of the Grignard reagent solution before its use in subsequent reactions.
-
Protocol:
-
The concentration of the Grignard reagent can be determined by titration with a standard solution of a protic reagent, such as menthol, in the presence of an indicator like 1,10-phenanthroline.
-
The prepared Grignard reagent should be used immediately in the next synthetic step. It is best to use it in situ to avoid decomposition upon storage.
-
Safety Precautions
-
Fire Hazard: Ethereal solvents like THF are highly flammable.[10][13] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[16][17] Always have an ice-water bath ready to cool the reaction if it becomes too rapid.
-
Moisture Sensitivity: Grignard reagents react violently with water.[19] Ensure all equipment and reagents are scrupulously dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[13][16]
-
Working Alone: It is advisable not to perform this reaction alone, especially for the first time or on a large scale.[16]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Wet glassware or solvent. | Ensure all components are rigorously dried. Use freshly distilled THF. |
| Poor quality magnesium. | Use fresh, high-purity magnesium turnings. | |
| Ineffective activation. | Try alternative activation methods such as adding a few drops of 1,2-dibromoethane or using an ultrasonic bath.[8][15] | |
| Reaction starts but then stops | Insufficiently anhydrous conditions. | Check for leaks in the inert gas setup. Ensure a positive pressure of inert gas is maintained. |
| Formation of a dark-colored solution and low yield | Wurtz coupling side reaction. | Add the aryl bromide solution more slowly to maintain a low concentration in the reaction flask. |
| Decomposition of the Grignard reagent. | Ensure the reaction temperature is well-controlled and does not rise excessively. |
Conclusion
The successful synthesis of (4-methoxy-2-(phenylmethoxy)phenyl)magnesium bromide is an achievable yet demanding task that requires meticulous attention to experimental detail. By understanding the underlying chemical principles, particularly the need for anhydrous conditions and controlled reaction initiation and progression, researchers can reliably prepare this valuable synthetic intermediate. The protocols and insights provided in this guide are intended to empower scientists to navigate the complexities of this reaction with confidence and safety, paving the way for further discoveries in their research endeavors.
References
- Vertex AI Search. (n.d.).
- Quora. (2022, February 19).
- Developing SOPs for Hazardous Chemical Manipul
- American Chemical Society. (n.d.). Grignard Reaction.
- YouTube. (2024, June 6). Grignard reaction safety.
- GeeksforGeeks. (2025, July 23). Grignard Reagent.
- Benchchem. (n.d.).
- JoVE. (2017, February 22).
- Chemistry LibreTexts. (2020, June 11). 5.
- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions | Download Table.
- Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.
- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
- Allen. (n.d.).
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Wikipedia. (n.d.). Grignard reagent.
- PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- Research and Reviews. (2021, October 27).
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Chemistry Stack Exchange. (2018, March 27).
- YouTube. (2019, January 7). making Grignard reagents.
- Web Pages. (n.d.). 1. Grignard Reaction.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Web Pages. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
- Books. (n.d.). 4.2.1.3.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- NIH. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition - Organic Chemistry Key Term.
- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Organic Syntheses Procedure. (n.d.). Acetophenone, ω-methoxy.
- PMC. (2011, March 29). Direct Displacement of Alkoxy Groups of Vinylogous Esters by Grignard Reagents.
- Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylphenylmagnesium bromide 0.5M tetrahydrofuran 148706-30-3.
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
Sources
- 1. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 4. praxilabs.com [praxilabs.com]
- 5. rroij.com [rroij.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dchas.org [dchas.org]
- 14. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 15. homework.study.com [homework.study.com]
- 16. acs.org [acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. chemguide.co.uk [chemguide.co.uk]
The Strategic Role of 1-Bromo-4-methoxy-2-phenylmethoxybenzene in the Synthesis of Next-Generation Enzyme Inhibitors
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the quest for highly selective and potent enzyme inhibitors is a paramount objective. The strategic design of small molecule therapeutics often hinges on the availability of versatile chemical building blocks that allow for the systematic exploration of chemical space. 1-Bromo-4-methoxy-2-phenylmethoxybenzene, also known as 2-(benzyloxy)-4-bromoanisole, has emerged as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. Its unique trifunctionalized aromatic core, featuring a reactive bromine atom, a methoxy group, and a cleavable benzyloxy protecting group, offers a powerful platform for the construction of complex molecular architectures targeting various enzyme classes, including protein kinases and tyrosinases.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of enzyme inhibitors. We will delve into the causality behind its utility, provide detailed, field-proven protocols for its key transformations, and present a conceptual framework for its integration into drug discovery workflows.
Chemical Profile and Strategic Advantages
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features:
-
Orthogonally Reactive Sites: The bromine atom serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. This is a cornerstone of modern drug synthesis.[1][2] The methoxy and benzyloxy groups, on the other hand, can modulate the electronic properties of the aromatic ring and offer points for further functionalization or act as key pharmacophoric elements.
-
Protecting Group Strategy: The phenylmethoxy (benzyl) group is a robust protecting group for the phenolic oxygen, stable to a variety of reaction conditions, yet readily cleavable under specific hydrogenolysis or acidic conditions. This allows for the unmasking of a hydroxyl group at a later synthetic stage, a common feature in many enzyme inhibitors that form critical hydrogen bond interactions with the target protein.
-
Structural Pre-organization: The defined substitution pattern on the benzene ring provides a rigid scaffold, which can be advantageous in positioning functional groups in a precise three-dimensional orientation for optimal binding to an enzyme's active site.
Core Applications in Enzyme Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is the primary reactive site for the construction of the core scaffolds of many enzyme inhibitors. The following sections detail the protocols for the three most common and powerful palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many protein kinase inhibitors.[3]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.
Detailed Protocol: Synthesis of 4-methoxy-2-phenylmethoxy-1,1'-biphenyl
Materials:
-
This compound (1.0 mmol, 293.16 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, a key structural motif in a vast number of pharmaceuticals, including many kinase inhibitors where an amino-heterocycle is coupled to an aromatic ring.[1][2][4]
Reaction Principle: This reaction facilitates the palladium-catalyzed formation of a C-N bond between an aryl halide and a primary or secondary amine in the presence of a suitable base and phosphine ligand.[2][5]
Detailed Protocol: Synthesis of N-benzyl(4-methoxy-2-(phenylmethoxy)phenyl)amine
Materials:
-
This compound (1.0 mmol, 293.16 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 0.13 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add toluene, followed by this compound and benzylamine.
-
Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired aryl amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, which are valuable intermediates that can be further elaborated or can themselves be part of the final inhibitor structure.[6][7]
Reaction Principle: This reaction involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl halide. Copper-free versions of this reaction have also been developed.[6]
Detailed Protocol: Synthesis of 1-methoxy-4-(phenylethynyl)-3-(phenylmethoxy)benzene
Materials:
-
This compound (1.0 mmol, 293.16 mg)
-
Phenylacetylene (1.5 mmol, 153.2 mg, 0.16 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI; 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired aryl alkyne.
Data Summary and Visualization
The following table summarizes the key aspects of the described cross-coupling reactions.
| Reaction Type | Reagents | Catalyst System | Base | Typical Conditions | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O, 100°C | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene, 110°C | C(sp²)-N |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N, RT | C(sp²)-C(sp) |
Conceptual Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a generic protein kinase inhibitor scaffold using this compound as a starting material. This highlights the strategic application of the protocols described above.
Caption: Synthetic pathways from this compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of enzyme inhibitors. Its well-defined substitution pattern and orthogonally reactive functional groups allow for the efficient and modular construction of complex molecular scaffolds. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and scalable methods for its elaboration into a wide range of intermediates for drug discovery programs. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such well-designed starting materials will remain a critical component of successful medicinal chemistry campaigns.
References
- Google Patents. (n.d.). Process for preparing kinase inhibitors and intermediates thereof.
- Google Patents. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Compositions useful as inhibitors of protein kinases.
-
Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Protein kinase inhibitors and methods for using thereof.
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ResearchGate. (n.d.). Time profile of Sonogashira coupling of p‐bromoanisole (1 mmol);with.... Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
experimental procedure for Sonogashira coupling of 2-(benzyloxy)-4-bromoanisole
An In-Depth Guide to the Sonogashira Coupling of 2-(Benzyloxy)-4-bromoanisole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction has become indispensable in numerous fields, including the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5] Its utility stems from the mild reaction conditions typically employed, which allow for a broad functional group tolerance, making it suitable for the synthesis of complex molecules.[1][5]
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 2-(benzyloxy)-4-bromoanisole with a terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reagent and condition, and provide a step-by-step guide from reaction setup to product purification. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for synthesizing substituted arylalkynes.
Reaction Principle and Mechanistic Insight
The Sonogashira reaction is traditionally co-catalyzed by palladium and copper complexes.[1][6] The overall transformation involves two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[2][3] A comprehensive understanding of this mechanism is critical for troubleshooting and optimizing the reaction.
The Dual Catalytic Cycle:
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Reductive Elimination & Catalyst Generation: The active catalyst, a Pd(0) species, is often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide (R¹-X), forming a square planar Pd(II) intermediate, [Ar-Pd(II)-X(L)₂]. This is often the rate-determining step for aryl bromides.[2][7]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylenic group to the palladium center, displacing the halide and forming an [Ar-Pd(II)-C≡CR²(L)₂] intermediate.
-
Reductive Elimination: This intermediate undergoes reductive elimination to yield the final arylalkyne product (R¹-C≡CR²) and regenerate the active Pd(0) catalyst, which re-enters the cycle.
-
-
The Copper Cycle (The Acetylide Activator):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (H-C≡CR²).
-
Deprotonation: In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate (Cu-C≡CR²).[8] This species is now primed for the crucial transmetalation step with the palladium center.
-
The amine base plays a dual role: it acts as the base to deprotonate the alkyne and also serves to neutralize the hydrogen halide (HX) formed during the reaction, preventing side reactions.[1]
Caption: Fig. 1: The Dual Catalytic Cycle of the Sonogashira Reaction
Key Reagent and Condition Selection: A Rationale
The success of the Sonogashira coupling hinges on the judicious selection of catalysts, base, solvent, and reaction conditions. For an electron-rich aryl bromide like 2-(benzyloxy)-4-bromoanisole, these choices are particularly critical.
-
Palladium Precatalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a common and effective choice. It is an air-stable Pd(II) source that is readily reduced in situ to the active Pd(0) species. Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2]
-
Phosphine Ligand: Triphenylphosphine (PPh₃) is a standard ligand that provides a good balance of stability and reactivity for many substrates. For less reactive aryl bromides or more challenging couplings, ligands that are more electron-rich and bulky, such as XPhos or Buchwald's biaryl phosphine ligands, can accelerate the rate-limiting oxidative addition step.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to facilitate the deprotonation of the alkyne at room temperature, allowing the reaction to proceed under mild conditions.[4] Without copper, harsher conditions (higher temperatures, stronger bases) are often necessary.[1] However, it's important to note that the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct.[1]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. It must be sufficiently strong to deprotonate the alkyne in the presence of CuI but not so strong as to cause side reactions. It also serves as a solvent in many procedures.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[6] Tetrahydrofuran (THF) is an excellent choice due to its ability to dissolve the organic substrates and reagents. The amine base often serves as a co-solvent.
-
Temperature: While many Sonogashira couplings on aryl iodides can proceed at room temperature, aryl bromides are less reactive and typically require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate.[1]
-
Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure reproducibility.
Detailed Experimental Protocol
This protocol outlines the Sonogashira coupling of 2-(benzyloxy)-4-bromoanisole with a generic terminal alkyne, phenylacetylene, as a representative example.
Reagents and Materials
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| 2-(Benzyloxy)-4-bromoanisole | 307.18 | 307 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 123 mg (135 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 11.4 mg | 0.06 | 0.06 (6 mol%) |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - | Solvent |
| Anhydrous THF | - | 5 mL | - | Solvent |
Experimental Workflow Diagram
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Functionalization of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene for Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, a highly versatile aromatic building block. For researchers in materials science and drug development, this scaffold offers a unique combination of reactive sites and protecting groups, enabling the strategic synthesis of complex molecular architectures. We will explore the core C-C and C-N bond-forming reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as lithiation-borylation pathways. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design, ensuring that researchers can not only replicate these methods but also adapt them for novel applications in organic electronics, sensor technology, and polymer chemistry.
Introduction: The Strategic Value of the Substituted Bromobenzene Scaffold
1-Bromo-4-methoxy-2-(phenylmethoxy)benzene, also known as 1-(benzyloxy)-4-bromo-2-methoxybenzene, is a trifunctionalized aromatic ring engineered for multi-step, regioselective synthesis.[1][2][3] Its utility in materials science stems from the orthogonal reactivity of its key features:
-
The Bromo Group (C-Br): Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, vinyl, or alkyl groups.[4] This is the cornerstone for building the extended π-conjugated systems essential for organic electronic materials.[5][6]
-
The Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the resulting material. It also impacts the reactivity of the aromatic ring, though its effect is secondary to the other substituents in the context of cross-coupling.
-
The Phenylmethoxy (Benzyloxy) Group (-OBn): A robust protecting group for a phenolic hydroxyl. This is strategically critical, as the protected phenol can be carried through multiple synthetic steps and later deprotected (typically via hydrogenation) to reveal a reactive -OH group. This hydroxyl can then serve as a key pharmacophoric element, a site for polymerization, or a point of attachment to a surface.[7]
The strategic combination of these groups allows for the synthesis of complex molecules where different functionalities can be introduced in a controlled sequence, a paramount requirement for the rational design of new materials.
Core Functionalization Pathways
The transformation of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene into valuable materials science precursors is dominated by two highly reliable and versatile methodologies: Palladium-Catalyzed Cross-Coupling and Lithiation-Borylation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful method for constructing C(sp²)-C(sp²) bonds, forming the biaryl backbones of many conjugated polymers and small molecules used in organic electronics.[8] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester.[9]
Causality Behind Protocol Choices: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] Each component of the reaction is chosen to optimize this cycle.
-
Catalyst: While Pd(PPh₃)₄ is a classic choice, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) often provide better results for sterically hindered or electronically deactivated substrates due to the ligand's specific bite angle and electron-donating properties.[10]
-
Base: A base is required to activate the boronic acid for the transmetalation step.[8] Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in common organic solvents like dioxane, which facilitates the formation of the reactive boronate species.[10]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water can aid in dissolving the inorganic base and facilitating the reaction.[11] Anhydrous conditions are also common, particularly with bases like Cs₂CO₃ in solvents like dioxane.[10]
Protocol 3.1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Sources
- 1. 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Benzyloxy)-4-bromo-2-methoxybenzene | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Yi Liu Group @MF - 1. Organic Electronic Materials [yiliu.lbl.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-methoxy-2-phenylmethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The substrate , with its electron-donating methoxy and benzyloxy groups, presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity.
This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound.
Q1: Why is my Suzuki coupling yield unexpectedly low or the reaction failing to go to completion?
Low conversion of your starting material, this compound, is a frequent issue. The electron-rich nature of this aryl bromide can make the initial oxidative addition step of the catalytic cycle sluggish.[1][2][3]
Potential Causes & Recommended Actions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[4] Inadequate degassing of solvents and reagents can lead to catalyst deactivation.
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for promoting the oxidative addition of electron-rich aryl bromides.
-
Inappropriate Base or Base Strength: The base plays a crucial role in the transmetalation step.[6][8] Its effectiveness can be solvent-dependent.[9][10]
-
Solution: Screen different bases. While aqueous potassium carbonate (K₂CO₃) is a common first choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, especially if you are observing significant protodeboronation of your boronic acid.[5][11] Ensure the base is finely powdered and dry to avoid reproducibility issues.[4]
-
-
Poor Reagent Quality: Degradation of the boronic acid or ester, particularly through exposure to air and moisture, can lead to protodeboronation.[4]
-
Solution: Use fresh or properly stored boronic acid. Consider using more stable boronic esters, such as pinacol esters.[4]
-
Q2: I'm observing significant formation of a dehalogenated byproduct (4-methoxy-2-phenylmethoxybenzene). What is the cause and how can I prevent it?
The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the aryl bromide is reduced instead of coupled.[4][12]
Potential Causes & Recommended Actions:
-
Source of Hydride: After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture.
-
Solution: Scrutinize your reaction components for potential hydride sources. Certain solvents or impurities can contribute to this side reaction. Ensure you are using high-purity, anhydrous solvents.
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is converted to the corresponding arene, can be exacerbated by high temperatures and certain bases.[13]
-
Solution: Use milder reaction conditions if possible. Consider switching to a less aggressive base or using a boronic ester to improve stability.[5]
-
Q3: My reaction is producing a significant amount of homocoupled byproduct from the boronic acid. How can this be minimized?
Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[12][14]
Potential Causes & Recommended Actions:
-
Oxygen in the Reaction Mixture: Oxygen can lead to the formation of Pd(II) species that promote the homocoupling of two boronic acid molecules.[12]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4]
-
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can be more prone to inducing homocoupling if the initial reduction to Pd(0) is not efficient.
-
Solution: While many Pd(II) sources are effective, consider using a Pd(0) precatalyst like Pd₂(dba)₃ in combination with a suitable ligand. If using a Pd(II) source, ensure the reaction conditions favor rapid reduction to the active Pd(0) species.
-
Frequently Asked Questions (FAQs)
Q: What is the best initial catalyst and ligand combination to try for this substrate?
For an electron-rich and potentially sterically hindered aryl bromide like this compound, a good starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[5][6][7] These ligands have demonstrated high activity for challenging Suzuki couplings.[6]
Q: Which solvent system is recommended?
A mixture of an organic solvent and water is often optimal for Suzuki reactions.[9][10][15] Common choices include toluene/water, dioxane/water, or THF/water.[16][17] The aqueous phase is important for dissolving the inorganic base and facilitating the transmetalation step.[17][18] The choice of solvent can influence reaction rates and selectivity, so screening may be necessary.[9][18][19]
Q: How does temperature affect the reaction?
Suzuki reactions are often performed at elevated temperatures, typically ranging from 60 °C to 110 °C, to facilitate the catalytic cycle.[20] For a less reactive aryl bromide, a higher temperature may be required. However, excessively high temperatures can lead to increased side reactions like protodeboronation.[13] It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Q: Can microwave irradiation be beneficial for this reaction?
Yes, microwave-assisted Suzuki couplings can be highly effective. They often lead to significantly reduced reaction times and can improve yields, sometimes with lower catalyst loadings.[13] This can be a valuable tool for rapid optimization.
Experimental Protocols & Data
Optimized Step-by-Step Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely powdered
-
Toluene and Water (e.g., 5:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate and brine for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[21]
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Parameter Optimization Summary
The following table summarizes key parameters and their expected impact on the Suzuki coupling of this compound.
| Parameter | Recommended Starting Point | Rationale & Potential Impact on Yield |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective precatalysts.[1] The choice can influence catalyst activation and stability. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are crucial for activating the electron-rich aryl bromide.[5][6] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong to strong base is often needed to facilitate transmetalation without promoting excessive side reactions.[5][17] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic systems aid in dissolving both organic substrates and the inorganic base.[17] |
| Temperature | 80-100 °C | Balances the need for thermal energy to drive the reaction with the risk of thermal degradation and side reactions.[11] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki coupling reaction.[1][22]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues with the Suzuki coupling of this compound.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES.
- (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH.
- (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (2024, February 23). How to approach choosing reaction conditions for Suzuki? Reddit.
- (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.
- (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. ResearchGate.
- (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate.
- (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
- (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
- (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Request PDF - ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mt.com [mt.com]
Technical Support Center: Purification of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Welcome to the technical support guide for the purification of 1-Bromo-4-methoxy-2-phenylmethoxybenzene (CAS No. 78504-28-6). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this key synthetic intermediate.
Introduction: Understanding the Purification Challenge
This compound is a substituted aromatic ether, a class of compounds often presenting unique purification challenges. The presence of multiple functional groups—bromo, methoxy, and a benzyloxy (phenylmethoxy)—results in a molecule with moderate polarity and potential for various side-reactions during its synthesis. Consequently, crude reaction mixtures can contain a range of impurities, including starting materials, isomers, and byproducts from debenzylation or over-bromination.
Effective purification is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a logic-driven approach to troubleshooting, helping you select and optimize the appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for related ethers, you should anticipate:
-
Unreacted Starting Materials: For instance, if synthesizing via Williamson ether synthesis, you might find residual 2-bromo-5-methoxyphenol or benzyl bromide. If created through bromination, the unbrominated precursor, 1-methoxy-3-(phenylmethoxy)benzene, could be present.
-
Isomeric Byproducts: Bromination of the aromatic ring can sometimes lead to the formation of other constitutional isomers, depending on the directing effects of the existing substituents.
-
Over-brominated Products: Dibrominated species can form if the reaction conditions are too harsh.
-
Debenzylation Product: The benzyloxy group can be susceptible to cleavage under certain acidic or reductive conditions, leading to the formation of 2-bromo-5-methoxyphenol.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., DMF, THF, Dichloromethane) are common.
Q2: How do I get a quick assessment of my crude product's purity?
A: Thin Layer Chromatography (TLC) is the most effective initial technique. Use a silica gel plate (a polar stationary phase) and elute with a solvent system of low to moderate polarity, such as a mixture of hexane and ethyl acetate. Start with a 9:1 Hexane:Ethyl Acetate mixture. This will give you a rapid visual indication of the number of components in your mixture. The desired product should appear as a single major spot, and its retention factor (Rf) will guide the development of a column chromatography method. For a more quantitative look, a crude ¹H NMR spectrum can reveal the presence of major impurities by identifying characteristic peaks that do not belong to the product.
Q3: Is my compound a solid or an oil? This will determine my primary purification strategy.
A: While physical properties for this specific compound are not widely published, structurally similar aromatic ethers can be either low-melting solids or viscous oils at room temperature. If your crude product is a solid, recrystallization is a viable and often preferred method for bulk purification. If it is an oil or an amorphous solid that fails to crystallize, column chromatography is the most effective technique.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Scenario 1: My TLC plate shows multiple spots. How do I identify them and plan a separation?
Question: I've run a TLC in 80:20 Hexane:EtOAc, and I see three spots. One major spot (Rf = 0.4) and two smaller spots (Rf = 0.7 and Rf = 0.1). What are they likely to be, and how should I proceed with column chromatography?
Answer: The separation on a silica TLC plate occurs based on polarity; less polar compounds travel further up the plate (higher Rf), while more polar compounds adhere more strongly to the silica and have a lower Rf.[1]
-
Spot at Rf = 0.7 (Less Polar): This is likely a less polar impurity. Common culprits include unreacted starting materials that are less functionalized (e.g., the precursor before bromination) or non-polar byproducts.
-
Spot at Rf = 0.4 (Major Spot): This is most likely your target compound, this compound. An Rf value between 0.3 and 0.5 is ideal for good separation via column chromatography.
-
Spot at Rf = 0.1 (More Polar): This spot corresponds to a more polar impurity. The most probable candidate is the debenzylated byproduct, 2-bromo-5-methoxyphenol, as the free hydroxyl group significantly increases polarity.
Actionable Advice: Column Chromatography Protocol Based on this TLC, flash column chromatography is the recommended method.
-
Column Packing: Pack a silica gel column using a slurry method with a low-polarity solvent, such as 95:5 Hexane:Ethyl Acetate.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it carefully onto the top of the silica bed.
-
Elution:
-
Start eluting with a non-polar solvent system, like 95:5 Hexane:Ethyl Acetate , to first wash out the high-Rf impurity (Rf = 0.7).
-
Once the first impurity has been collected, gradually increase the solvent polarity to a mixture similar to your TLC conditions, 85:15 or 80:20 Hexane:Ethyl Acetate , to elute your desired product (Rf = 0.4).
-
Finally, increase the polarity further (e.g., to 70:30 or 60:40 Hexane:Ethyl Acetate) to elute the highly polar impurity (Rf = 0.1).
-
-
Monitoring: Collect fractions and monitor them by TLC to pool the pure fractions containing your product.
Scenario 2: I tried to recrystallize my solid crude product, but it "oiled out."
Question: My crude product is a solid. I dissolved it in hot ethanol, but upon cooling, it formed an oil instead of crystals. What went wrong?
Answer: "Oiling out" occurs when a compound's solubility in the cooling solvent is still too high, or the solution becomes supersaturated below the compound's melting point. Essentially, the compound melts in the solvent rather than crystallizing.
Actionable Advice: Optimizing Recrystallization This issue can be resolved by adjusting the solvent system.
-
Use a Solvent/Anti-Solvent System: This is the most effective solution.
-
Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., Ethanol, Acetone, or Ethyl Acetate).
-
While the solution is still warm, slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., Water or Hexane) dropwise until you observe persistent cloudiness (the saturation point).
-
Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled decrease in solubility encourages crystal formation.
-
-
Slow Cooling: Rapid cooling, such as placing the flask directly in an ice bath, can promote oiling. Allow the solution to cool to room temperature undisturbed over several hours before further cooling in an ice bath.[2]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites that can initiate crystallization.
Scenario 3: My purified compound is still colored (e.g., yellow or brown).
Question: After column chromatography, my product is a pale yellow oil/solid. Is it still impure?
Answer: While a persistent color can indicate an impurity, some high-molecular-weight aromatic compounds can have a slight intrinsic color. However, it is more often due to trace amounts of highly conjugated, colored impurities that are difficult to remove.
Actionable Advice: Decolorization Techniques
-
Activated Carbon Treatment: This is effective if the color is due to large, polar, colored byproducts.
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate or ethanol).
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Heat the mixture gently for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.[2]
-
Remove the solvent under reduced pressure.
-
Caution: Activated carbon can also adsorb your product, leading to yield loss, so use it sparingly.
-
-
A Second Purification Pass: If the color persists and purity is critical, a second pass through a short silica gel plug, eluting with a slightly less polar solvent system than before, can sometimes remove the stubborn impurity.
Visual Workflow: Selecting a Purification Strategy
The following decision tree illustrates a logical approach to choosing the right purification technique for your crude this compound.
Caption: Decision tree for selecting the primary purification method.
Purity Assessment: How Pure is Pure?
After purification, you must rigorously assess the purity of your this compound. A multi-technique approach is recommended for the highest confidence.
| Technique | Principle | Information Provided | Common Use Case |
| ¹H NMR | Nuclear Magnetic Resonance | Provides detailed structural information and can identify and quantify impurities with distinct proton signals. | Primary structural confirmation and purity check. Look for the absence of signals from starting materials or byproducts like the debenzylated phenol OH peak. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Separates volatile compounds and provides the mass-to-charge ratio of the parent compound and its fragments. | Excellent for detecting volatile impurities and confirming the molecular weight of the product.[3] |
| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography | Separates compounds based on polarity using a non-polar stationary phase. | Ideal for quantifying purity (e.g., >99%) and detecting less volatile or thermally unstable impurities.[3][4] |
| Melting Point | Physical Property | A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. | Quick and simple check for solid samples. A broad or depressed melting point suggests the presence of impurities. |
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol provides a starting point for assessing the purity of your final product.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of your purified compound in acetonitrile.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and Water. For example, start with 60% MeCN and ramp to 95% MeCN over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Purity is calculated by determining the area percentage of the main product peak relative to the total area of all observed peaks.
References
- Benchchem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- ChemBK. (2025). 1-Bromo-4-methoxybenzene.
- NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook.
- Echemi. (n.d.). This compound Safety Data Sheets.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-.
- PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.
- MDPI. (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook.
- Benchchem. (n.d.). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
- Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".
- Echemi. (2024). 78504-28-6 4-bromo-1-methoxy-2-phenylmethoxybenzene.
- Benchchem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
- Mapukata, S. (n.d.). Thin Layer Chromatography (TLC).
Sources
common side reactions in the synthesis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Welcome to the technical support guide for the synthesis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers navigate the common challenges associated with this multi-step synthesis. The primary focus is on mitigating side reactions to improve yield and purity.
The synthesis of this target molecule typically proceeds via two main stages: the protection of a phenolic hydroxyl group, followed by electrophilic aromatic bromination. Each stage presents unique challenges that can impact the overall success of the synthesis.
Part 1: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Troubleshooting the Bromination Step
The bromination of the electron-rich 1-(benzyloxy)-4-methoxybenzene is the most critical and often problematic step. The two activating alkoxy groups make the ring highly susceptible to both the desired reaction and several side reactions.
Question 1: My reaction is yielding a significant amount of a polar, lower Rf spot on my TLC plate that stains with phenol indicators (like FeCl₃). What is happening?
Answer: This is the most common side reaction: cleavage of the benzyl ether protecting group.
-
Causality: The benzyl ether is susceptible to cleavage under acidic conditions.[1][2][3] When using molecular bromine (Br₂), hydrogen bromide (HBr) is generated as a byproduct. This HBr protonates the ether oxygen, converting it into a good leaving group (benzyl alcohol). The bromide ion then attacks the benzylic carbon via an SN1 or SN2 mechanism, yielding 2-bromo-4-methoxyphenol and benzyl bromide.[1][4] This newly formed, highly activated phenol can then undergo further bromination, leading to a complex mixture of products.
-
Troubleshooting & Solutions:
-
Choice of Brominating Agent: The best solution is to avoid generating HBr in the first place. Use N-Bromosuccinimide (NBS) as the brominating agent.[5][6][7] NBS is a milder electrophilic bromine source that does not produce a strong acid byproduct, thus preserving the benzyl ether.
-
Acid Scavengers: If using Br₂ is unavoidable, include a non-nucleophilic acid scavenger like pyridine or sodium acetate in the reaction mixture to neutralize the HBr as it forms.
-
Temperature Control: Perform the reaction at low temperatures (0 °C to -10 °C) to minimize the rate of the acid-catalyzed cleavage.[8]
-
Question 2: My LCMS/NMR analysis shows a product with a mass corresponding to a dibrominated species. How can I prevent this over-bromination?
Answer: The presence of two strong activating groups (methoxy and benzyloxy) makes the aromatic ring highly nucleophilic and prone to multiple brominations.
-
Causality: After the first bromine atom is added, the ring remains highly activated, and a second electrophilic substitution can occur at the other vacant ortho/para position. This leads to the formation of 1,5-dibromo-4-methoxy-2-(phenylmethoxy)benzene.
-
Troubleshooting & Solutions:
-
Stoichiometry Control: Use a precise stoichiometry of the brominating agent. Start with 1.0 equivalent of NBS and monitor the reaction closely.
-
Slow Addition: Add the brominating agent (NBS) portion-wise or as a solution via a syringe pump over a prolonged period at low temperature. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC). Quench the reaction immediately upon consumption of the starting material.
-
Question 3: My NMR spectrum is complex, suggesting I have a mixture of isomers. How can I improve regioselectivity?
Answer: The methoxy and benzyloxy groups are both ortho, para-directing.[9][10] While the para position relative to the benzyloxy group is blocked, bromination can occur ortho to either the benzyloxy group (desired C1 position) or the methoxy group (undesired C3 position).
-
Causality: The directing ability of alkoxy groups is strong. Steric hindrance from the bulky benzyloxy group generally favors bromination at the less hindered position ortho to the methoxy group. However, electronic effects and reaction conditions can lead to mixtures. The desired product is often the thermodynamically favored one.
-
Troubleshooting & Solutions:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Polar aprotic solvents like acetonitrile or THF are often used for NBS brominations and can provide good selectivity.[8]
-
Temperature: Running the reaction at a slightly elevated temperature (e.g., room temperature to 60 °C) after the initial low-temperature addition may allow for equilibration towards the more stable isomer, though this risks increasing other side reactions.[8] A documented synthesis shows that using NBS in acetonitrile leads to the desired ortho-bromination relative to the methoxy group.[11]
-
Question 4: I am using NBS, but I'm seeing byproducts related to bromination on the benzyl group itself. Why does this occur?
Answer: This indicates that a radical reaction pathway is competing with the desired electrophilic aromatic substitution.
-
Causality: While NBS is primarily an electrophilic brominating agent in polar solvents, it can initiate radical chain reactions under specific conditions, particularly in non-polar solvents (like CCl₄) and in the presence of light or radical initiators (like AIBN).[6] This leads to the bromination of the benzylic C-H bonds of the protecting group.
-
Troubleshooting & Solutions:
-
Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile to favor the ionic, electrophilic pathway.
-
Exclusion of Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical initiation of radical reactions.
-
Avoid Radical Initiators: Ensure no radical initiators are present in the reaction.
-
Troubleshooting the Benzylation Step (Precursor Synthesis)
The synthesis begins with the protection of 4-methoxyphenol via a Williamson ether synthesis.[12][13] While generally robust, this step can also have issues.
Question 5: My benzylation reaction is slow, incomplete, or gives a low yield.
Answer: This issue typically points to problems with the reagents, solvent, or reaction conditions.
-
Causality: The Williamson ether synthesis is an SN2 reaction between a phenoxide and an alkyl halide.[14] Its rate is sensitive to the base, solvent, temperature, and purity of the reagents.
-
Troubleshooting & Solutions:
-
Base Strength: Phenols are more acidic than alcohols, so a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, especially in a polar aprotic solvent.[12] For a faster reaction, a stronger base like sodium hydride (NaH) can be used, but ensure anhydrous conditions.
-
Solvent: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, leaving it highly nucleophilic.[12]
-
Temperature: Gently heating the reaction (e.g., 50-80 °C) can increase the reaction rate.
-
Reagent Quality: Ensure the benzyl bromide is fresh. It can degrade over time, releasing HBr, which can neutralize the base. Also, ensure all reagents and solvents are sufficiently dry, especially if using NaH.
-
| Problem | Likely Cause | Recommended Solution |
| Phenolic Impurity in Product | Benzyl ether cleavage by HBr byproduct | Use N-Bromosuccinimide (NBS) instead of Br₂. Perform the reaction at 0 °C or below. |
| Dibrominated Byproduct | Highly activated aromatic ring | Use exactly 1.0 equivalent of NBS. Add NBS slowly and portion-wise at low temperature. Monitor closely with TLC and quench upon completion. |
| Isomeric Mixture | Competing directing effects of -OMe and -OBn | Use a polar aprotic solvent like acetonitrile. Careful temperature control may influence the isomer ratio. |
| Benzylic Bromination | Radical reaction pathway with NBS | Perform the reaction in the dark using a polar solvent (e.g., DMF, acetonitrile). Avoid non-polar solvents like CCl₄. |
| Incomplete Benzylation | Insufficient reactivity | Use a polar aprotic solvent (DMF). Use a suitable base (K₂CO₃ is common; NaH for faster reaction). Ensure anhydrous conditions and fresh reagents. |
Part 2: Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis, focusing on the use of NBS to minimize side reactions.
Step 1: Synthesis of 1-(Benzyloxy)-4-methoxybenzene
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile (approx. 0.5 M), add potassium carbonate (1.5 eq).
-
Heat the suspension to 60 °C.
-
Add benzyl bromide (1.1 eq) dropwise over 15 minutes.
-
Maintain the temperature and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene
-
Dissolve 1-(benzyloxy)-4-methoxybenzene (1.0 eq) in acetonitrile (approx. 0.2 M) in a round-bottom flask wrapped in aluminum foil.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Part 3: Mechanistic Visualizations
The following diagrams illustrate the desired reaction and key side pathways.
Desired Bromination Pathway
Caption: Acid-catalyzed cleavage of the benzyl protecting group.
Side Reaction: Over-Bromination
Caption: Formation of dibrominated byproduct from excess reagent.
References
-
Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Deng, G., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 17696-17712. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether? [Link]
-
Al-Masum, M. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR®, Western Kentucky University. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Li, Y.-T., & Fan, C.-L. (2008). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
Tarbell, D. S., & Harnish, D. P. (1951). THE CLEAVAGE OF ETHERS. Chemical Reviews, 49(1), 1-100. [Link]
-
Zhang, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(2), M988. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ChemBK. 1-Bromo-4-methoxybenzene. [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
De Vleeschouwer, F. (2018). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. ResearchGate. [Link]
-
SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-. [Link]
- Google Patents. (2011).
-
PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. francis-press.com [francis-press.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Bromo-4-methoxy-2-phenylmethoxybenzene. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during cross-coupling reactions with this specific substrate. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
The substrate, this compound, presents a unique set of challenges due to its electronic and steric properties. The presence of two electron-donating groups (methoxy and phenylmethoxy) deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions.[1][2][3] Furthermore, the ortho-phenylmethoxy (benzyloxy) group introduces significant steric hindrance around the reaction center. This guide will address these challenges head-on, providing you with the tools to optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of this electron-rich and sterically hindered aryl bromide is a frequent issue. The primary bottleneck is often a slow or inefficient oxidative addition of the aryl bromide to the Pd(0) catalyst.[3] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection are Critical:
-
The Problem: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often ineffective for this type of substrate because the triphenylphosphine ligand is not electron-rich or bulky enough to promote oxidative addition with a deactivated aryl bromide.[1]
-
The Solution: Employ electron-rich, bulky phosphine ligands, often referred to as Buchwald ligands. These ligands stabilize the Pd(0) center and facilitate the oxidative addition step. For your specific substrate, consider the following:
-
For general screening: XPhos, SPhos, and RuPhos are excellent starting points.
-
If steric hindrance is the main issue: tBuXPhos or BrettPhos, which are even bulkier, may be necessary.
-
2. Precatalyst vs. In-situ Generation:
-
The Problem: Generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[4] Incomplete reduction to Pd(0) or the formation of palladium black can lead to inconsistent results and catalyst deactivation.[5][6]
-
The Solution: Utilize commercially available palladium precatalysts. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst under the reaction conditions. G3 and G4 Buchwald precatalysts are highly recommended.
3. The Right Base and Solvent System Matters:
-
The Problem: The choice of base and solvent is interdependent and crucial for the transmetalation step. An inappropriate combination can lead to poor solubility of the base or boronic acid, or even decomposition of the starting materials.
-
The Solution:
-
Bases: A strong base is often required. Start with K₃PO₄ or Cs₂CO₃.[7] KOtBu can also be effective but may not be compatible with base-sensitive functional groups.[7]
-
Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are common choices.[7][8] The water can help to dissolve the base and facilitate the transmetalation.
-
4. Temperature and Reaction Time:
-
The Problem: Due to the deactivated nature of the substrate, higher temperatures are typically required to drive the reaction to completion.
-
The Solution: Start with a reaction temperature of 80-100 °C and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, a higher temperature (up to 120 °C in a sealed vessel with a high-boiling solvent like dioxane) may be necessary. Be mindful that prolonged reaction times at high temperatures can lead to side reactions like dehalogenation.[9]
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient Oxidative Addition | Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). |
| Inactive Catalyst | Employ a palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts). | |
| Inappropriate Base/Solvent | Screen strong bases (K₃PO₄, Cs₂CO₃) with polar aprotic solvents (toluene, dioxane) and a small amount of water. | |
| Insufficient Temperature | Increase the reaction temperature to 80-120 °C. |
Question 2: I'm observing a significant amount of a dehalogenated byproduct (4-methoxy-2-phenylmethoxybenzene) in my cross-coupling reaction. How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced to the corresponding arene.[9] This process competes with the desired cross-coupling pathway.
1. Mechanism of Dehalogenation:
Dehalogenation can occur through several pathways. One common mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by a reaction with a hydride source and reductive elimination of the arene.[3][10] Potential hydride sources in the reaction mixture include the solvent (e.g., alcohols), the base, or even water.[11][12][13]
2. Strategies to Minimize Dehalogenation:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[11][12][13] Sometimes, a slightly less electron-donating ligand can disfavor the dehalogenation pathway.
-
Base Selection: Certain bases are more prone to promoting dehalogenation. For instance, strong alkoxide bases in alcohol solvents can be a source of hydrides.[10] Using a non-hydridic base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Solvent Purity: Ensure your solvents are anhydrous and free of potential hydride donors. While a small amount of water is often beneficial for Suzuki couplings, excessive water can contribute to dehalogenation.[11][12]
-
Reaction Time and Temperature: As mentioned previously, prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including dehalogenation.[9] Monitor the reaction closely and stop it once the starting material is consumed.
Question 3: My Buchwald-Hartwig amination with this compound is not working. What specific conditions should I consider for this transformation?
Answer:
The Buchwald-Hartwig amination of your substrate also faces the challenge of slow oxidative addition due to its electron-rich nature.[14] The choice of catalyst, ligand, and base is paramount for a successful C-N bond formation.
1. Catalyst System for Amination:
-
Ligands: For the amination of electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands are essential. XPhos and BrettPhos are often excellent choices.[15]
-
Palladium Source: Similar to the Suzuki coupling, using a precatalyst is highly recommended for reproducibility.[4] Pd₂(dba)₃ can also be effective in combination with the appropriate ligand.[14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations.[14][15] Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for base-sensitive substrates.[16]
2. Solvent and Temperature:
-
Solvents: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[15]
-
Temperature: Reactions are typically run at elevated temperatures, in the range of 80-110 °C.
| Parameter | Recommended Conditions for Buchwald-Hartwig Amination |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst |
| Ligand | XPhos, BrettPhos |
| Base | NaOtBu, LiHMDS |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
Question 4: I am considering a Heck or Sonogashira coupling. What are the key considerations for these reactions with my substrate?
Answer:
Heck Coupling:
The Heck reaction couples the aryl bromide with an alkene.[17][18] For your electron-rich substrate, the oxidative addition step will again be challenging.[1]
-
Catalyst: A "ligandless" system with Pd(OAc)₂ might not be effective. Consider using a phosphine ligand. Bulky, electron-rich phosphines like P(t-Bu)₃ or Buchwald-type ligands can be beneficial.[1] Palladacycle catalysts are also known to be effective for challenging Heck couplings.[1]
-
Base: An inorganic base like K₂CO₃ or a tertiary amine base such as Et₃N or i-Pr₂NEt is typically used.[19]
-
Solvent: Polar aprotic solvents like DMF or NMP are common.
Sonogashira Coupling:
The Sonogashira reaction couples the aryl bromide with a terminal alkyne.[20][21]
-
Catalyst: The standard Sonogashira conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[20] For your substrate, a more active catalyst system may be needed.
-
Ligand: If the standard conditions fail, switching to a more electron-rich and bulky phosphine ligand can improve the reaction outcome.
-
Base: An amine base, such as Et₃N or i-Pr₂NH, is typically used, and it often serves as the solvent as well.[22]
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions like alkyne homocoupling. Copper-free Sonogashira protocols have been developed and might be a good alternative to explore.[23]
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a general workflow for optimizing a cross-coupling reaction with this compound and a decision tree for troubleshooting common issues.
Caption: A general workflow for optimizing cross-coupling reactions and a decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" substrate for cross-coupling?
A1: This substrate is challenging due to a combination of electronic and steric factors. The two electron-donating groups (methoxy and phenylmethoxy) increase the electron density of the aromatic ring, making the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst. Additionally, the ortho-phenylmethoxy group creates significant steric hindrance around the bromine atom, further impeding the approach of the catalyst.
Q2: Can I use microwave irradiation to improve my reaction yields?
A2: Yes, microwave-assisted heating can be a very effective technique to accelerate slow cross-coupling reactions, especially with deactivated substrates like this one.[24] The rapid and efficient heating provided by a microwave reactor can often lead to shorter reaction times and improved yields. However, it is important to carefully optimize the temperature and time to avoid decomposition of the starting materials or products.
Q3: Are there any alternatives to palladium catalysis for these types of couplings?
A3: While palladium is the most common and versatile catalyst for cross-coupling reactions, other transition metals like nickel and copper can also be used. Nickel catalysts, in particular, are known to be effective for coupling with less reactive aryl chlorides and can sometimes offer different reactivity profiles compared to palladium.[25] For C-N bond formation, Ullmann-type couplings using copper catalysts are a classical alternative to the Buchwald-Hartwig amination.[4]
Q4: How do I know if my catalyst has deactivated?
A4: Catalyst deactivation can manifest in several ways. You might observe the reaction stalling before completion, even with an excess of the other reagents. A common visual indicator of deactivation is the formation of palladium black (finely divided palladium metal), which indicates that the catalyst has precipitated out of the solution.[2] This can be caused by impurities in the reagents or solvents, exposure to oxygen, or excessively high temperatures.[5][6]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst).
-
Add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Mann, G., & Hartwig, J. F. (2009). Palladium-Catalyzed C-O Coupling Reactions. Journal of the American Chemical Society, 131(47), 17358–17367.
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
- Grushin, V. V. (2002). Hydrodehalogenation, Dimerization, and Reductive Elimination Reactions of L2Pd(Ar)X Complexes. A Novel, General Route to L2Pd(Ar)H. Organometallics, 21(18), 3735–3745.
- Lin, Y., & Fu, G. C. (2016). The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study. Dalton Transactions, 44(10), 4411–4424.
- Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Fujita, K. I., Yamashita, M., Puschmann, F., Alvarez-Falcon, M. M., Incarvito, C. D., & Hartwig, J. F. (2006). Organometallic Chemistry from Amidate Complexes. Reductive Elimination of N-Aryl Amidates from Palladium(II). Journal of the American Chemical Society, 128(28), 9044–9045.
- Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Barnard, C. F. J. (2008). Palladium-Catalysed C–C Coupling: Then and Now.
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5466-5474.
- Reddit. (2018).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.
- Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 138, 108-114.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Reactions for Aryl Bromides.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Chemistry LibreTexts. (2023). Heck Reaction.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (2025).
- ResearchGate. (2025).
- Sharma, P., & Van der Eycken, E. V. (2016). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 6(73), 69396-69421.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Daugulis, O. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research, 42(8), 1074–1086.
- MDPI. (2018).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793–3796.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Reddy, K. R., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(22), 8724–8729.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ChemSpeed. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Sigman, M. S., & Werner, E. W. (2012). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 134(38), 15849–15857.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Doucet, H., & Santelli, M. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
Sources
- 1. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. sci-hub.box [sci-hub.box]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. books.rsc.org [books.rsc.org]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 24. mdpi.com [mdpi.com]
- 25. chem.libretexts.org [chem.libretexts.org]
stability and long-term storage of 2-(benzyloxy)-4-bromoanisole
Welcome to the dedicated technical support guide for 2-(benzyloxy)-4-bromoanisole (CAS: 78504-28-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability, storage, and handling of this versatile synthetic intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the long-term storage and fundamental properties of 2-(benzyloxy)-4-bromoanisole.
1. What are the ideal long-term storage conditions for 2-(benzyloxy)-4-bromoanisole?
Proper storage is critical to maintain the purity and stability of 2-(benzyloxy)-4-bromoanisole. The primary concerns are hydrolysis, oxidation, and photodegradation. While generally stable, the benzyl ether linkage can be susceptible to cleavage under certain conditions.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or Room Temperature (below 30°C)[2][3] | Cool conditions minimize the rate of potential degradation reactions. While some suppliers suggest room temperature storage, refrigeration is a prudent measure for long-term stability. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Although stable in air for short periods, long-term exposure to atmospheric oxygen and moisture can lead to slow oxidation or hydrolysis. An inert atmosphere is best practice for long-term storage. |
| Light | Amber vial or stored in the dark | Aromatic compounds and benzyl ethers can be sensitive to light. Protection from light prevents potential photodegradation pathways.[3] |
| Container | Tightly sealed, dry glass container | Prevents contamination from moisture and other atmospheric components. Glass is preferred over plastic due to the potential for leaching of plasticizers. |
2. What are the main degradation pathways for 2-(benzyloxy)-4-bromoanisole?
The degradation of 2-(benzyloxy)-4-bromoanisole is primarily centered around the cleavage of the benzyl ether bond. The stability of benzyl ethers is well-documented and is highly dependent on the reaction conditions.[1][4]
-
Acidic Cleavage: Strong acids can protonate the ether oxygen, leading to cleavage of the benzyl C-O bond. This is a common method for deprotection in organic synthesis.[1]
-
Reductive Cleavage (Hydrogenolysis): Catalytic hydrogenation (e.g., H₂/Pd-C) is a very effective method for cleaving benzyl ethers to yield toluene and the corresponding phenol. This is a significant consideration if downstream reactions involve reductive conditions.[4]
-
Oxidative Cleavage: While more resistant than p-methoxybenzyl (PMB) ethers, benzyl ethers can be cleaved under certain oxidative conditions, for instance, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), especially in the presence of water.[5][6]
Exposure to air and light over extended periods may also lead to the formation of oxidative degradation products, similar to what has been observed for other substituted phenols.[3]
3. What are the common impurities found in 2-(benzyloxy)-4-bromoanisole?
Impurities can arise from the synthetic route or from degradation during storage.
-
Synthesis-Related Impurities:
-
Starting Materials: Residual 4-bromo-2-methoxyphenol and benzyl bromide.
-
By-products: Dibenzyl ether (from the self-condensation of benzyl bromide) and potentially C-alkylated products.[7]
-
-
Degradation Products:
-
4-bromo-2-methoxyphenol and Benzaldehyde/Benzoic Acid: Resulting from the cleavage of the benzyl ether bond. Benzaldehyde can form under oxidative conditions, which can be further oxidized to benzoic acid.
-
4. Which analytical techniques are recommended for assessing the purity of 2-(benzyloxy)-4-bromoanisole?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of the compound and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents or benzyl bromide.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (e.g., ether linkage, aromatic rings).
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of 2-(benzyloxy)-4-bromoanisole in synthetic protocols.
Detailed Troubleshooting Scenarios
-
Scenario 1: Low yield in a reaction where the benzyl ether should be stable.
-
Possible Cause: The purity of your 2-(benzyloxy)-4-bromoanisole may be compromised. Over time, improper storage can lead to the formation of non-reactive degradation products.
-
Solution: Before starting your reaction, verify the purity of the starting material using HPLC or ¹H NMR. If significant impurities are detected, purify the compound by column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) or recrystallization.[9]
-
-
Scenario 2: Unintended deprotection of the benzyl group.
-
Possible Cause: Your reaction conditions may be too harsh. While generally robust, the benzyl ether can be cleaved under strongly acidic or reductive conditions.[10] For example, using H₂ with a palladium catalyst to reduce a nitro group elsewhere in the molecule will also cleave the benzyl ether.[4]
-
Solution: Review your reaction protocol for any reagents that are known to cleave benzyl ethers. If you are performing a reduction, consider alternative reagents like sodium borohydride or tin(II) chloride if they are compatible with your substrate. For reactions requiring acid catalysis, use the mildest possible conditions (e.g., buffered systems) and monitor the reaction closely for deprotection.
-
-
Scenario 3: Formation of colored impurities during the reaction.
-
Possible Cause: If your reaction is performed at elevated temperatures in the presence of air, oxidative side reactions can occur. The aromatic ring is activated by two ether groups, making it susceptible to oxidation.
-
Solution: Ensure your reaction is run under an inert atmosphere of nitrogen or argon, especially if heating is required. Degassing your solvent prior to use can also be beneficial.
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of 2-(benzyloxy)-4-bromoanisole.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 70% B
-
22-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 254 nm
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all peaks.
References
-
Organic Chemistry Portal. (n.d.). Benzyl ethers. [Link]
-
Perrie, J. A., et al. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. [Link]
-
Pieber, B., & Seeberger, P. H. (2016). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 12, 2435–2440. [Link]
-
Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]
- Google Patents. (2014).
- Google Patents. (2011).
-
Pharmaffiliates. (n.d.). 2-(1-Adamantyl)-4-bromoanisole. [Link]
-
Shi, Y., et al. (2012). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. PMC - NIH. [Link]
-
PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]
-
Manufacturing Chemist. (2025). Unlocking drug longevity: the crucial role of stability studies. [Link]
-
Boroncore. (n.d.). 2-(BENZYLOXY)-4-BROMOANISOLE. [Link]
-
Acta Crystallographica Section E. (2008). 2-(1-Adamantyl)-4-bromoanisole at 123 K. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Aryl Bromides in Catalysis
Welcome to the technical support center for troubleshooting catalytic reactions involving sterically hindered aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously difficult substrates. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded solutions to common problems.
Understanding the Challenge: Why Are Sterically Hindered Aryl Bromides So Unreactive?
Sterically hindered aryl bromides, particularly those with ortho-substituents, present a significant hurdle in cross-coupling reactions. Their low reactivity stems from the steric bulk around the carbon-bromine bond, which impedes key steps in the catalytic cycle.[1][2][3]
The two most affected steps are:
-
Oxidative Addition: This is often the rate-limiting step where the palladium catalyst inserts into the aryl-bromide bond.[4][5][6] Large ortho-substituents physically block the approach of the bulky catalyst, increasing the activation energy of this crucial step.
-
Reductive Elimination: This is the final step where the new carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the catalyst.[7][8][9] Steric congestion around the metal center can make it difficult for the coupling partners to adopt the necessary geometry for reductive elimination, slowing down catalyst turnover.[10]
The interplay of steric and electronic effects dictates the success of these reactions. Bulky, electron-rich phosphine ligands have been developed to address these challenges by promoting both oxidative addition and reductive elimination.[2][11][12]
Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the steps impacted by steric hindrance.
Caption: General catalytic cycle for Suzuki-Miyaura coupling, highlighting challenging steps for hindered substrates.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered in the lab.
Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl bromide is failing or giving very low yields. What should I try first?
A1: This is a classic problem. The primary suspects are an inefficient catalyst system and suboptimal reaction conditions for this demanding substrate.
Core Issue: The steric hindrance of your aryl bromide is likely preventing efficient oxidative addition and/or reductive elimination.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting a failing Suzuki-Miyaura coupling with a hindered aryl bromide.
Step-by-Step Protocol & Explanation:
-
Ligand Selection is Critical: Standard ligands like PPh3 are often inadequate. You need a ligand that is both bulky and electron-donating. The bulkiness promotes the formation of a monoligated palladium species, which is more reactive in oxidative addition, while the electron-rich nature of the ligand increases the electron density on the palladium, also facilitating this step.[2][12] Bulky ligands also promote the final reductive elimination step.[7][8][9][10]
Ligand Key Features Recommended for SPhos Excellent for a wide range of hindered aryl bromides.[13] General starting point for hindered substrates. XPhos Often effective when SPhos gives suboptimal results. Highly hindered and electron-rich aryl bromides. RuPhos Particularly effective for Suzuki-Miyaura couplings.[14] Challenging sterically hindered aryl bromides. t-BuXPhos Increased steric bulk compared to XPhos. Extremely hindered substrates. -
Optimize the Base and Solvent System: A strong, non-nucleophilic base is often required. Potassium phosphate (K3PO4) is a common choice. The solvent system also plays a crucial role. A mixture of a non-polar solvent like toluene with a small amount of water can be beneficial.
-
Increase the Reaction Temperature: Due to the high activation energy of oxidative addition with hindered substrates, higher temperatures (80-110 °C) are often necessary to drive the reaction to completion.
-
Consider a Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more consistent results than generating the active catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3.
Q2: I'm observing a significant amount of hydrodehalogenation (protodebromination) as a side product. How can I minimize this?
A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, especially with electron-rich aryl bromides and under forcing reaction conditions.[15][16][17][18][19]
Mechanistic Insight: This side reaction can occur through various pathways, including the reaction of the palladium-hydride species with the aryl bromide or through palladium-catalyzed protodeboronation of the boronic acid coupling partner.[20][21]
Strategies for Mitigation:
-
Choice of Base: The choice of base can influence the rate of hydrodehalogenation. Experiment with different bases; sometimes a weaker base can suppress this side reaction.
-
Careful Control of Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote hydrodehalogenation. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Ligand Effects: While bulky phosphine ligands are generally beneficial, in some cases, they can promote protodeboronation.[20][21] If hydrodehalogenation is a persistent issue, screening a few different bulky ligands is advisable.
-
Water Content: The presence of water can sometimes exacerbate hydrodehalogenation. Ensure your solvents are dry if you suspect this is an issue.
Q3: My Buchwald-Hartwig amination of a hindered aryl bromide is not working. What are the key parameters to adjust?
A3: The Buchwald-Hartwig amination of hindered aryl bromides is a powerful tool for C-N bond formation, but it is also sensitive to the choice of ligand, base, and reaction conditions.[22][23][24][25][26][27][28][29][30]
Key Considerations:
-
Ligand Selection: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential. Josiphos-type ligands and biarylphosphine ligands like those developed by the Buchwald group are highly effective.[23] For particularly challenging substrates, N-heterocyclic carbene (NHC) ligands can also be very effective.[24]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) and lithium hexamethyldisilazide (LHMDS) are common choices.[22][24] The choice of cation (Na+ vs. Li+) can sometimes have a significant impact on the reaction outcome.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Recommended Starting Conditions for a Hindered Aryl Bromide Amination:
| Component | Recommendation | Rationale |
| Palladium Source | Pd2(dba)3 or a suitable precatalyst | Reliable sources for generating the active Pd(0) catalyst. |
| Ligand | A bulky biarylphosphine (e.g., BrettPhos) | Promotes the challenging oxidative addition and reductive elimination steps.[26] |
| Base | NaOt-Bu or LHMDS | Strong bases required to deprotonate the amine. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are compatible with the reaction components. |
| Temperature | 80-110 °C | To overcome the activation barrier for hindered substrates. |
Q4: I am attempting a Sonogashira coupling with a sterically hindered aryl bromide, but the reaction is sluggish. What can I do?
A4: Sonogashira couplings of hindered aryl bromides are challenging due to the steric hindrance around the reaction center, which affects both the palladium and copper catalytic cycles.[31][32][33][34][35]
Troubleshooting Steps:
-
Ligand Choice is Paramount: For hindered aryl bromides, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step. Ligands such as XPhos or SPhos can be effective.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst (typically CuI), for some hindered substrates, a copper-free protocol might be beneficial to avoid unwanted side reactions. However, in many cases, the copper co-catalyst is essential.
-
Base and Solvent: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used, often serving as both the base and the solvent. For particularly challenging substrates, a stronger base in a different solvent might be necessary.
-
Temperature: Higher temperatures are generally required for hindered aryl bromides. Microwave irradiation can sometimes be used to accelerate these slow reactions.[31][32]
References
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive elimination - Wikipedia [en.wikipedia.org]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. sci-hub.box [sci-hub.box]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 29. mdpi.com [mdpi.com]
- 30. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Semantic Scholar [semanticscholar.org]
- 31. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 34. researchgate.net [researchgate.net]
- 35. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 36. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 37. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 40. chem.libretexts.org [chem.libretexts.org]
- 41. Electronic and Steric Effects on the Reductive Elimination of Anionic Arylferrate(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. pubs.acs.org [pubs.acs.org]
- 44. Suzuki Coupling [organic-chemistry.org]
- 45. researchgate.net [researchgate.net]
- 46. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 47. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 48. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 49. pubs.acs.org [pubs.acs.org]
how to avoid debenzylation during reactions with 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Welcome to the technical support center for navigating the chemistry of 1-Bromo-4-methoxy-2-phenylmethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing this versatile building block while preserving the integrity of the crucial benzyl ether protecting group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter in your synthetic endeavors.
I. Troubleshooting Guide: Preventing Debenzylation in Key Reactions
This section addresses specific experimental problems and offers targeted solutions based on mechanistic principles.
Scenario 1: My cross-coupling reaction (e.g., Suzuki, Stille) is causing significant debenzylation.
Problem: You are attempting a palladium-catalyzed cross-coupling reaction to functionalize the aryl bromide, but you are observing a significant amount of the debenzylated phenol byproduct.
Root Cause Analysis: Palladium catalysts, particularly in the presence of a hydride source or under certain basic conditions, can facilitate the hydrogenolysis or reductive cleavage of the benzyl ether.[1][2] The C-O bond of a benzyl ether is susceptible to cleavage via oxidative addition to a low-valent palladium center, a process that can compete with the desired C-Br bond activation.[3]
Solutions & Protocols:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.
-
Recommendation: Employ a well-defined, pre-formed palladium(0) catalyst like Pd(PPh₃)₄ or use a combination of a palladium(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can promote the desired oxidative addition at the C-Br bond and subsequent reductive elimination, often at lower temperatures, minimizing the opportunity for debenzylation.
-
Avoid: Highly active catalysts known for hydrogenolysis, such as Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pearlman's catalyst), should be avoided in the coupling step itself as they are classic reagents for benzyl ether cleavage.[4][5]
-
-
Base Selection: The base can play a dual role, both activating the boronic acid (in Suzuki coupling) and potentially influencing the catalyst's activity towards debenzylation.
-
Recommendation: Use milder inorganic bases like K₃PO₄ or Cs₂CO₃. These are often effective for the coupling reaction without promoting significant debenzylation.
-
Caution: Strong bases like NaOt-Bu or LiOt-Bu, especially at elevated temperatures, can sometimes lead to increased side reactions.
-
-
Temperature and Reaction Time:
-
Protocol: Run the reaction at the lowest effective temperature. Start with trials at room temperature or slightly elevated temperatures (e.g., 50-70 °C) and monitor the reaction progress closely by TLC or GC/MS. Minimize the reaction time; once the starting material is consumed, work up the reaction promptly.
-
Optimized Suzuki-Miyaura Coupling Protocol:
-
To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Stir the reaction at a controlled temperature (e.g., 70 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Scenario 2: I'm attempting to form a Grignard reagent or perform a lithiation, but the reaction is failing or giving complex mixtures.
Problem: Formation of the Grignard reagent with magnesium or lithiation with an organolithium reagent is not proceeding as expected, potentially leading to decomposition or rearrangement.
Root Cause Analysis:
-
Grignard Formation: Benzyl ethers are generally stable to Grignard formation conditions. However, the initiation of Grignard reactions can be challenging, and side reactions like Wurtz coupling can occur.[6][7] The presence of two ether functionalities in the molecule might also influence the solubility and reactivity of the resulting Grignard reagent.
-
Lithiation: Strong organolithium bases like n-BuLi or sec-BuLi can deprotonate the benzylic protons (alpha to the ether oxygen), leading to a lithiated species that can undergo a[1][8]-Wittig rearrangement.[9][10] This rearrangement would compete with the desired halogen-metal exchange at the aryl bromide position.
Solutions & Protocols:
-
Grignard Reagent Formation:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and activated. Methods include stirring the magnesium dry under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents. 2-Methyltetrahydrofuran (2-MeTHF) can also be a good alternative.[6]
-
Initiation: A small amount of the aryl bromide can be added to the activated magnesium, and gentle heating may be required to initiate the reaction. Once initiated, the remaining aryl bromide should be added dropwise as a solution to maintain a controlled reaction temperature.
-
-
Lithiation-Borylation Sequence (A Safer Alternative):
-
Recommendation: To avoid the complexities of Grignard formation and the risk of Wittig rearrangement, a lithium-halogen exchange at low temperature followed by trapping with a boronic ester is a highly effective strategy.
-
Protocol:
-
Dissolve this compound in anhydrous THF or diethyl ether in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise. The halogen-metal exchange is typically very fast at this temperature.
-
After a short stirring period (e.g., 15-30 minutes), add a trialkyl borate, such as triisopropyl borate, to trap the aryllithium species.
-
Allow the reaction to slowly warm to room temperature before quenching with an aqueous solution (e.g., saturated ammonium chloride).
-
This generates the corresponding boronic ester, which can then be used in a subsequent Suzuki-Miyaura coupling reaction under the mild conditions described in Scenario 1.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the general conditions to avoid when working with this compound to prevent debenzylation?
A1: To maintain the integrity of the benzyl ether protecting group, you should generally avoid:
-
Catalytic Hydrogenation: Conditions involving hydrogen gas (H₂) and catalysts like Pd/C, PtO₂, or Raney Nickel are the most common and efficient ways to cleave benzyl ethers and should be avoided unless deprotection is the goal.[2][5][11]
-
Strong Lewis Acids: Strong Lewis acids such as boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can readily cleave benzyl ethers.[12]
-
Dissolving Metal Reductions: Conditions like Birch reduction (Na/NH₃) will cleave the benzyl ether.[3]
-
Harsh Oxidizing Conditions: Some strong oxidizing agents can oxidize the benzylic position, leading to cleavage.[13] However, milder oxidative conditions are often tolerated.
Q2: Are there specific palladium catalysts that are known to be more "benzyl-friendly" in cross-coupling reactions?
A2: Yes, modern palladium catalysts based on bulky, electron-rich biarylphosphine ligands are generally more chemoselective and less prone to causing debenzylation. Catalysts derived from ligands like those in the Buchwald or Fu family (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) are excellent choices. They tend to promote the desired C-Br bond activation at lower temperatures and with higher turnover numbers, outcompeting the side reaction of benzyl ether cleavage.
Q3: Can I perform reactions that are strongly basic or acidic without cleaving the benzyl ether?
A3: Benzyl ethers are known for their relative stability to a wide range of pH.[14]
-
Basic Conditions: They are generally very stable to basic conditions, including strong aqueous bases like NaOH or KOH, and non-nucleophilic organic bases like DBU or triethylamine.
-
Acidic Conditions: They are stable to moderately acidic conditions. However, strong protic acids (e.g., HBr, trifluoroacetic acid at high concentrations or temperatures) and strong Lewis acids can cause cleavage.[13][15] Always perform a small-scale test reaction if you are unsure about the stability in your specific acidic medium.
Q4: If debenzylation is unavoidable in a required synthetic step, what are some alternative protecting groups for the phenol that might be more robust?
A4: The choice of an alternative protecting group depends on the specific reaction you need to perform.
-
For Palladium-Catalyzed Reactions: If you are struggling with debenzylation during a cross-coupling, a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS) or a methyl ether could be more stable. However, methyl ether cleavage requires very harsh conditions (e.g., BBr₃), making it a less practical choice for complex molecules.[16]
-
For Reactions Requiring Strong Reducing Agents: If you need to perform a reduction that would cleave a benzyl ether, an ester protecting group (e.g., acetate or pivaloate) or a silyl ether would be stable.[14]
-
Orthogonal Strategies: The key is to choose a protecting group that is "orthogonal" to the benzyl group, meaning it can be removed under conditions that do not affect the benzyl ether, and vice-versa.[17]
| Protecting Group | Stability to Pd-Catalysis | Stability to H₂/Pd/C | Cleavage Conditions |
| Benzyl (Bn) | Moderate (can be cleaved) | Unstable | H₂/Pd/C, Strong Lewis Acids |
| Methyl (Me) | Stable | Stable | BBr₃, HBr |
| TBDMS/TBS | Stable | Stable | Fluoride (TBAF), Acid |
| Acetate (Ac) | Stable | Stable | Base (e.g., K₂CO₃/MeOH) |
Q5: Can I selectively debenzylate in the presence of other reducible functional groups?
A5: Yes, this is often possible through careful selection of reaction conditions. Catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate or cyclohexadiene instead of H₂ gas) can sometimes offer better selectivity.[13] Additionally, some oxidative debenzylation methods, such as using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be chemoselective and leave other reducible groups like azides, alkenes, and alkynes intact.[18][19]
Visualizing Reaction Pathways
Diagram 1: Decision-Making Workflow for Cross-Coupling
Caption: Decision workflow for optimizing cross-coupling reactions.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways in palladium-catalyzed reactions.
References
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304–5307. Available at: [Link]
-
Mao, Y., Liu, Y., Hu, Y., Wang, L., & Zhang, S. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis, 8(4), 3236–3241. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Hydrogenolysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (General reference for protecting group stability)
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference for protecting groups)
-
Poon, K. W. C., & Dudley, G. B. (2006). 2-Benzyloxy-1-methylpyridinium triflate. Journal of Organic Chemistry, 71(10), 3923–3927. Available at: [Link]
-
Li, W., et al. (2005). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 35(12), 1645-1651. Available at: [Link]
-
University of Rochester. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). A mild and selective debenzylation of O-benzyl ethers by DDQ under photo-irradiation. Tetrahedron Letters, 46(43), 7307-7309. Available at: [Link]
-
Gigg, J., & Gigg, R. (1990). De-O-benzylation of sterically hindered benzyl ethers. Carbohydrate research, 203, 159-162. Available at: [Link]
-
Seeberger, P. H., & Werz, D. B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 416–420. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Available at: [Link]
-
Hori, H., Nishida, Y., Ohrui, H., & Meguro, H. (1989). Regioselective de-O-benzylation with Lewis acids. The Journal of Organic Chemistry, 54(6), 1346–1353. Available at: [Link]
-
Alonso, E., Ramón, D. J., & Yus, M. (1997). Naphthalene-catalysed lithiation of protected alcohols, amines and amides: a new deprotection methodology. Tetrahedron, 53(42), 14355-14368. Available at: [Link]
-
Yanagisawa, A. (2008). Benzylic Grignard Reagents. Science of Synthesis, 7, 581-594. Available at: [Link]
-
Guisán, J. M., & Cañibano, A. (2015). α-Lithiated Aryl Benzyl Ethers: Inhibition of[1][8]-Wittig Rearrangement and Application to the Synthesis of Benzo[b]furan Derivatives. Organic Letters, 17(18), 4416–4419. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
-
Aggarwal, V. K., & O'Brien, C. J. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]
-
Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12(4), 83-90. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Seeberger, P. H., & Werz, D. B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Available at: [Link]
-
Reddit. (2023, December 22). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? r/Chempros. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Reactivity of α-Lithiated Aryl Benzyl Ethers: Inhibition of the [1,2]-Wittig Rearrangement and the Mechanistic Proposal Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Lithiated Aryl Benzyl Ethers: Inhibition of [1,2]-Wittig Rearrangement and Application to the Synthesis of Benzo[b]furan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Difficult Suzuki-Miyaura Reactions of Substituted Bromobenzenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling substituted bromobenzenes, particularly in challenging cases. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering a systematic approach to diagnosis and resolution.
Issue 1: Low to No Product Yield with Sterically Hindered Bromobenzenes
Question: My Suzuki-Miyaura reaction with a di-ortho-substituted bromobenzene is giving me very low yield or only starting material. What are the likely causes, and how can I improve the outcome?
Answer: This is a classic challenge in cross-coupling chemistry. Steric hindrance around the reaction center can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] Here’s how to troubleshoot this issue:
Causality-Driven Solutions:
-
Enhance Oxidative Addition & Reductive Elimination: The rate-limiting step for sterically demanding substrates is often the reductive elimination of the biaryl product from the Pd(II) intermediate.[2] Bulky, electron-rich phosphine ligands are essential to accelerate this step.[3][4] The steric bulk of the ligand forces the aryl groups on the palladium center into a conformation that facilitates C-C bond formation.[3]
-
Ligand Selection is Critical:
-
Biaryl Phosphine Ligands: These are the go-to choice for hindered couplings. Ligands like XPhos , SPhos , and RuPhos have demonstrated broad utility and high efficacy.[5][6] SPhos, in particular, has shown excellent performance in couplings with hindered aryl and heteroaryl bromides.[7][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and possess significant steric bulk, making them highly effective for challenging couplings.[1]
-
-
Catalyst System Optimization:
-
Palladium Precatalysts: For reproducibility and ease of handling, modern palladium precatalysts like XPhos Pd G3 are highly recommended. These complexes are designed for the clean and efficient in situ generation of the active Pd(0) species.[1][9][10]
-
Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% can improve conversion rates.[1]
-
-
Reaction Parameter Adjustments:
-
Base Selection: Stronger, non-nucleophilic bases are often necessary. Anhydrous potassium phosphate (K₃PO₄) is a common and effective choice.[11][12] For extremely hindered systems, cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be required.
-
Solvent Choice: Non-polar aprotic solvents like toluene , dioxane , or THF are generally preferred as they can influence catalyst ligation state and reactivity.[13][14]
-
Temperature: Elevated temperatures are frequently needed to overcome the activation energy barrier for these difficult couplings.[1] Reactions are often run between 80-110 °C.
-
Issue 2: Poor Reactivity with Electron-Deficient Bromobenzenes
Question: I'm struggling to couple a bromobenzene bearing a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃). The reaction is sluggish and incomplete. What should I change?
Answer: While electron-deficient aryl halides generally undergo oxidative addition more readily, other steps in the catalytic cycle can become rate-limiting.[15][16]
Causality-Driven Solutions:
-
Focus on the Transmetalation Step: With a fast oxidative addition, the transmetalation step (transfer of the organic group from boron to palladium) can become the bottleneck.
-
Base Strength and Solubility: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[12][17] A strong base that is soluble in the reaction medium is key. A biphasic solvent system (e.g., toluene/water) with a base like K₃PO₄ or NaOH can be very effective.[18][19] The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate.[18]
-
Ligand Electronics: While bulky ligands are still important, the electronic properties become more nuanced. Ligands that are not overly electron-rich can sometimes be beneficial to avoid catalyst inhibition. Computational studies suggest that for transmetalation, electron-withdrawing ligands can lower the energy barrier.[20] However, in practice, a balance is needed to ensure efficient oxidative addition as well. Buchwald-type biaryl phosphine ligands often provide this necessary balance.[5][11]
-
-
Catalyst and Ligand Recommendations:
-
Palladium(II) Precatalysts: Pd(OAc)₂ or PdCl₂(dppf) in combination with a suitable ligand are common choices.
-
Ligand Screening: A small screen of ligands can be highly informative. Starting with SPhos or XPhos is a good strategy. For certain electron-deficient systems, ligands like BrettPhos have shown exceptional performance.[21]
-
Issue 3: Side Reactions and Byproduct Formation
Question: My reaction is messy, with significant amounts of homocoupled boronic acid and/or protodeboronation of my starting material. How can I minimize these side reactions?
Answer: These side reactions are common pitfalls, especially with sensitive or unstable boronic acids.
Causality-Driven Solutions:
-
Understanding the Side Reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, often catalyzed by the base or trace metals.[1][22] It is a major issue with electron-deficient and many heteroaromatic boronic acids.[1]
-
Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[19]
-
-
Strategies for Mitigation:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol (BPin) ester , MIDA boronate , or a potassium trifluoroborate salt .[9][22][23] These are generally more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[9]
-
Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to minimize oxygen, thereby suppressing homocoupling.
-
Use a Precatalyst for Rapid Initiation: Employing a precatalyst that rapidly generates the active Pd(0) species can help the desired cross-coupling outcompete the decomposition pathways of the boronic acid.[9][24]
-
Anhydrous Conditions: For boronic acids particularly prone to hydrolysis, running the reaction under strictly anhydrous conditions can be beneficial.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura reaction, and which steps are "difficult" for substituted bromobenzenes?
A1: The accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromobenzene to form a Pd(II) complex.[1][11]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center.[1][17]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][25]
For sterically hindered bromobenzenes, both oxidative addition and reductive elimination can be difficult. For electron-rich bromobenzenes, oxidative addition is often the slow step.[16] For electron-deficient bromobenzenes, transmetalation can become rate-limiting.[20]
Q2: How do I choose between different Buchwald biaryl phosphine ligands like XPhos and SPhos?
A2: Both XPhos and SPhos are excellent, highly versatile ligands.[5]
-
SPhos is often a great starting point and has shown exceptional utility for a broad range of Suzuki-Miyaura couplings, including those with heteroaryl bromides.[7][26]
-
XPhos is generally considered slightly more sterically hindered and can be particularly effective for very challenging couplings, including those involving aryl chlorides or generating highly hindered biaryls.[5][6] A comparative study or screening of a small set of these ligands is often the most practical approach to identify the optimal choice for a specific difficult transformation.[3]
Q3: Can I use a Pd(II) source like Pd(OAc)₂ directly, or should I always use a precatalyst?
A3: You can certainly use Pd(II) sources, but they require in situ reduction to the active Pd(0) species.[10] This reduction step can sometimes be inefficient or lead to the formation of inactive palladium black.[10][16] Precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed to provide a stable source of Pd(0) in a more controlled and reproducible manner.[1][10] For difficult reactions where catalyst activity and lifetime are paramount, using a modern precatalyst is highly advantageous.[9]
Q4: My bromobenzene also has another halide (e.g., a chlorine). How can I achieve selective coupling at the bromine position?
A4: Selectivity is generally governed by the relative rates of oxidative addition. The C-X bond strength order is C-F > C-Cl > C-Br > C-I. Therefore, oxidative addition is typically much faster for a C-Br bond than a C-Cl bond.[27] For most standard palladium/phosphine catalyst systems (e.g., using PPh₃ or dppf), you will observe high selectivity for coupling at the brominated position over the chlorinated one.[28][29] However, highly active, electron-rich, and bulky ligands designed for activating C-Cl bonds can sometimes erode this selectivity.[28][29]
Experimental Protocols
General Protocol for a Difficult Suzuki-Miyaura Coupling of a Sterically Hindered Bromobenzene
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst that includes it).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium source and ligand to the flask under a positive pressure of inert gas.
-
Add degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.2 M solution) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
-
Data Summary Table
| Ligand | Typical Features | Best For... | Pd Source | Ref. |
| SPhos | Bulky, electron-rich biaryl phosphine | General purpose, hindered substrates, heteroaryls | Pd(OAc)₂, G3/G4 Precatalysts | [5][7] |
| XPhos | Very bulky, electron-rich biaryl phosphine | Extremely hindered substrates, aryl chlorides | Pd(OAc)₂, G3/G4 Precatalysts | [5][6] |
| RuPhos | Bulky, electron-rich biaryl phosphine | Hindered substrates, good versatility | Pd(OAc)₂, G3/G4 Precatalysts | [1] |
| BrettPhos | Very bulky biaryl phosphine | Electron-deficient substrates, heteroaryls | Pd(OAc)₂, G3/G4 Precatalysts | [21] |
| PPh₃ | Less bulky, less electron-rich | Simple, unhindered substrates (often insufficient for difficult cases) | Pd(PPh₃)₄, Pd(OAc)₂ | [4][30] |
References
-
Barder, T. E., et al. (2005). "New Catalysts for Suzuki−Miyaura Coupling Reactions". Journal of the American Chemical Society. Available at: [Link]
-
Lledos, A., et al. (2010). "A computational study of phosphine ligand effects in Suzuki-Miyaura coupling". Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Merck Millipore. "Buchwald Phosphine Ligands". Merck Millipore Product Information. Available at: [Link]
-
Lipshutz, B. H., et al. (2012). "Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings". The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald, S. L., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids". Journal of the American Chemical Society. Available at: [Link]
-
Buchwald, S. L., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids". PMC - NIH. Available at: [Link]
-
Various Authors. (2015). "Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water". SciSpace. Available at: [Link]
-
Amatore, C., et al. (2011). "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction". Semantic Scholar. Available at: [Link]
-
Vedejs, E., et al. (2011). "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions". PMC - NIH. Available at: [Link]
-
Snieckus, V., et al. (2020). "Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos". CoLab. Available at: [Link]
-
Hazari, N., et al. (2021). "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls". Organic Letters. Available at: [Link]
-
Snieckus, V., et al. (2020). "Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos". ResearchGate. Available at: [Link]
-
Dong, Y., et al. (2019). "Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...". ResearchGate. Available at: [Link]
-
Meringdal, J. W. & Menche, D. (2025). "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Semantic Scholar. Available at: [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews. Available at: [Link]
-
Clavier, H., et al. (2019). "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions". ArODES. Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. Available at: [Link]
-
Taillefer, M., et al. (2019). "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents". MDPI. Available at: [Link]
-
Denmark, S. E., et al. (2018). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations". PMC - NIH. Available at: [Link]
-
Miyaura, N., et al. (2004). "Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters". The Journal of Organic Chemistry. Available at: [Link]
-
Denmark, S. E., et al. (2018). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction". Sci-Hub. Available at: [Link]
-
Neufeldt, S., et al. (2020). "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings". PMC - NIH. Available at: [Link]
-
Reddit r/Chempros. (2021). "Diagnosing issues with a failed Suzuki coupling?". Reddit. Available at: [Link]
-
Meringdal, J. W. & Menche, D. (2025). "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Chemical Society Reviews. Available at: [Link]
-
Kwong, F. Y., et al. (2011). "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect". ResearchGate. Available at: [Link]
-
Studer, A., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". PMC - NIH. Available at: [Link]
-
Hameed, A., et al. (2019). "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst". MDPI. Available at: [Link]
-
Kwong, F. Y., et al. (2012). "Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...". ResearchGate. Available at: [Link]
-
Tidwell, T. T., et al. (2008). "Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides". PMC - NIH. Available at: [Link]
-
Organ, M. G., et al. (2011). "New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". ResearchGate. Available at: [Link]
-
Studer, A., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Chemical Science. Available at: [Link]
-
Carrow, B. P. & Hartwig, J. F. (2014). "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014". PMC - NIH. Available at: [Link]
-
Albrecht, M., et al. (2011). "3,5-substituent effect on catalytic activities in Suzuki-Miyaura...". ResearchGate. Available at: [Link]
-
ChemOrgChem. (2024). "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|". YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2021). "Suzuki-Miyaura Coupling". Chemistry LibreTexts. Available at: [Link]
-
Reddit r/Chempros. (2024). "Struggling with Suzuki Reaction". Reddit. Available at: [Link]
-
Zhang, Y., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling". The Royal Society of Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2019). "2.6: Suzuki-Miyaura Coupling". Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling side products in reactions of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Bromo-4-methoxy-2-phenylmethoxybenzene. This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to address a critical challenge in cross-coupling reactions involving this substrate: the formation of homocoupling side products. Our goal is to empower you with the expertise to minimize these unwanted byproducts, thereby increasing the yield of your desired product and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem with my substrate?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling where two identical molecules react with each other instead of with their intended reaction partner. When using this compound (Ar-Br), you can encounter two primary types of homocoupling:
-
Aryl Halide Homocoupling (Ullmann-type): Two molecules of your aryl bromide couple to form a symmetrical biaryl (Ar-Ar). This is often promoted at higher temperatures or with certain catalyst systems, particularly those involving copper or nickel.[1][2]
-
Organometallic Reagent Homocoupling: In reactions like Suzuki-Miyaura, two molecules of the organoboron reagent (e.g., a boronic acid, R-B(OH)₂) couple to form a symmetrical R-R byproduct. This pathway consumes your nucleophile and is frequently initiated by the presence of dissolved oxygen or certain palladium(II) species in the reaction mixture.[3][4][5]
This side reaction reduces the overall yield of your target molecule and introduces impurities that can be difficult to separate, complicating downstream processing.
Q2: My substrate, this compound, is electron-rich. How does this affect its tendency for homocoupling?
A2: The electron-donating nature of the methoxy and phenylmethoxy (benzyloxy) groups on your substrate makes the C-Br bond stronger and thus slower to undergo oxidative addition to the palladium(0) catalyst, which is the first and often rate-limiting step in the desired cross-coupling cycle.[6] This sluggishness can allow competing side reactions, such as the homocoupling of the more reactive organometallic partner (e.g., boronic acid), to become more prominent. While electron-rich aryl bromides are generally less prone to Ullmann-type homocoupling than their electron-poor counterparts, the overall slower reaction rate can still lead to lower yields and more complex product mixtures if conditions are not carefully optimized.
Q3: Which cross-coupling reactions are most susceptible to homocoupling side products?
A3: While possible in many coupling reactions, some are more notoriously affected than others:
-
Suzuki-Miyaura Coupling: Highly susceptible to boronic acid homocoupling, primarily due to oxygen contamination and issues with Pd(II) precatalysts.[3][4][7]
-
Sonogashira Coupling: Prone to the homocoupling of terminal alkynes (known as Glaser or Hay coupling), a reaction catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[8][9]
-
Ullmann Reaction: This is, by definition, a homocoupling reaction of aryl halides mediated by copper.[2] Palladium-catalyzed versions can also occur, particularly at elevated temperatures.[1][10]
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section addresses specific experimental observations in a question-and-answer format to help you pinpoint and resolve the root cause of excessive homocoupling.
Scenario 1: Suzuki-Miyaura Coupling
Problem: "My main byproduct is the dimer of my boronic acid. My desired cross-coupled product yield is low."
This is the most common issue in Suzuki reactions. The cause is almost always related to the catalyst's interaction with oxygen or the choice of precatalyst.
-
Possible Cause #1: Oxygen Contamination. Dissolved oxygen in your solvent is a primary culprit. It reacts with the active Pd(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂). This complex preferentially reacts with the boronic acid in a cycle that leads to homocoupling, consuming your reagent and catalyst.[3][4]
-
Solution: Rigorous Degassing. Standard nitrogen bubbling may not be sufficient. Employ more robust deoxygenation techniques.
-
Best Practice: Use the Freeze-Pump-Thaw method for your solvent(s). Perform at least three cycles to ensure minimal dissolved oxygen.
-
Alternative: Vigorous sparging of the solvent with argon or nitrogen for at least 30-60 minutes, followed by maintaining a positive inert gas pressure throughout the entire reaction setup and duration is crucial.[11]
-
-
-
Possible Cause #2: Use of a Pd(II) Precatalyst. Precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) species. One pathway for this reduction involves the boronic acid itself, where two molecules of boronic acid react with Pd(II) to produce one molecule of the homocoupled dimer and the required Pd(0).[7][12]
-
Solution A: Switch to a Pd(0) Source. Using a catalyst that is already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses this problematic reduction step.[12]
-
Solution B: Add a Mild Reductant. If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents). This can help reduce the Pd(II) without interfering with the main catalytic cycle, thus suppressing homocoupling.[7][11]
-
-
Possible Cause #3: Suboptimal Ligand Choice. The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich and potentially sterically hindered substrate, the right ligand is critical.
-
Solution: Use Bulky, Electron-Rich Ligands. Modern biarylphosphine ligands such as SPhos, XPhos, or RuPhos are designed to accelerate the rate-limiting oxidative addition and the final reductive elimination step.[13][14] Speeding up the desired catalytic cycle gives the homocoupling side reaction less opportunity to occur.[12]
-
| Problem Symptom | Primary Cause | Recommended Solution |
| High boronic acid dimer | Oxygen in the reaction | Implement Freeze-Pump-Thaw degassing protocol. |
| High boronic acid dimer | Using Pd(OAc)₂ or PdCl₂L₂ | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). |
| Sluggish reaction, low yield | Slow oxidative addition | Use bulky, electron-rich ligands (e.g., SPhos, XPhos). |
Scenario 2: Sonogashira Coupling
Problem: "I am forming a significant amount of a di-yne byproduct (Glaser coupling)."
This side reaction is a direct consequence of the copper co-catalyst used in the traditional Sonogashira protocol.
-
Possible Cause: Oxygen-Mediated Copper Catalysis. The Cu(I) co-catalyst can be oxidized by air to Cu(II), which then facilitates the oxidative dimerization of two alkyne molecules.[8]
-
Solution A: Strict Anaerobic Conditions. As with the Suzuki reaction, rigorous exclusion of oxygen is the first and most important step. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.[8]
-
Solution B: Adopt a Copper-Free Protocol. The most robust solution is to eliminate the root cause. Copper-free Sonogashira protocols have been developed that rely solely on a palladium catalyst, often with a suitable ligand and base, completely avoiding the Glaser coupling pathway.[15][16][17] This is the highly recommended approach for complex syntheses.
-
Scenario 3: General Cross-Coupling
Problem: "My mass spectrum shows a peak corresponding to the dimer of this compound."
This indicates that the aryl bromide is homocoupling with itself.
-
Possible Cause: High Temperature and/or Inappropriate Catalyst. This reductive homocoupling (or Ullmann-type) is often thermally driven.[2] Running the reaction at excessively high temperatures can promote this side pathway. Some catalyst systems are also more prone to it.
-
Solution: Optimize Reaction Temperature and Catalyst Loading. Systematically lower the reaction temperature in 10 °C increments to find a balance between an acceptable reaction rate and minimal byproduct formation.[18] Avoid excessively high catalyst loadings, which can also lead to unwanted side reactions. Ensure your palladium catalyst system is well-defined; the formation of palladium black (catalyst decomposition) can sometimes lead to different reactivity patterns.[8]
-
Mechanistic Insights: The Competing Pathways
Understanding the mechanisms behind both the desired and undesired reactions is key to rational troubleshooting.
Caption: Desired vs. Undesired Catalytic Pathways.
The diagram above illustrates the desired palladium-catalyzed cross-coupling cycle in blue. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][13] In red are the competing homocoupling pathways. Oxygen can intercept the active Pd(0) catalyst to initiate boronic acid homocoupling.[3] Alternatively, intermediates from the main cycle can be diverted into a pathway that results in aryl halide homocoupling. Your goal is to select conditions (ligands, temperature, atmosphere) that maximize the rate of the blue cycle while suppressing the red ones.
Optimized Experimental Protocols
Protocol 1: Rigorous Deoxygenation via Freeze-Pump-Thaw
This protocol is essential for highly sensitive Suzuki and Sonogashira reactions.
-
Setup: Place the reaction solvent(s) in a robust round-bottom flask (e.g., Schlenk flask) with a stir bar, ensuring the flask is no more than half full.
-
Freeze: Immerse the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.
-
Thaw: Close the vacuum valve, remove the liquid nitrogen bath, and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it liquefies.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.
Protocol 2: Optimized Suzuki-Miyaura Protocol for this compound
This protocol incorporates best practices to minimize homocoupling.
-
Reagents & Glassware: Thoroughly dry all glassware in an oven overnight. Use anhydrous solvents and high-purity reagents.
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of argon, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a strong, non-nucleophilic base such as K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.5 eq).
-
Catalyst & Ligand: In a separate vial, pre-mix the Pd(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 2.2-4.4 mol% relative to Pd metal).
-
Solvent Addition: Add the rigorously deoxygenated solvent (e.g., dioxane or toluene/water mixture, prepared via Protocol 1) to the flask containing the substrate and base. Stir for 5 minutes.
-
Initiation: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Heat the reaction to a moderate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. Avoid excessive temperatures.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Protocol 3: Copper-Free Sonogashira Protocol
This protocol eliminates the risk of Glaser coupling.
-
Reagents & Glassware: Use oven-dried glassware and anhydrous, deoxygenated solvents and amine base (e.g., diisopropylamine or triethylamine).
-
Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a suitable ligand if required (e.g., XPhos).
-
Solvent & Reagents: Add the deoxygenated solvent (e.g., THF or DMF) and the amine base (3-4 eq). Stir the mixture.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The absence of copper may require slightly more forcing conditions than the traditional method, but it provides a much cleaner reaction profile.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Workup is similar to the Suzuki protocol.
References
-
Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
Twitty, S. K., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Wang, D., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. Available at: [Link]
-
Bei, X., et al. (2003). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Available at: [Link]
-
Martinez, A. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]
-
Das, P., et al. (2016). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Organic & Biomolecular Chemistry. Available at: [Link]
-
Symmetrical Biaryls. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Symmetrical Biaryls. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Aboriyak, M. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
Gogoi, P., et al. (2015). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. RSC Advances. Available at: [Link]
-
Hillen, J., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]
-
Mondal, B., & Bora, U. (2016). Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides. ResearchGate. Available at: [Link]
-
Liu, C., et al. (2016). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2021). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. ResearchGate. Available at: [Link]
-
Fukuyama, T., et al. (2011). Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted homocoupling. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Bar-Ziv, R., et al. (2016). Facile Palladium-Catalyzed Homocoupling of Aryl Halides Using 1,4-Butanediol as Solvent, Reductant and O,O-Ligand. ResearchGate. Available at: [Link]
-
Arkat USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One moment, please... [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijnc.ir [ijnc.ir]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
workup procedure for isolating 1-Bromo-4-methoxy-2-phenylmethoxybenzene from a reaction mixture
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges in the workup and purification of 1-Bromo-4-methoxy-2-phenylmethoxybenzene (CAS No. 78504-28-6). The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure procedural robustness and scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction workup procedure for isolating this compound?
A standard workup involves quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase.
Standard Protocol: Aqueous Workup & Extraction
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a suitable quench solution (e.g., saturated sodium bicarbonate solution if the reaction was acidic, or water).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent is critical; it must readily dissolve the target compound while being immiscible with water.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Q2: What are the key physical properties I should be aware of during purification?
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Workup & Purification |
| Molecular Formula | C₁₄H₁₃BrO₂[1] | Confirms the elemental composition. |
| Molecular Weight | 293.16 g/mol [1] | Used for calculating molar equivalents and reaction yields. |
| Appearance | Likely a solid or high-boiling oil. | Determines the primary purification method (recrystallization for solids, chromatography for oils). |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes) and insoluble in water.[2] | This differential solubility is the basis for liquid-liquid extraction. |
| Polarity | Moderately polar due to the ether linkages. | This property governs its behavior during chromatography; it will adhere to silica gel more strongly than non-polar impurities but less so than highly polar ones. |
Q3: What are the most probable impurities in my reaction mixture?
The impurities present will depend on the specific synthetic route. However, for a typical synthesis involving benzylation of 4-bromo-2-methoxyphenol or bromination of 1-methoxy-3-(phenylmethoxy)benzene, common impurities include:
-
Unreacted Starting Materials: e.g., 4-bromo-2-methoxyphenol or 1-methoxy-3-(phenylmethoxy)benzene.
-
Reagents: e.g., Benzyl bromide or N-Bromosuccinimide (NBS).
-
Over-brominated Products: Di- or tri-brominated species, which will be less polar than the desired product.
-
De-benzylated Product: Loss of the phenylmethoxy group, resulting in a more polar phenolic impurity.
-
Solvent Residues: Residual reaction or extraction solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation and purification process.
Issue 1: A persistent emulsion has formed during liquid-liquid extraction.
Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine particulate matter from the reaction. They prevent the clear separation of organic and aqueous layers.
Solutions:
-
Add Brine: Introduce a saturated solution of sodium chloride (NaCl). The increased ionic strength of the aqueous phase often destabilizes the emulsion, causing the layers to separate.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking during the washing steps.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.
Issue 2: My crude product is a dark, intractable oil. How should I proceed with purification?
Cause: Dark coloration often indicates the presence of high molecular weight, polymeric, or baseline impurities that can interfere with standard purification methods.
Recommended Workflow:
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Interpretation of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) data for 1-Bromo-4-methoxy-2-phenylmethoxybenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative framework, explaining the causality behind fragmentation pathways and contrasting the expected data with that of a structural isomer to underscore the diagnostic power of mass spectrometry in unambiguous molecular identification.
Introduction: The Molecular Blueprint
Mass spectrometry is an indispensable tool for elucidating the structure of organic molecules. For a compound as functionally rich as this compound, the mass spectrum provides a detailed fingerprint, revealing not only the molecular weight but also the intricate connectivity of its atoms. The molecule's structure, featuring a brominated aromatic ring, a methoxy group, and a benzyloxy (phenylmethoxy) group, gives rise to a series of predictable and highly characteristic fragmentation patterns under electron ionization. Understanding these pathways is key to its unequivocal identification.
Part 1: The Molecular Ion - A Tale of Two Isotopes
The first and most crucial data point in any mass spectrum is the molecular ion (M⁺•), which provides the molecular weight of the analyte. In the case of this compound, the presence of a bromine atom introduces a profound and diagnostically invaluable feature. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[1][2]
This natural isotopic distribution means that the molecular ion will not be a single peak. Instead, it will manifest as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M/M+2" pattern is a hallmark signature of a monobrominated compound.
-
M⁺• Peak: Corresponding to molecules containing the ⁷⁹Br isotope.
-
[M+2]⁺• Peak: Corresponding to molecules containing the ⁸¹Br isotope.
For this compound (C₁₄H₁₃BrO₂), the expected molecular ions would be observed at m/z 308 and m/z 310 . The presence of this distinct 1:1 doublet is the first piece of conclusive evidence for the incorporation of a single bromine atom into the structure.
Part 2: The Fragmentation Cascade - Stability Dictates the Path
Upon ionization, the high-energy molecular ion undergoes fragmentation, breaking down into smaller, charged species. The pathways of this fragmentation are not random; they are governed by the principles of chemical stability. The most abundant fragment ions observed in the spectrum correspond to the most stable cations that can be formed. Aromatic ethers, particularly benzyl ethers, exhibit highly predictable cleavage patterns.[3][4][5]
The Base Peak: A Signature of the Benzyl Group
The most prominent peak in the spectrum, known as the base peak, is predicted to occur at m/z 91 . This fragment is the result of the cleavage of the C-O bond beta to the benzyl group's phenyl ring.[6][7] This cleavage is exceptionally favorable because it produces the highly stable benzyl cation (C₇H₇⁺), which readily rearranges into the even more resonance-stabilized tropylium ion.[7][8] The formation of this ion is so favorable that it typically dominates the mass spectrum of benzyl ethers and related compounds.
Primary Fragmentation Pathways
Beyond the formation of the tropylium ion, several other key fragmentation events provide further structural confirmation.
-
Loss of the Benzyl Radical ([M-91]⁺): The alternative cleavage of the benzylic ether bond involves the loss of a neutral benzyl radical (•C₇H₇). This produces a brominated phenoxonium ion. This fragment is crucial as it retains the bromine atom and will therefore appear as an isotopic doublet at m/z 217/219 .
-
Loss of a Methyl Radical ([M-15]⁺): Aromatic methyl ethers (anisoles) are known to readily lose a methyl radical (•CH₃) from the methoxy group. This results in a fragment ion doublet at m/z 293/295 .
-
Loss of a Bromine Radical ([M-79/81]⁺): Direct cleavage of the C-Br bond results in the loss of a bromine radical. This generates a single, non-brominated peak at m/z 229 .
The logical flow of these primary fragmentation events is visualized in the diagram below.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. m.youtube.com [m.youtube.com]
- 3. GCMS Section 6.13 [people.whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. whitman.edu [whitman.edu]
A Comparative Guide to the Reactivity of 1-Bromo-4-methoxy-2-phenylmethoxybenzene and 1-Iodo-4-methoxy-2-phenylmethoxybenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Halogenated aromatic compounds are foundational building blocks, particularly for palladium-catalyzed cross-coupling reactions that form the backbone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 1-Bromo-4-methoxy-2-phenylmethoxybenzene and its iodo-analogue, 1-Iodo-4-methoxy-2-phenylmethoxybenzene .
While direct, peer-reviewed comparative studies on these specific molecules are not extensively documented, this guide synthesizes established principles of organometallic chemistry and collates data from analogous systems to provide a robust framework for substrate selection. We will explore the fundamental principles governing their reactivity, their performance in key cross-coupling reactions, and the practical considerations that guide the choice between a bromo- and an iodo-substrate in a research and development setting.
The Fundamental Driver of Reactivity: Carbon-Halogen Bond Strength
The disparate reactivity between aryl bromides and aryl iodides is fundamentally rooted in the strength of their respective carbon-halogen (C-X) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This difference is the primary determinant of the rate of the initial, and often rate-limiting, step in most palladium-catalyzed cross-coupling cycles: oxidative addition .
During oxidative addition, the low-valent palladium(0) catalyst inserts itself into the C-X bond, forming an arylpalladium(II) halide complex.[1][2] A weaker C-X bond requires less energy to cleave, thereby lowering the activation energy for this critical step and accelerating the overall reaction rate.[3]
| Bond Type | Average Bond Dissociation Energy (BDE) | Implication for Reactivity |
| Aryl C-Br | ~81 kcal/mol | Stronger bond, slower oxidative addition |
| Aryl C-I | ~65 kcal/mol | Weaker bond, faster oxidative addition |
This energy difference quantitatively explains why aryl iodides are generally more reactive substrates than aryl bromides in palladium-catalyzed reactions.[4][5]
Comparative Performance in Key Cross-Coupling Reactions
The general reactivity trend of Ar-I > Ar-Br holds true across several of the most utilized cross-coupling reactions, although nuances exist for specific transformations.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds between an aryl halide and an organoboron reagent, is a cornerstone of biaryl synthesis. The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) center.[7]
Given that oxidative addition is the rate-determining step, 1-iodo-4-methoxy-2-phenylmethoxybenzene is expected to react significantly faster than its bromo counterpart.[7] This translates to shorter reaction times or the ability to achieve high conversion at lower temperatures.
Table 1: Predicted Performance in a Representative Suzuki-Miyaura Coupling (Reaction: Aryl Halide + Phenylboronic Acid)
| Substrate | Typical Temperature | Typical Reaction Time | Expected Yield |
| 1-Bromo -4-methoxy-2-phenylmethoxybenzene | 80-100 °C | 4-12 hours | Good to Excellent |
| 1-Iodo -4-methoxy-2-phenylmethoxybenzene | Room Temp - 60 °C | 0.5-3 hours | Excellent |
Heck Coupling
The Heck reaction couples aryl halides with alkenes.[8] Similar to the Suzuki coupling, the catalytic cycle begins with oxidative addition, and the general reactivity trend is upheld.[9] Aryl iodides and bromides are both commonly employed.[10] The higher reactivity of the iodo-compound can be advantageous for coupling with less reactive or sterically hindered alkenes.
Table 2: Predicted Performance in a Representative Heck Coupling (Reaction: Aryl Halide + Styrene)
| Substrate | Typical Temperature | Typical Reaction Time | Expected Yield |
| 1-Bromo -4-methoxy-2-phenylmethoxybenzene | 100-140 °C | 12-24 hours | Moderate to Good |
| 1-Iodo -4-methoxy-2-phenylmethoxybenzene | 80-120 °C | 2-8 hours | Good to Excellent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms C-N bonds by coupling an aryl halide with an amine.[11] This reaction presents a fascinating deviation from the expected reactivity trend. While the oxidative addition of the aryl iodide is indeed faster, the iodide anion (I⁻) generated during the reaction can act as an inhibitor to the palladium catalyst.[12][13] Iodide can form bridging palladium dimers that are catalytically less active, slowing down or even stalling the reaction.[14]
In contrast, the bromide anion (Br⁻) is a much weaker inhibitor. Consequently, for Buchwald-Hartwig aminations, aryl bromides are often the preferred substrates, delivering more consistent and higher yields despite a slower initial oxidative addition step.[12]
Table 3: Predicted Performance in a Representative Buchwald-Hartwig Amination (Reaction: Aryl Halide + Morpholine)
| Substrate | Typical Temperature | Typical Reaction Time | Expected Yield & Remarks |
| 1-Bromo -4-methoxy-2-phenylmethoxybenzene | 80-110 °C | 6-18 hours | Excellent . Generally the substrate of choice due to minimal catalyst inhibition.[12] |
| 1-Iodo -4-methoxy-2-phenylmethoxybenzene | 80-110 °C | 4-12 hours | Variable to Good . Prone to catalyst inhibition by iodide byproduct, may require specific ligands or solvent systems to mitigate.[13] |
Experimental Protocols: Representative Procedures
The following protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).[4]
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 90 °C for the bromo-substrate, 50 °C for the iodo-substrate).
-
Stir the reaction mixture for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
In an oven-dried, argon-flushed Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Strategic Considerations for Substrate Selection
The choice between the bromo- and iodo-analogue is not merely a question of reaction speed. A holistic assessment must include economic and strategic factors.
-
Cost and Availability : Aryl bromides are typically more accessible and significantly less expensive than their corresponding iodides. For large-scale synthesis and process development, this cost differential can be a decisive factor.
-
Stability : Aryl iodides can be more sensitive to light and decomposition over long-term storage compared to the more robust aryl bromides.
-
Selectivity in Polyhalogenated Systems : In molecules containing multiple different halogen atoms, the predictable reactivity order (I > Br > Cl) can be exploited for sequential, site-selective cross-coupling reactions, a powerful strategy for building molecular complexity.[3][15]
-
Catalyst Development : The development of highly active, bulky, and electron-rich phosphine ligands has made the activation of C-Br bonds highly efficient, narrowing the practical reactivity gap between bromides and iodides for many applications.[9]
Conclusion
The comparison between this compound and 1-Iodo-4-methoxy-2-phenylmethoxybenzene highlights a classic dilemma in synthetic strategy: the trade-off between intrinsic reactivity and practical utility.
-
1-Iodo-4-methoxy-2-phenylmethoxybenzene is the more reactive substrate, offering the advantages of faster reaction rates and milder conditions, particularly for Suzuki and Heck couplings. This makes it an excellent choice for rapid library synthesis or for challenging couplings that require a more active electrophile.
-
This compound represents the more pragmatic and often strategic choice. Its lower cost, greater stability, and, crucially, its superior performance in reactions prone to product inhibition like the Buchwald-Hartwig amination, make it a reliable workhorse for many applications. The wide availability of potent catalyst systems ensures its reactivity is more than sufficient for most synthetic needs.
Ultimately, the optimal choice is context-dependent. For maximum reactivity and speed, the iodo-compound is superior. For robustness, cost-effectiveness, and reliability across a broader range of conditions, particularly C-N couplings, the bromo-compound is often the more prudent selection.
References
-
Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
-
Powers, D. C., & Toste, F. D. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]
-
Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2006). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 128(42), 13901–13912. [Link]
-
Ariafard, A., Lin, Z., & Vetticatt, M. J. (2018). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Panda, N., & Sahu, A. K. (2016). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]
-
Grushin, V. V. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Kinetics and Catalysis, 48(5), 716-727. [Link]
-
Overman, L. E., & Watson, M. P. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 133(40), 15874–15877. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2020). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. [Link]
-
Wikipedia. (2023). 4-Bromoanisole. [Link]
-
Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(10), 4040–4042. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Stenutz, R. 1-iodo-4-methoxybenzene. [Link]
-
SciSpace. (2018). Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. [Link]
- Google Patents. (2000). Process for producing 1-bromo-4-phenylbutane.
-
ResearchGate. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. [Link]
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]
-
Arkat USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 2(7), 1434–1442. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 1-Bromo-4-methoxy-2-phenylmethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance has revolutionized the construction of complex molecular architectures.[1][2] However, the success of these transformations is profoundly dependent on the judicious selection of the palladium catalyst, ligands, and reaction conditions, especially when dealing with sterically hindered and electron-rich substrates such as 1-Bromo-4-methoxy-2-phenylmethoxybenzene.
This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this challenging aryl bromide. While direct comparative studies on this specific substrate are not extensively documented, this analysis synthesizes data from structurally analogous systems to provide a predictive framework for catalyst selection and reaction optimization.
The Substrate: this compound
The substrate at the heart of this guide, this compound, presents a unique set of challenges and opportunities in cross-coupling reactions. The electron-donating nature of the methoxy and phenylmethoxy groups activates the aromatic ring, which can influence the oxidative addition step in the catalytic cycle. Furthermore, the ortho-phenylmethoxy group introduces significant steric hindrance around the bromine atom, making it a demanding substrate for many catalytic systems. A potential side reaction to consider is the cleavage of the benzylic C-O bond, which can be promoted by some palladium catalysts under certain conditions.[3][4]
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[2][5] For a substrate like this compound, the choice of catalyst is critical to overcoming steric hindrance and achieving high yields.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Considerations |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 60-85 | A classic, versatile catalyst, but may struggle with highly hindered substrates, requiring higher catalyst loadings and longer reaction times.[6][7] |
| Pd(dppf)Cl₂ | 1-3 | Cs₂CO₃ or K₃PO₄ | Dioxane or THF | 80-100 | 6-12 | 85-95 | The bulky dppf ligand is effective for sterically demanding couplings and often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[1][8] |
| XPhos Pd G3 | 0.5-2 | K₃PO₄ or CsF | Toluene or Dioxane | RT-80 | 2-8 | >95 | A third-generation Buchwald precatalyst with a bulky, electron-rich ligand, demonstrating high activity for challenging, sterically hindered and electron-rich aryl bromides even at low catalyst loadings and milder temperatures.[9][10] |
Note: The presented data is a synthesis of typical results for structurally similar electron-rich and sterically hindered aryl bromides and should be considered as a guideline for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (see table above for loading)
-
Base (2.0 mmol)
-
Degassed solvent (5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Comparative Analysis of Palladium Catalysts for Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes.[12][13] For electron-rich aryl bromides, the choice of ligand and reaction conditions is crucial to ensure efficient coupling and prevent side reactions.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Considerations |
| Pd(OAc)₂ / PPh₃ | 2-5 | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-120 | 12-24 | 50-75 | A standard catalyst system for the Heck reaction. May require higher temperatures and longer reaction times for electron-rich substrates.[14] |
| Pd(OAc)₂ / P(o-tolyl)₃ | 1-3 | K₂CO₃ or Cs₂CO₃ | DMA or NMP | 100-120 | 6-12 | 70-90 | The more electron-donating and bulkier P(o-tolyl)₃ ligand can improve reaction rates and yields with electron-rich aryl bromides. |
| Herrmann's Catalyst | 1-2 | NaOAc | NMP or DMA | 120-140 | 4-8 | >90 | A highly stable palladacycle catalyst that is often effective for less reactive aryl bromides at higher temperatures. |
Note: The presented data is a synthesis of typical results for structurally similar electron-rich aryl bromides and should be considered as a guideline for optimization.
Experimental Protocol: Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (see table above for loading)
-
Base (1.5 mmol)
-
Solvent (5 mL)
-
Schlenk tube or sealed tube
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube or sealed tube under an inert atmosphere, add this compound, the palladium catalyst, and the base.
-
Add the solvent and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium black.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[14]
Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][15] The steric hindrance of the substrate necessitates the use of bulky, electron-rich phosphine ligands.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Considerations |
| Pd₂(dba)₃ / BINAP | 1-2 | NaOtBu or LiHMDS | Toluene or Dioxane | 80-100 | 8-16 | 70-85 | An early generation catalyst system that is effective for some aminations but may be less efficient for highly hindered substrates.[1] |
| Pd(OAc)₂ / Xantphos | 1-2 | Cs₂CO₃ | Dioxane or Toluene | 90-110 | 6-12 | 80-95 | The wide bite angle of the Xantphos ligand is often beneficial for promoting reductive elimination in sterically demanding couplings. |
| XPhos Pd G3 | 0.5-2 | K₃PO₄ or LiHMDS | Toluene or t-BuOH | RT-90 | 2-8 | >95 | A highly active and versatile precatalyst for a broad range of amines and challenging aryl bromides, often providing excellent yields under mild conditions.[9][10] |
Note: The presented data is a synthesis of typical results for structurally similar sterically hindered aryl bromides and should be considered as a guideline for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst and ligand (or a pre-formed catalyst)
-
Base (1.4 mmol)
-
Anhydrous, degassed solvent (5 mL)
-
Glovebox or Schlenk line
-
Magnetic stir bar
Procedure:
-
Inside a glovebox or using Schlenk line techniques, add the palladium source, ligand (if not using a precatalyst), and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[16]
Visualization of Key Processes
To further elucidate the fundamental processes discussed, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow.
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful cross-coupling of the sterically hindered and electron-rich substrate, this compound. For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, modern catalyst systems featuring bulky, electron-rich phosphine ligands, such as the Buchwald-type precatalysts, are likely to provide the highest efficiency and yields under the mildest conditions. For Heck couplings, while traditional catalyst systems can be effective, more specialized catalysts may be required to achieve optimal results. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers to develop robust and efficient synthetic routes towards their target molecules.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. youtube.com [youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Validation of 1-Bromo-4-methoxy-2-phenylmethoxybenzene by HPLC Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Bromo-4-methoxy-2-phenylmethoxybenzene, a key building block in the synthesis of various target molecules, is no exception. Its purity can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), and critically compares this methodology with other prevalent analytical techniques.
The Central Role of Purity in Synthesis
The presence of impurities in a starting material like this compound can have cascading effects on a multi-step synthesis. These impurities may be unreacted starting materials, by-products of the synthesis, or degradation products. Their presence can lead to the formation of undesirable side products, reduce the overall yield, and introduce new, potentially toxic, impurities into the final compound. Therefore, a robust and validated analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): A Gold Standard for Purity
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] Its high resolution, sensitivity, and adaptability make it an ideal choice for assessing the purity of organic compounds. For a substituted aromatic ether like this compound, a reverse-phase HPLC method is typically the most effective approach.
Proposed HPLC Method for this compound
Based on the analysis of structurally similar aromatic compounds, the following HPLC conditions are proposed as a starting point for method development and validation. The presence of both a methoxy and a phenylmethoxy group suggests the molecule will have significant hydrophobic character, making it well-suited for reverse-phase chromatography.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte. A 250 mm length ensures high resolution, and a 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile (ACN) and Water | A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase HPLC of aromatic compounds.[2] The ratio will need to be optimized to achieve an appropriate retention time. |
| Elution Mode | Isocratic | For a purity assessment where the primary goal is to separate the main peak from any impurities, an isocratic elution is often sufficient and provides better reproducibility than a gradient elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good peak shape and reasonable run times. |
| Detection | UV at 254 nm | The aromatic rings in the molecule will exhibit strong UV absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
The Imperative of Method Validation: An ICH-Guided Approach
A developed HPLC method is only reliable if it has been thoroughly validated. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures.[3] The core validation parameters are outlined below, with a detailed experimental protocol for each.
Validation Workflow
Caption: A streamlined workflow for the validation of an HPLC method for purity analysis, following ICH guidelines.
Experimental Protocols for HPLC Validation
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Prepare a solution of this compound.
-
Prepare solutions of any known related substances or potential impurities.
-
Prepare a placebo solution (all components of the sample matrix except the analyte).
-
Inject each solution separately into the HPLC system.
-
Inject a mixture of the analyte and all potential impurities.
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, with a resolution of not less than 2.0. The placebo solution should show no interfering peaks at the retention time of the analyte.
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of at least five dilutions of the stock solution, covering a range from 50% to 150% of the expected working concentration.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be greater than 0.999. The y-intercept should be close to zero.
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Acceptance Criteria: The RSD for repeatability should be not more than 2.0%. The RSD for intermediate precision should be not more than 2.0%.
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate the slope of the calibration curve.
-
LOD = (3.3 * standard deviation of the intercept) / slope
-
LOQ = (10 * standard deviation of the intercept) / slope
-
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the optimized method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (e.g., ± 2 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations.
Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques
While HPLC is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other analytical techniques for purity determination.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[4] |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[1] | Volatile and thermally stable compounds.[5] | Any soluble compound containing NMR-active nuclei.[6] |
| Sensitivity | High (typically ppm to ppb levels). | Very high (typically ppb to ppt levels). | Lower than chromatographic methods (typically >0.1%).[7] |
| Quantitation | Requires a reference standard for the analyte. | Requires a reference standard for the analyte. | Can be a primary method, allowing for absolute quantification without a reference standard of the analyte itself.[8] |
| Sample Throughput | Moderate to high. | High. | Low, especially for accurate quantification which requires long relaxation delays.[7] |
| Destructive? | Yes, the sample is consumed. | Yes, the sample is consumed. | No, the sample can be recovered.[7] |
| Structural Info | Limited to retention time and UV spectrum, which are not definitive for structure. | Provides a mass spectrum (with MS detector) which aids in structural elucidation. | Provides detailed structural information, confirming the identity of the analyte and impurities. |
Logical Framework for Method Selection
Caption: A decision-making diagram for selecting the most appropriate analytical technique for purity determination based on sample properties and analytical goals.
For this compound:
-
HPLC is the recommended method for routine quality control. The compound is likely to be non-volatile, making GC unsuitable. HPLC offers the high sensitivity and throughput required for routine purity checks in a drug development setting.
-
qNMR serves as an excellent orthogonal method for primary quantification and reference standard characterization. It can provide an absolute purity value without the need for a pre-certified reference standard of this compound, and it simultaneously confirms the structure of the molecule.[9]
Troubleshooting Common HPLC Issues
Even with a validated method, problems can arise during routine analysis. A systematic approach to troubleshooting is essential.[10][11][12][13]
| Issue | Potential Causes | Corrective Actions |
| No Peaks | - No sample injection- Detector off- Incorrect mobile phase | - Check autosampler and syringe- Verify detector is on and at the correct wavelength- Prepare fresh mobile phase |
| Peak Tailing | - Column degradation- Sample-solvent incompatibility- Secondary interactions with silanols | - Replace or flush the column- Dissolve the sample in the mobile phase- Add a competing base to the mobile phase |
| Ghost Peaks | - Contaminated mobile phase- Carryover from previous injection | - Use high-purity solvents- Implement a needle wash step |
| Retention Time Drift | - Inconsistent mobile phase composition- Column temperature fluctuations- Column aging | - Prepare fresh mobile phase and degas thoroughly- Use a column oven- Replace the column |
Conclusion
The validation of an HPLC method for the purity determination of this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. By following the principles outlined in the ICH guidelines, a robust, reliable, and accurate method can be established. While HPLC is the workhorse for routine purity analysis, a comprehensive quality control strategy should also consider the use of orthogonal techniques like qNMR for primary quantification and structural confirmation. This multi-faceted approach provides the highest level of confidence in the purity of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 13, 2026, from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 13, 2026, from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 13, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved January 13, 2026, from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved January 13, 2026, from [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?[Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Link]
-
specific polymers. (2024, July). HPLC, a modular technique that complements NMR. [Link]
-
SIELC Technologies. (n.d.). Separation of Bromobenzene on Newcrom R1 HPLC column. Retrieved January 13, 2026, from [Link]
-
alwsci. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Industry news. [Link]
-
Chemistry For Everyone. (2025, January 7). How To Calculate Percent Purity From Gas Chromatography?[Link]
-
Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Separation of Bromobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. emerypharma.com [emerypharma.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. aelabgroup.com [aelabgroup.com]
A Comparative Guide to Synthetic Routes for 1-Bromo-4-methoxy-2-phenylmethoxybenzene
Introduction
1-Bromo-4-methoxy-2-phenylmethoxybenzene is a substituted aromatic ether that serves as a versatile intermediate in organic synthesis. Its trifunctional nature—featuring a reactive bromine atom for cross-coupling reactions, a methoxy group, and a benzyl ether protecting group—makes it a valuable building block for constructing complex molecular architectures in pharmaceutical and materials science research. The strategic placement of these functional groups demands a synthetic approach that is both efficient and highly regioselective.
This technical guide provides a comparative analysis of alternative synthetic routes to this target molecule. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering a rationale for experimental choices and providing a framework for researchers to select the optimal pathway based on criteria such as yield, scalability, cost, and safety.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections. The most apparent are the carbon-bromine bond and the two carbon-oxygen ether bonds. This leads to three primary strategic approaches:
-
Route A: Late-stage bromination of a pre-formed benzyl ether.
-
Route B: Benzylation of a pre-brominated phenol, leveraging the Williamson ether synthesis.
-
Route C: A multi-step approach from a highly functionalized starting material like o-vanillin.
Caption: Retrosynthetic analysis of the target molecule.
Route A: Benzylation of 4-Methoxyphenol followed by Bromination
This two-step approach is conceptually straightforward: first, protect the hydroxyl group of a commercially available phenol, and second, introduce the bromine atom via electrophilic aromatic substitution.
Strategy & Mechanistic Rationale
-
Step 1: Williamson Ether Synthesis. The synthesis begins with the benzylation of 4-methoxyphenol. This reaction proceeds via the classic Williamson ether synthesis, an SN2 reaction.[1] A base, typically a weak inorganic base like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group to form a phenoxide nucleophile.[2] This nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether, 2-benzyloxy-4-methoxybenzene. Dimethylformamide (DMF) is an ideal polar aprotic solvent that accelerates SN2 reactions by solvating the potassium cation while leaving the phenoxide anion highly reactive.[3]
-
Step 2: Electrophilic Bromination. The subsequent bromination is the critical regiochemical step. The benzene ring now has two activating, ortho, para-directing groups: a methoxy group (-OCH₃) and a benzyloxy group (-OCH₂Ph).[4] The methoxy group directs electrophilic attack to its ortho (position 3) and para (position 6, blocked) positions. The benzyloxy group directs to its ortho (position 1) and para (position 4, blocked) positions. Both groups strongly activate the position ortho to the methoxy group and meta to the benzyloxy group (position 3 on the starting phenol). This reinforcing electronic effect makes this position the most nucleophilic, favoring the formation of the desired this compound isomer. N-Bromosuccinimide (NBS) is often chosen as a mild and safe source of electrophilic bromine compared to liquid Br₂.
Caption: Workflow for Route A.
Experimental Protocol
Step 1: Synthesis of 2-Benzyloxy-4-methoxybenzene
-
To a solution of 4-methoxyphenol (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.[5]
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-benzyloxy-4-methoxybenzene.
Step 2: Synthesis of this compound
-
Dissolve 2-benzyloxy-4-methoxybenzene (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Route B: Bromination of 4-Methoxyphenol followed by Benzylation
This route reverses the order of operations. By installing the bromine atom first, we alter the electronic landscape of the substrate for the subsequent etherification, which can be advantageous for controlling regioselectivity.
Strategy & Mechanistic Rationale
-
Step 1: Regioselective Bromination of 4-Methoxyphenol. The initial bromination of 4-methoxyphenol is governed by the powerful ortho, para-directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. The hydroxyl group is a stronger activating group than the methoxy group. It strongly directs the incoming electrophile to its ortho positions. Therefore, bromination is expected to occur predominantly at the position ortho to the hydroxyl group, yielding 2-bromo-5-methoxyphenol.
-
Step 2: Williamson Ether Synthesis. The subsequent benzylation of 2-bromo-5-methoxyphenol follows the same SN2 mechanism as in Route A.[1][7] The presence of the bromine atom has a minimal electronic effect on the acidity of the phenol and does not interfere with the formation of the phenoxide. This route has the distinct advantage of building the substitution pattern unambiguously, avoiding the potential for isomeric byproducts in the bromination step. The primary challenge may be the commercial availability or initial synthesis of the 2-bromo-5-methoxyphenol intermediate.
Caption: Workflow for Route B.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-5-methoxyphenol
-
Dissolve 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Add a solution of bromine (1.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours until TLC indicates completion.
-
Quench the reaction with aqueous sodium bisulfite solution to destroy excess bromine.
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product, if necessary, by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
To a solution of 2-bromo-5-methoxyphenol (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.[5]
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Perform an aqueous workup as described in Route A, Step 1.
-
Purify the final product by column chromatography or recrystallization.
Comparative Analysis
The choice between these synthetic routes depends on a balance of factors including regiochemical control, atom economy, and operational simplicity.
| Parameter | Route A: Benzylation then Bromination | Route B: Bromination then Benzylation |
| Number of Steps | 2 | 2 |
| Starting Materials | 4-Methoxyphenol, Benzyl Bromide, NBS | 4-Methoxyphenol, Bromine, Benzyl Bromide |
| Regioselectivity | Good to excellent. Governed by the reinforcing directing effects of -OMe and -OBn groups.[4] | Excellent. Governed by the powerful directing effect of the -OH group. |
| Potential Byproducts | Isomers from bromination at other activated positions, though electronically disfavored. | Dibrominated phenol during the first step if excess bromine is used. |
| Overall Yield | Typically high, but dependent on the selectivity of the bromination step. | Generally high and more predictable due to unambiguous bromination. |
| Key Advantages | Avoids handling liquid bromine in the first step. | Unambiguous control of bromine position. |
| Key Disadvantages | Small amounts of isomeric impurities may be difficult to separate. | Requires handling of corrosive and toxic liquid bromine.[8] |
| Scalability | Readily scalable; NBS is an easy-to-handle solid. | Scalable, but requires careful control of bromine addition and temperature. |
Conclusion and Recommendation
Both Route A and Route B are viable and efficient pathways for the synthesis of this compound.
-
Route B is recommended for applications requiring the highest isomeric purity. The strategy of installing the bromine atom first on the activated 4-methoxyphenol ring provides superior regiochemical control, virtually eliminating the possibility of forming other brominated isomers. This is the preferred route for laboratory-scale synthesis where purity is paramount.
-
Route A presents a compelling alternative, particularly for larger-scale synthesis where operational safety and handling are major considerations. The use of N-Bromosuccinimide (NBS) instead of elemental bromine is a significant advantage.[9] While there is a theoretical risk of forming minor isomers, the strong electronic bias from the two ether groups makes this route highly selective in practice. Careful optimization of the bromination conditions would be necessary to ensure high purity on a larger scale.
Ultimately, the choice of synthesis is a strategic decision. For exploratory work and the synthesis of analytical standards, the unambiguous nature of Route B is superior. For process development and scale-up, the operational advantages of Route A may outweigh the minimal risk of isomeric impurity.
References
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ChemHelp ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis... Retrieved from [Link]
- Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
-
Chegg. (2016, March 21). Aromatic compounds: Bromination of 1- methoxy-3-(3-nitrophenyl) benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-bromo-4-methoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.
-
Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0). Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-BROMO-4-METHOXY-2-METHYLBENZENE | CAS 27060-75-9. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Bromo-4-methoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). 1-bromo-4-methoxybenzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 5). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US3689559A - Aromatic bromination process.
-
ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Differentiating Bromoanisole Isomers: A Spectroscopic Comparison
For researchers engaged in organic synthesis, medicinal chemistry, and materials science, the precise identification of constitutional isomers is a foundational requirement for ensuring experimental validity and product purity. Bromoanisole, a common building block, exists as three distinct positional isomers: 2-bromoanisole (ortho), 3-bromoanisole (meta), and 4-bromoanisole (para). While sharing the same molecular formula (C₇H₇BrO) and molecular weight (187.03 g/mol ), their differing substitution patterns give rise to unique physical properties and, critically, distinct spectroscopic signatures.[1][2][3]
This guide provides an in-depth comparison of the spectroscopic data for ortho-, meta-, and para-bromoanisole. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. Our objective is to equip you, our fellow scientists, with the field-proven insights needed to confidently distinguish these isomers in your own laboratory settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing constitutional isomers of substituted aromatic compounds. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the precise connectivity and electronic structure of each isomer.
Causality: Why Substituent Position Dictates the NMR Spectrum
The chemical shifts and coupling patterns in the bromoanisole series are governed by the interplay of the electronic effects of the methoxy (-OCH₃) and bromine (-Br) substituents.
-
Methoxy Group (-OCH₃): This is an electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho and para positions. This increased density creates a shielding effect, causing the corresponding ¹H and ¹³C nuclei to resonate at a lower chemical shift (upfield).[4][5]
-
Bromine Atom (-Br): This is an electron-withdrawing group (EWG) through induction due to its high electronegativity, but a weak deactivator overall. It deshields nearby nuclei, shifting their signals to a higher chemical shift (downfield).
The unique placement of these two groups in each isomer creates a distinct electronic map of the benzene ring, which is directly translated into the NMR spectrum.
¹H NMR: Unraveling Proton Environments
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a clear fingerprint for each isomer.[6][7] The symmetry, or lack thereof, is the most telling feature.
-
p-Bromoanisole (1,4-substitution): The molecule's C₂ symmetry makes the two protons ortho to the methoxy group chemically equivalent, and the two protons ortho to the bromine group also equivalent. This results in a highly simplified and characteristic pattern: two distinct doublets, often referred to as an AA'XX' system.[5][8]
-
o-Bromoanisole (1,2-substitution): With no plane of symmetry, all four aromatic protons are chemically non-equivalent. This leads to a complex and crowded spectrum with four distinct multiplets.
-
m-Bromoanisole (1,3-substitution): Like the ortho isomer, the meta isomer lacks symmetry, resulting in four unique signals for the aromatic protons. However, the relative chemical shifts and coupling constants differ significantly from the ortho isomer due to the different spatial relationships between the protons and the substituents.
Table 1: Comparative ¹H NMR Data for Bromoanisole Isomers (400 MHz, CDCl₃)
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2-Bromoanisole | Aromatic H's | 6.81-7.53 | m (complex) | 4H |
| -OCH₃ | ~3.84 | s | 3H | |
| 3-Bromoanisole | Aromatic H's | 6.80-7.20 | m (complex) | 4H |
| -OCH₃ | ~3.79 | s | 3H | |
| 4-Bromoanisole | H ortho to -OCH₃ | ~6.75-6.79 | d | 2H |
| H ortho to -Br | ~7.34-7.40 | d | 2H | |
| -OCH₃ | ~3.77 | s | 3H |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data compiled from multiple sources.[8][9][10][11]
¹³C NMR: A Simple Count of Carbon Signals
¹³C NMR provides a straightforward method for differentiation based on molecular symmetry. The number of unique carbon signals directly reflects the symmetry of the isomer.
-
p-Bromoanisole: Due to its symmetry, there are only four unique aromatic carbon signals and one methoxy carbon signal, for a total of 5 signals .
-
o-Bromoanisole & m-Bromoanisole: Lacking symmetry, each of the six aromatic carbons is in a unique electronic environment. Including the methoxy carbon, both isomers will show a total of 7 signals .
Distinguishing between the ortho and meta isomers then relies on the specific chemical shifts, which are influenced by the proximity of the carbon atoms to the electronegative bromine and the electron-donating methoxy group.[12]
Table 2: Comparative ¹³C NMR Data for Bromoanisole Isomers (100 MHz, CDCl₃)
| Isomer | Total Signals | Aromatic Carbon Shifts (δ, ppm) | Methoxy Carbon (-OCH₃) Shift (δ, ppm) |
| 2-Bromoanisole | 7 | ~111.8, 112.1, 121.8, 128.5, 133.4, 155.9 | ~56.2 |
| 3-Bromoanisole | 7 | ~112.5, 116.8, 123.0, 124.6, 130.5, 159.9 | ~55.3 |
| 4-Bromoanisole | 5 | ~112.8, 115.8, 132.2, 158.7 | ~55.4 |
Data compiled from multiple sources.[9][13][14][15]
Experimental Protocol: Acquiring a High-Resolution NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the bromoanisole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of deuterated solvent is critical to avoid a large interfering solvent signal.
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.
-
Acquisition: Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including pulse width, acquisition time, and number of scans. ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The processed spectrum is then phased and baseline-corrected for accurate analysis.
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy: The Pattern in the Fingerprint Region
IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers will show common peaks for the C-O ether linkage and aromatic C-H and C=C bonds, the key to distinguishing them lies in the "fingerprint region," specifically the C-H out-of-plane (oop) bending vibrations.[16]
Causality: How Substitution Patterns Create Unique Bending Vibrations
The vibrational modes of the C-H bonds on a benzene ring are coupled. The substitution pattern dictates which C-H bonds are adjacent, leading to characteristic absorption bands for ortho, meta, and para disubstitution in the 675-900 cm⁻¹ region.[16][17] This region is often diagnostic for determining isomer identity.[7]
Table 3: Key Diagnostic IR Absorption Bands for Bromoanisole Isomers (cm⁻¹)
| Vibration | 2-Bromoanisole (ortho) | 3-Bromoanisole (meta) | 4-Bromoanisole (para) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | 3000-3100 |
| C-H sp³ Stretch (-OCH₃) | 2850-2960 | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | 1400-1600 |
| Aryl-O Stretch | ~1240-1280 | ~1240-1280 | ~1240-1280 |
| C-H Out-of-Plane Bend | ~735-770 (strong) | ~690-710 & 750-780 (strong) | ~800-860 (strong) |
Data compiled from multiple sources.[17][18][19][20]
The single, strong absorption band in a specific range for each substitution pattern makes IR a rapid and effective tool for preliminary identification.
Caption: Correlation of C-H oop bends with substitution.
Experimental Protocol: Acquiring an FT-IR Spectrum (Liquid Sample)
-
Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture damage.
-
Apply Sample: Place one drop of the liquid bromoanisole isomer onto the center of one salt plate.
-
Assemble: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Acquire Background: Place the empty, assembled salt plates (or just air) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Acquire Sample Spectrum: Place the sample-loaded salt plates into the spectrometer and acquire the sample spectrum.
-
Clean-up: Immediately disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
Mass Spectrometry (MS): The Isotopic Signature
Mass spectrometry provides the molecular weight of a compound. For the bromoanisole isomers, this is not a distinguishing feature, as they all have the same molecular weight. However, MS provides an unmistakable confirmation of the presence of a bromine atom.
Causality: The Bromine Isotope Pattern
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 mass-to-charge units (m/z). This is a definitive signature for a monobrominated compound.
While the fragmentation patterns of constitutional isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. However, for the bromoanisole isomers, the spectra are remarkably alike, making MS a less reliable tool for distinguishing between them compared to NMR or IR.
Table 4: Key Mass Spectrometry Data (Electron Ionization) for Bromoanisole Isomers
| m/z | Ion Identity | Characteristic | 2-Bromoanisole | 3-Bromoanisole | 4-Bromoanisole |
| 186/188 | [M]⁺ | Molecular Ion (Br isotopes) | High abundance | High abundance | High abundance |
| 171/173 | [M - CH₃]⁺ | Loss of methyl radical | Present | Present | Present |
| 143/145 | [M - OCH₃]⁺ | Loss of methoxy radical | Present | Present | Present |
| 107 | [M - Br]⁺ | Loss of bromine radical | Present | Present | Present |
| 77 | [C₆H₅]⁺ | Phenyl cation | Present | Present | Present |
Data compiled from NIST Chemistry WebBook and other sources.[1][21][22][23]
The primary value of MS in this context is to confirm the molecular weight and the presence of a single bromine atom, thus validating the elemental composition shared by all three isomers.
Caption: MS workflow showing the characteristic Br isotope pattern.
Conclusion: A Multi-faceted Approach to Isomer Identification
Differentiating the constitutional isomers of bromoanisole is a common challenge that is readily solved with the correct application of modern spectroscopic techniques.
-
¹³C NMR is the most unambiguous method, providing a simple signal count to distinguish the symmetric para-isomer (5 signals) from the ortho and meta isomers (7 signals each).
-
¹H NMR is equally powerful, with the para-isomer displaying a clean pair of doublets, in stark contrast to the complex multiplets of the ortho and meta isomers.
-
IR Spectroscopy offers a rapid and cost-effective method, where the C-H out-of-plane bending region (675-900 cm⁻¹) provides a distinct pattern for each substitution type.
-
Mass Spectrometry , while not ideal for differentiating these isomers from one another, is essential for confirming the molecular weight and unequivocally identifying the presence of a bromine atom through its characteristic M/M+2 isotopic pattern.
By synthesizing the data from these complementary techniques, researchers can achieve confident and authoritative structural elucidation, ensuring the integrity and success of their scientific endeavors.
References
-
Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 14, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 14, 2026, from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 14, 2026, from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved January 14, 2026, from [Link]
-
Harvey Mudd College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved January 14, 2026, from [Link]
-
Supporting Information. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved January 14, 2026, from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved January 14, 2026, from [Link]
-
Wizeprep. (2021). How to Identify Constitutional Isomers. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromoanisole. Retrieved January 14, 2026, from [Link]
-
Chemeo. (n.d.). 4-Bromoanisole (C7H7OBr) properties. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromoanisole. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations. Retrieved January 14, 2026, from [Link]
-
Pearson. (n.d.). Constitutional Isomers Practice Problems. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Retrieved January 14, 2026, from [Link]
-
Wired Chemist. (n.d.). 4-bromoanisole Proton Full Spectrum. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 3-Bromoanisole INFRARED SPECTRUM. Retrieved January 14, 2026, from [Link]
-
UCLA Physics & Astronomy. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Bromoanisole - Optional[1H NMR] - Spectrum. Retrieved January 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Constitutional Isomers with Practice Problems. Retrieved January 14, 2026, from [Link]
Sources
- 1. 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]
- 3. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webqc.org [webqc.org]
- 9. rsc.org [rsc.org]
- 10. 4-Bromoanisole(104-92-7) 1H NMR [m.chemicalbook.com]
- 11. 2-Bromoanisole(578-57-4) 1H NMR [m.chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 3-Bromoanisole(2398-37-0) 13C NMR spectrum [chemicalbook.com]
- 14. 4-Bromoanisole(104-92-7) 13C NMR [m.chemicalbook.com]
- 15. 2-Bromoanisole(578-57-4) 13C NMR spectrum [chemicalbook.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. fiveable.me [fiveable.me]
- 18. 2-Bromoanisole(578-57-4) IR Spectrum [chemicalbook.com]
- 19. 3-Bromoanisole(2398-37-0) IR Spectrum [chemicalbook.com]
- 20. 4-Bromoanisole(104-92-7) IR Spectrum [chemicalbook.com]
- 21. 4-Bromoanisole(104-92-7) MS spectrum [chemicalbook.com]
- 22. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 23. Benzene, 1-bromo-2-methoxy- [webbook.nist.gov]
The Strategic Advantage of 1-Bromo-4-methoxy-2-phenylmethoxybenzene in Complex Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the judicious selection of building blocks is paramount to the success of a multi-step synthetic campaign. The ideal starting material should not only possess the requisite functionalities for subsequent transformations but also offer a strategic advantage in terms of reactivity, selectivity, and stability. 1-Bromo-4-methoxy-2-phenylmethoxybenzene emerges as a superior building block in the synthesis of complex polysubstituted aromatic compounds, particularly in the realm of medicinal chemistry. This guide provides an in-depth technical comparison of this versatile molecule with analogous structures, supported by established chemical principles and experimental data from the scientific literature.
Unveiling the Unique Architectural Advantages
This compound, with its distinct arrangement of a bromine atom, a methoxy group, and a benzyloxy (phenylmethoxy) group on a benzene ring, offers a unique combination of features that render it highly valuable for synthetic chemists.
-
Orthogonal Reactivity : The bromine atom serves as a handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
-
Directed Ortho-Metalation (DoM) : The interplay between the methoxy and benzyloxy groups facilitates highly regioselective functionalization adjacent to the benzyloxy group via directed ortho-lithiation.
-
Robust Yet Removable Protection : The benzyl ether provides robust protection for the phenolic oxygen, stable to a wide range of reaction conditions, yet it can be selectively removed under mild hydrogenolysis conditions.
This strategic combination allows for a programmed, regioselective introduction of diverse substituents onto the aromatic core, a critical requirement in the synthesis of complex target molecules such as natural products and pharmaceutical agents.
Comparative Analysis of Key Synthetic Transformations
To fully appreciate the advantages of this compound, we will compare its performance in two pivotal synthetic operations—Suzuki-Miyaura coupling and directed ortho-lithiation—against plausible alternative building blocks.
Alternative Building Blocks for Comparison:
-
Alternative 1 (A1): 1-Bromo-2,4-dimethoxybenzene
-
Alternative 2 (A2): 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene
Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the construction of biaryl structures. The efficiency of this reaction is influenced by the electronic and steric environment of the aryl halide.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) | Reference(s) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 | [1],[2] |
| A1: 1-Bromo-2,4-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | ~98 | [3] |
| A2: 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 | (Typical conditions) |
While all three building blocks are effective substrates for Suzuki-Miyaura coupling, this compound offers a distinct advantage in the context of multi-step synthesis. The benzyl protecting group's stability allows for a broader range of subsequent chemical transformations compared to the more labile MOM ether (A2), which is sensitive to acidic conditions. Although 1-Bromo-2,4-dimethoxybenzene (A1) demonstrates high reactivity, the selective deprotection of one of the two methoxy groups to reveal a free phenol for further functionalization is challenging and often requires harsh conditions, leading to lower overall yields in a complex synthesis. The benzyl group on our title compound, however, can be cleanly removed without affecting the methoxy group.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition : Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up : After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Workflow for Suzuki Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Directed ortho-Metalation: Precision Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic rings. The choice and arrangement of directing metalation groups (DMGs) are critical for the success of this reaction. The methoxy group is a well-established DMG; however, the benzyloxy group can also participate in directing the lithiation, and their combined effect in this compound is particularly advantageous.
In our title compound, the benzyloxy group at the 2-position and the methoxy group at the 4-position work in concert. The primary directing group for lithiation is the benzyloxy group, which is known to direct metalation to the adjacent C3 position. This is a key advantage, as it allows for functionalization at a position that would be difficult to access through classical electrophilic aromatic substitution.
Table 2: Regioselectivity in Directed ortho-Metalation
| Building Block | Organolithium Reagent | Position of Lithiation | Subsequent Reaction with Electrophile | Reference(s) |
| This compound | n-BuLi | C3 (ortho to benzyloxy) | High regioselectivity for 3-substituted product | [4] |
| A1: 1-Bromo-2,4-dimethoxybenzene | n-BuLi | C3 (ortho to one methoxy) or C5 (ortho to the other) | Potential for mixture of isomers | [5],[6] |
| A2: 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene | n-BuLi | C3 (ortho to OMOM) | Regioselective, but MOM group is acid-labile | [6] |
The key advantage of this compound in DoM is the predictable and high regioselectivity of the lithiation at the C3 position, guided by the benzyloxy group. This allows for the introduction of a third substituent with high precision. In contrast, 1-bromo-2,4-dimethoxybenzene (A1) could potentially lead to a mixture of products due to lithiation at either the C3 or C5 positions. While the MOM-protected analogue (A2) also offers good regioselectivity, the acid-lability of the MOM group restricts the choice of subsequent reaction conditions. The robustness of the benzyl ether in the title compound provides greater synthetic flexibility.
Experimental Protocol: Generalized Directed ortho-Metalation
-
Reaction Setup : To a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv) in anhydrous THF.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench : Add the desired electrophile (e.g., DMF, an aldehyde, or a ketone; 1.2 equiv) and continue stirring at -78 °C for 1-2 hours.
-
Warming and Quenching : Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification : Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the product by column chromatography.
Logical Flow of Directed ortho-Metalation
Caption: Step-wise workflow for a directed ortho-metalation reaction.
Application in the Synthesis of Bioactive Molecules: The Combretastatin A-4 Case
The utility of this compound is exemplified in the synthesis of analogues of Combretastatin A-4, a potent natural product with significant anti-cancer and anti-angiogenic properties.[7],[1],[8] The synthesis of these complex molecules often requires the precise assembly of two substituted aromatic rings. Our title compound can serve as a precursor to the B-ring of Combretastatin A-4 analogues.
The synthetic strategy would involve a Suzuki-Miyaura coupling to introduce the requisite substituted phenyl group at the bromine position. The methoxy group is a common feature in many Combretastatin analogues. The benzyloxy group serves as a protected phenol, which can be deprotected in a late stage of the synthesis to reveal the free hydroxyl group, a key pharmacophore for biological activity. This late-stage deprotection is a significant advantage, as it avoids potential complications with a free phenol during the cross-coupling and other synthetic steps.
Conclusion: A Superior Building Block for Complex Synthesis
This compound stands out as a strategically designed building block for the synthesis of complex, polysubstituted aromatic molecules. Its key advantages over similar building blocks can be summarized as follows:
-
Predictable Regioselectivity : The synergistic effect of the benzyloxy and methoxy groups allows for high regioselectivity in directed ortho-metalation, enabling precise functionalization.
-
Robust and Orthogonal Protection : The benzyl ether protecting group is stable under a wide range of reaction conditions, providing greater flexibility in multi-step synthesis compared to more labile protecting groups like MOM ethers. Its selective removal under mild conditions is a significant asset.
-
Versatility in Cross-Coupling : It is an excellent substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, allowing for the efficient construction of biaryl frameworks.
For researchers and drug development professionals, the choice of starting materials can significantly impact the efficiency and success of a synthetic route. This compound offers a compelling combination of reactivity, selectivity, and stability that can streamline the synthesis of complex and biologically important molecules, making it a valuable tool in the arsenal of the modern synthetic chemist.
References
- Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). Novel syntheses of cis and trans isomers of combretastatin A-4. The Journal of organic chemistry, 66(24), 8135–8138.
- Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1995). Synthesis of analogs of combretastatin A-4 and their biological evaluation as cytotoxic and antitubulin agents. Journal of medicinal chemistry, 38(12), 2041–2049.
- Theeramunkong, S., Caldarelli, A., Massarotti, A., Aprile, S., Caprioglio, D., Zaninetti, R., ... & Genazzani, A. A. (2011). Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. Journal of medicinal chemistry, 54(14), 5153–5164.
- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
-
Total mechano-synthesis of Combretastatin A-4 analogue (18 a) by Suzuki-Miyaura cross-coupling. (2020). ResearchGate. [Link]
-
Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (n.d.). [Link]
-
Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with... (n.d.). ResearchGate. [Link]
-
Myers, A. G. (n.d.). ortho metalation. Harvard University. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). University of Liverpool. [Link]
- Snieckus, V., & Miah, M. A. J. (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Accounts of Chemical Research, 54(15), 3061–3074.
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. (n.d.). ResearchGate. [Link]
-
Directed (ortho) Metallation. (n.d.). [Link]
Sources
- 1. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Comparative Guide to Product Identity Confirmation in Reactions Involving 1-Bromo-4-methoxy-2-phenylmethoxybenzene
For researchers and professionals in drug development, the structural integrity of every intermediate is paramount. 1-Bromo-4-methoxy-2-phenylmethoxybenzene is a highly functionalized and versatile building block, prized for its distinct reactivity points: a modifiable aryl bromide, a stable methoxy group, and a cleavable benzyl ether protecting group. This trifecta of functionality allows for complex, multi-step syntheses. However, it also necessitates rigorous analytical confirmation at each stage to ensure reaction pathways are proceeding as intended and that the final product is unequivocally defined.
This guide provides an in-depth comparison of analytical methodologies for confirming product identity in common reactions starting from this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each analytical workflow is a self-validating system.
The Analytical Imperative: Beyond Reaction Completion
In the synthesis of complex molecules, particularly for pharmaceutical applications, simply observing the consumption of starting material is insufficient. The critical questions are: What was formed? Is it the desired regioisomer? Is it pure? Answering these requires a multi-faceted analytical approach. The choice of starting material, this compound, presents specific challenges and opportunities for analytical verification due to its trisubstituted nature, which can lead to complex spectral data.
This guide will focus on three common, yet distinct, transformations of this substrate:
-
Suzuki-Miyaura Cross-Coupling: Formation of a new carbon-carbon bond at the site of the bromine atom.
-
Buchwald-Hartwig Amination: Creation of a carbon-nitrogen bond.
-
Selective Deprotection: Cleavage of the benzyl ether to unmask a hydroxyl group.
For each transformation, we will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as primary validation tools.
Core Analytical Techniques: A Comparative Overview
A robust confirmation of product identity rarely relies on a single technique. Instead, it is the synergistic interpretation of data from orthogonal methods that provides irrefutable proof of structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation of organic compounds.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, one can piece together the molecular framework.
-
Expertise & Experience: For a trisubstituted benzene ring like our parent compound, the aromatic region of the ¹H NMR spectrum is a rich source of information.[2] The substitution pattern dictates the splitting patterns (coupling constants) and chemical shifts of the remaining aromatic protons. Any reaction at the bromine position will induce predictable changes in these signals.
-
Trustworthiness: NMR is a self-validating system because the combination of chemical shift, integration (proton count), and coupling constants must logically assemble into a coherent structure.[1] A proposed structure that is inconsistent with any of these three parameters can be confidently rejected.
2. Mass Spectrometry (MS)
MS provides the molecular weight of a compound, offering a direct confirmation of a successful transformation (e.g., the addition of a phenyl group and loss of bromine).[3][4] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, providing an extra layer of certainty.
-
Expertise & Experience: The choice of ionization technique is critical. Electrospray Ionization (ESI) is well-suited for polar molecules common in pharmaceutical development, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more volatile, less polar compounds.[5]
-
Trustworthiness: MS is invaluable for identifying products and detecting impurities, even at trace levels.[3][4] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for monitoring reaction progress and purity in real-time.[6][7][8]
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a sample and monitoring the progress of a reaction.[9] By separating components of a mixture, it allows for the quantification of starting material, product, and any byproducts.
-
Expertise & Experience: Method development is key. The choice of column (e.g., C18 for reverse-phase) and mobile phase must be optimized to achieve good separation between the starting material and the expected product. The significant polarity change between this compound and its coupled or deprotected products makes for effective HPLC separation.
-
Trustworthiness: When used for reaction monitoring, HPLC provides clear, quantitative data on conversion rates, helping to determine the optimal reaction time and identify the formation of any stable intermediates or degradation products.[9][10]
Scenario 1: Confirmation of a Suzuki-Miyaura Cross-Coupling Product
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an aryl halide.[11][12] Here, we consider the reaction of this compound with phenylboronic acid.
The Challenge: Confirming that the bromine atom has been replaced by the phenyl group and that no significant side reactions, such as hydrodehalogenation (replacement of Br with H), have occurred.
Data Comparison
| Analytical Technique | This compound (Starting Material) | 4-Methoxy-2-(phenylmethoxy)-1,1'-biphenyl (Expected Product) | Rationale for Change |
| ¹H NMR | Aromatic signals corresponding to a 1,2,4-trisubstituted pattern. Distinct signals for -OCH₃ and benzylic -OCH₂- protons. | More complex aromatic region with additional signals from the new phenyl group. A characteristic downfield shift of the proton ortho to the new C-C bond. | The magnetic environment of the original aromatic ring is altered by the new, bulky phenyl substituent. Disappearance of the influence of the electronegative bromine. |
| ¹³C NMR | Aromatic carbon signals between δ 110-160 ppm. The carbon atom bonded to bromine will have a distinct chemical shift (~115 ppm). | Appearance of new aromatic carbon signals. The signal for the C-Br carbon disappears and is replaced by a signal for a quaternary carbon in the biphenyl system. | Direct evidence of the C-Br bond cleavage and new C-C bond formation.[13] |
| Mass Spec (HRMS) | C₁₄H₁₃BrO₂. Exact mass will show the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br). | C₂₀H₁₈O₂. The molecular ion peak will correspond to the new formula, and the bromine isotopic pattern will be absent. | Confirms the elemental composition of the product, proving the substitution of Br with C₆H₅. |
| HPLC | A single major peak with a characteristic retention time based on its polarity. | A single major peak with a different retention time (typically longer in reverse-phase due to increased hydrophobicity). | The significant change in molecular structure and polarity allows for clear separation from the starting material. |
Experimental Workflow & Protocol
The following workflow ensures a rigorous and logical progression for product confirmation.
Caption: Workflow for Suzuki-Miyaura Product Confirmation.
Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Acquisition: Obtain a standard ¹H NMR spectrum. Key parameters to check are the number of scans (typically 16 or 32 for sufficient signal-to-noise) and the spectral width.
-
Data Processing: Fourier transform the raw data. Phase the spectrum correctly and perform a baseline correction.
-
Integration: Calibrate the integral of a known signal (e.g., the 3H singlet of the methoxy group) to its theoretical value (3.00). Integrate all other signals to determine the relative number of protons.
-
Analysis:
-
Confirm Disappearance: Verify the absence of the starting material's characteristic aromatic signals.
-
Identify New Signals: Locate the new multiplet signals in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the added phenyl group. The integration should correspond to 5 protons relative to the internal standard (methoxy group).
-
Analyze Splitting Patterns: Examine the coupling constants in the original aromatic ring. The pattern will have shifted due to the new substituent, providing conformational and positional proof.[2][14]
-
Scenario 2: Confirmation of a Buchwald-Hartwig Amination Product
This palladium-catalyzed reaction forms a C-N bond, a crucial transformation in medicinal chemistry.[15][16][17] We consider the reaction of our starting material with a secondary amine, such as morpholine.
The Challenge: Ensuring the C-N bond has formed and distinguishing the desired product from starting material and potential byproducts like those from catalyst decomposition or side reactions.
Data Comparison
| Analytical Technique | This compound (Starting Material) | 4-(4-Methoxy-2-(phenylmethoxy)phenyl)morpholine (Expected Product) | Rationale for Change |
| ¹H NMR | No signals in the δ 2.5-4.0 ppm range other than the methoxy group. | Appearance of two new multiplets (typically triplets) around δ 3.0-3.9 ppm, each integrating to 4H, characteristic of the morpholine ring protons. | Direct observation of the newly introduced amine fragment. |
| ¹³C NMR | No aliphatic signals other than the methoxy and benzylic carbons. | Appearance of new signals in the aliphatic region (typically δ 45-70 ppm) corresponding to the morpholine carbons. | Confirms the presence of the saturated heterocyclic ring system. |
| Mass Spec (HRMS) | C₁₄H₁₃BrO₂. | C₂₁H₂₅NO₃. The molecular ion peak will have an odd nominal mass, consistent with the incorporation of a single nitrogen atom. | Provides definitive proof of nitrogen incorporation and loss of bromine. |
| IR Spectroscopy | No significant C-N stretching bands. | A characteristic C-N stretching band will appear in the fingerprint region (approx. 1200-1350 cm⁻¹). | A useful, quick check for the formation of the new functional group. |
Experimental Workflow & Protocol
The workflow emphasizes early detection of product formation and rigorous structural proof.
Sources
- 1. rroij.com [rroij.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reaction Monitoring with UltraPerformance Convergence Chromatography | Separation Science [sepscience.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ias.ac.in [ias.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cost-Effective Synthesis of 2-(benzyloxy)-4-bromoanisole
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-(benzyloxy)-4-bromoanisole (CAS: 78504-28-6) is a critical step in the development of complex molecular architectures.[1][2] This halogenated aromatic ether serves as a versatile building block, particularly in reactions that leverage its unique substitution pattern for further functionalization. The economic viability of a synthetic route is as crucial as its chemical efficiency, especially when considering scalability from bench-top research to pilot-plant production.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing 2-(benzyloxy)-4-bromoanisole. We will dissect the cost-effectiveness of each route by examining not only the reaction yield but also reagent cost, operational complexity, safety considerations, and purification demands. This analysis is grounded in established chemical principles and supported by detailed experimental protocols to empower you to make the most informed decision for your specific application.
Section 1: Overview of Primary Synthetic Strategies
The molecular structure of 2-(benzyloxy)-4-bromoanisole logically points to two primary retrosynthetic disconnections. The most apparent and widely utilized strategy is the formation of the ether linkage via the Williamson ether synthesis. An alternative, while seemingly more direct, involves the electrophilic bromination of a benzylated precursor. However, a comprehensive cost analysis must also consider the accessibility and cost of the starting materials themselves. This leads to two overarching strategies for evaluation:
-
Strategy A: Direct Benzylation. A one-step synthesis starting from commercially available 4-bromoguaiacol. This route prioritizes simplicity and potentially higher final-step yield.
-
Strategy B: Two-Step Synthesis via Bromination. This approach begins with the less expensive starting material, guaiacol, which is first brominated to produce 4-bromoguaiacol in-situ or as an isolated intermediate, followed by benzylation. This route prioritizes lower raw material costs at the expense of an additional synthetic step and more complex purification.
The following diagram illustrates the logical flow of these competing strategies.
Caption: High-level comparison of the one-step (Strategy A) versus the two-step (Strategy B) approach.
Section 2: Mechanistic Deep Dive: The Williamson Ether Synthesis
The cornerstone of both strategies is the Williamson ether synthesis, a robust and reliable method for forming ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
Causality Behind Experimental Choices:
-
Formation of the Nucleophile: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-bromoguaiacol. A base is required for this step. The choice of base is critical:
-
Strong Bases (e.g., NaH): Sodium hydride offers rapid and irreversible deprotonation, driving the reaction forward. However, it is pyrophoric, requires strictly anhydrous solvents (like THF or DMF), and adds to the cost and handling risks.[4]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonates are significantly cheaper, safer, and easier to handle, making them ideal for large-scale synthesis.[3] They are effective in polar aprotic solvents like DMF or acetone, which solubilize the salts and accelerate the SN2 reaction.
-
-
The SN2 Reaction: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This backside attack displaces the bromide leaving group in a single, concerted step.[6]
-
Electrophile Choice: Benzyl bromide is an excellent substrate for SN2 reactions due to the primary nature of the carbon bearing the leaving group and the lack of steric hindrance.[5]
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, Acetone) are preferred as they solvate the cation (K⁺, Na⁺) but not the nucleophilic phenoxide anion, enhancing its reactivity and increasing the reaction rate.[3]
-
-
Phase-Transfer Catalysis (PTC): In systems with limited solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed. The quaternary ammonium cation pairs with the phenoxide, shuttling it into the organic phase where it can react with the benzyl bromide. This technique can dramatically increase reaction rates and allow for the use of less expensive, two-phase solvent systems.[7]
Caption: The Sₙ2 mechanism of the Williamson ether synthesis for 2-(benzyloxy)-4-bromoanisole.
Section 3: A Quantitative Cost-Effectiveness Comparison
The choice between Strategy A and Strategy B hinges on a trade-off between the cost of raw materials and the operational costs associated with additional steps and more complex purifications.
| Metric | Strategy A: Direct Benzylation | Strategy B: Two-Step Synthesis | Rationale & Field Insights |
| Primary Starting Materials | 4-Bromoguaiacol, Benzyl Bromide | Guaiacol, Brominating Agent (e.g., NBS, Br₂), Benzyl Bromide | Guaiacol is a bulk chemical and significantly cheaper than its brominated derivative. This is the primary cost driver for Strategy B. |
| Reagent Cost (per mole) | High | Low to Moderate | The high cost of purified 4-bromoguaiacol makes this route more expensive on a per-gram basis for starting materials. |
| Number of Synthetic Steps | 1 | 2 | Each additional step introduces material loss, requires more solvent and energy, and increases labor costs. |
| Typical Overall Yield | Excellent (90-98%) | Moderate (65-80%) | The overall yield for Strategy B is the product of two steps (e.g., 85% bromination x 90% benzylation = ~77%). Direct benzylation is highly efficient. |
| Purification Complexity | Low | High | Strategy A typically yields a clean product requiring simple recrystallization. The bromination of guaiacol (Strategy B) can produce isomeric byproducts (e.g., 6-bromoguaiacol), necessitating careful chromatographic separation or fractional distillation, which is difficult to scale.[8] |
| Safety & Handling | Benzyl bromide is a lachrymator. Standard PPE is sufficient. | Elemental bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a safer alternative but more expensive.[9] | Handling liquid bromine requires specialized equipment and safety protocols, adding significant operational cost and risk. |
| Scalability | Excellent. The process is simple and robust. | Challenging. The purification of 4-bromoguaiacol from its isomers is the primary bottleneck for scaling up this process efficiently. | |
| Cost-Effectiveness Score | Best for <1 kg scale. Ideal for research, process development, and applications requiring high purity with minimal development time. | Potentially best for >10 kg scale. Only becomes cost-effective if a highly optimized and scalable purification for the brominated intermediate is established. |
Section 4: Validated Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to these steps, with appropriate laboratory technique, should yield the desired product.
Protocol 1: Direct Benzylation of 4-Bromoguaiacol (Strategy A)
This protocol prioritizes yield, purity, and operational simplicity.
Materials:
-
4-Bromoguaiacol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 5 mL per gram of 4-bromoguaiacol)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoguaiacol and anhydrous DMF. Stir until all solids are dissolved.
-
Add the powdered potassium carbonate to the solution. The suspension will become thick.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 10:1 Hexanes:Ethyl Acetate. The starting phenol should be consumed.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (2x) followed by brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purify the product by recrystallization from ethanol or isopropanol to afford 2-(benzyloxy)-4-bromoanisole as a white crystalline solid.
-
Expected Yield: 92-98%
-
Purity (by NMR/GC): >98%
-
Protocol 2: Electrophilic Bromination of Guaiacol (First Step of Strategy B)
This protocol describes the synthesis of the key intermediate for Strategy B using a safer brominating agent.
Materials:
-
Guaiacol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) (approx. 10 mL per gram of guaiacol)
-
Sodium thiosulfate solution (10% aqueous)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve guaiacol in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC or GC-MS for the disappearance of guaiacol.
-
Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution to destroy any unreacted bromine/NBS.
-
Remove the acetonitrile under reduced pressure.
-
Add water and dichloromethane (DCM) to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of brominated guaiacols.
-
Critical Step: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-bromo-2-methoxyphenol isomer from other byproducts.
-
Expected Yield: 75-88% (of isolated 4-bromoguaiacol)
-
The isolated 4-bromoguaiacol can then be used in Protocol 1 to complete the synthesis.
Conclusion and Recommendations
The synthesis of 2-(benzyloxy)-4-bromoanisole presents a clear case study in the trade-offs between raw material costs and operational efficiency.
-
For laboratory-scale synthesis (<1 kg), academic research, and applications where high purity and rapid delivery are paramount, Strategy A (Direct Benzylation) is unequivocally the superior method. Its single-step, high-yield nature and simple purification process result in a lower overall "cost-to-product," despite the higher initial price of 4-bromoguaiacol.
-
For industrial-scale production (>10 kg), Strategy B (Two-Step Synthesis) becomes a viable consideration. The significant cost savings from using guaiacol as a starting material could offset the added expenses of a two-step process. However, its cost-effectiveness is entirely contingent on the development of a highly efficient, non-chromatographic purification method to isolate 4-bromoguaiacol at scale. Without such a method, the costs and complexities of purification would likely negate the raw material savings.
Ultimately, the optimal synthetic route is dictated by the specific needs of the project, balancing the immediate costs of materials against the often-hidden costs of time, labor, and waste disposal.
References
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427.
-
Smith, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry (2020). The Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Cram.com (n.d.). Williamson Ether Synthesis Lab Report. [Link]
- Google Patents (2011).
-
Quick Company (n.d.). New Route Of Synthesis Of M Bromoanisole. [Link]
-
PrepChem.com (n.d.). Synthesis of meta-bromoanisole. [Link]
- Google Patents (2014).
-
Patsnap (2014). Preparation method of 4-bromoanisole. [Link]
-
Cheng, X., et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. European Journal of Organic Chemistry. [Link]
-
Nakamura, S., et al. (n.d.). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. [Link]
-
Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17(40), 3535-3536. [Link]
-
National Institutes of Health (NIH) (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]
-
PrepChem.com (n.d.). Preparation of 4-bromoanisole. [Link]
Sources
- 1. 2-(Benzyloxy)-4-bromoanisole 95% | CAS: 78504-28-6 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 8. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Guide to the Proper Disposal of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Bromo-4-methoxy-2-phenylmethoxybenzene. As a halogenated aromatic ether, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the rationale behind each critical step.
Core Chemical Profile and Hazard Identification
This compound is an organic compound whose structure necessitates its classification as a halogenated hazardous waste. The primary hazards associated with this chemical involve direct contact. Understanding these hazards is fundamental to appreciating the necessity of the disposal protocols outlined below.
Key Safety and Handling Data Summary
| Parameter | Information | Rationale & Implications |
| Chemical Classification | Halogenated Organic Compound | Due to the presence of a carbon-halogen (C-Br) bond, this compound cannot be mixed with non-halogenated solvent waste. It falls under specific regulatory disposal pathways, typically involving high-temperature incineration.[1][2][3] |
| Primary Hazards | Skin and Eye Irritation | The Safety Data Sheet (SDS) indicates that contact should be avoided. This dictates the minimum required Personal Protective Equipment (PPE).[4] |
| Personal Precautions | Avoid dust formation and breathing vapors. | Proper handling must occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation exposure.[4] |
| Environmental Precautions | Prevent entry into drains and sewer systems. | As a chemical hazardous to the environment, it must not be disposed of via sinks. Improper disposal can lead to long-term environmental contamination.[4] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration. | The stability of the aromatic rings and the presence of bromine require specialized, high-temperature destruction with flue gas scrubbing to prevent the release of toxic byproducts.[4] |
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins long before the waste container is full. The principle of waste minimization and correct segregation is paramount in ensuring safety and regulatory compliance.[5]
The Causality of Segregation: Mixing different classes of chemical waste is one of the most common and dangerous errors in a laboratory setting. This compound is a halogenated organic waste .[3] Mixing it with non-halogenated solvents contaminates the entire volume, forcing the less hazardous waste to be treated under the more stringent and costly protocol for halogenated compounds.[2] Furthermore, mixing with incompatible materials like strong acids or oxidizers can trigger dangerous chemical reactions.
Step-by-Step Segregation and Containment:
-
Source Reduction: Whenever possible, design experiments to use the minimum amount of chemical required, reducing the volume of waste generated.[2][5]
-
Select a Designated Waste Container:
-
Obtain a clearly labeled container designated only for Halogenated Organic Waste .
-
The container must be constructed of a compatible material (e.g., high-density polyethylene or glass) and be equipped with a secure, vapor-tight lid.[6]
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Initial Labeling: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7] At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other halogenated solvents in the waste stream.
-
The accumulation start date.
-
The associated hazards (e.g., "Irritant").
-
Disposal Workflow: A Validating System
The following workflow provides a self-validating system for the compliant disposal of this compound. This process ensures that each step is deliberate and documented, creating a clear and safe pathway from the lab bench to final disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
Personnel Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to NIOSH (US) or EN166 (EU) standards.[8]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[4] Change gloves immediately if contamination occurs.
-
Respiratory Protection: Not required under normal conditions with adequate ventilation (i.e., in a chemical fume hood). If ventilation is inadequate or if aerosols may be generated, a full-face respirator may be necessary.[8]
Step-by-Step Procedure:
-
Work in a Ventilated Area: All transfers of this chemical, whether from a stock bottle or into a waste container, must be performed inside a certified chemical fume hood.
-
Adding to Waste Container:
-
Uncap the designated Halogenated Organic Waste container.
-
Using a funnel to prevent spills, carefully pour the waste into the container.
-
Do not fill the container beyond 90% of its total volume to allow for vapor expansion and prevent spills.[9]
-
-
Secure the Container: Immediately and securely replace the lid on the waste container. Hazardous waste containers must be kept closed at all times except when waste is being added.[5][7]
-
Update the Label: Log the added amount on the container's hazardous waste tag or an associated log sheet. This maintains an accurate inventory of the container's contents.
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is placed within secondary containment (such as a spill tray) to contain any potential leaks.[7]
-
Store it segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[1]
-
-
Arrange for Disposal: Once the container is full (at 90% capacity) or if the accumulation start date is approaching your institution's limit, contact your EHS department to request a waste pickup. Do not dispose of this chemical through any other means.
Emergency Procedures
-
Spill:
-
Evacuate personnel from the immediate area and remove all sources of ignition.[4]
-
Wearing appropriate PPE, contain the spill using a chemical absorbent spill kit.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[7]
-
Do not allow the spill to enter drains or waterways.[4]
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Seek immediate medical attention.
Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] As a halogenated organic compound, it falls under specific waste codes and is subject to land disposal restrictions, making incineration the mandated disposal method.[12][13] Adherence to the procedures outlined in this guide ensures compliance with these federal regulations.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Practical Protocols for Improving Safety and Sustainability in Multidisciplinary Research Laboratories. ACS Publications. [Link]
-
Chemical Safety Best Practices in The Lab. Green World Group. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
1-Bromo-4-methoxy-2-methylbenzene. PubChem. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste From the Production of Organobromine Chemicals. Federal Register. [Link]
-
SAFETY DATA SHEET - 4-Bromoanisole. Thermo Fisher Scientific. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Policy. Webster University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
Sources
- 1. nipissingu.ca [nipissingu.ca]
- 2. dev25.webster.edu [dev25.webster.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. echemi.com [echemi.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. echemi.com [echemi.com]
- 9. ethz.ch [ethz.ch]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of 1-Bromo-4-methoxy-2-phenylmethoxybenzene: A Guide for Laboratory Professionals
For Immediate Use: This guide furnishes essential safety and logistical protocols for researchers, scientists, and drug development professionals engaged in work with 1-Bromo-4-methoxy-2-phenylmethoxybenzene (CAS No. 150356-67-5). The following procedures are grounded in established safety principles and data from structurally related compounds, providing a robust framework for operational safety and responsible disposal.
Author's Note: It is critical to recognize that comprehensive hazard data for this compound is not fully available. Therefore, this guidance is predicated on the toxicological and reactivity profiles of analogous substituted bromobenzenes. A thorough risk assessment, specific to your experimental context, must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department prior to commencing any work.
Hazard Assessment and Core Safety Directives
While a complete hazard profile for this compound is not established, related compounds such as 4-bromoanisole and other substituted bromobenzenes suggest that this chemical should be handled with caution.[1][2][3] Potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[2][4]
Key Operational Principles:
-
Work in a Controlled Environment: All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation exposure.[5]
-
Engineering Controls First: The primary line of defense is engineering controls (i.e., the fume hood). Personal Protective Equipment (PPE) serves as a critical secondary barrier.
-
Avoid Contamination: Implement strict procedures to prevent the contamination of personal items, laboratory surfaces, and equipment.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is mandatory to prevent chemical exposure through all potential routes: dermal, ocular, and inhalation.
| Protection Type | Specific Equipment | Standard/Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield | EN 166 (EU) or NIOSH (US) | To provide comprehensive protection against splashes and vapors that could cause serious eye damage.[6][7][8] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | ASTM F1671 or EN 374 | Nitrile gloves offer good resistance to incidental splashes of many organic compounds.[9] |
| Body Protection | Flame-resistant laboratory coat | NFPA 2112 | To protect against chemical splashes and provide a barrier in the event of a fire.[8][10] |
| Foot Protection | Closed-toe, liquid-resistant shoes | ASTM F2413 | To protect feet from spills and falling objects.[7][10] |
| Respiratory | Not required under normal fume hood use | N/A | If fume hood is not available or in case of a large spill, a full-face respirator may be necessary.[11][12] |
Step-by-Step Handling and Operational Protocol
Adherence to a systematic workflow is paramount for safe handling. The following protocol outlines the essential steps from preparation to post-handling decontamination.
Workflow Diagram: Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Correctly don all PPE as specified in the table above.[10]
-
Verify the proper functioning of the chemical fume hood.
-
Assemble all necessary glassware, reagents, and waste containers within the fume hood to minimize movement in and out of the controlled area.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Segregate waste into designated, labeled containers for hazardous chemical waste.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Thoroughly wash hands with soap and water after removing gloves.[6]
-
Emergency Procedures: A Plan for Unexpected Events
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][4][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][11] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1][6] For large spills, contact your institution's EHS department immediately. |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, paper towels, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the chemical should be stored in their original container or a compatible, sealed, and labeled waste container.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[13] Do not dispose of this chemical down the drain or in regular trash.[4]
By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of British Columbia. (2021, October). Personal Protective Equipment. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Stenutz, R. (n.d.). 1-bromo-4-methoxybenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
